molecular formula C12H8N2O4 B1322722 4-(5-Nitropyridin-2-yl)benzoic acid CAS No. 223127-49-9

4-(5-Nitropyridin-2-yl)benzoic acid

Cat. No.: B1322722
CAS No.: 223127-49-9
M. Wt: 244.2 g/mol
InChI Key: XYMUGROHPQPRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Nitropyridin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C12H8N2O4 and its molecular weight is 244.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-nitropyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMUGROHPQPRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627884
Record name 4-(5-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223127-49-9
Record name 4-(5-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(5-Nitropyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

4-(5-Nitropyridin-2-yl)benzoic acid is a bifunctional organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates a benzoic acid moiety and a nitropyridine ring system, offers multiple avenues for chemical modification. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential biological activity or specific material properties.[1][2]

The presence of the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the nitro group on the electron-deficient pyridine ring can be readily reduced to an amine, opening up another dimension for structural elaboration.[1][2] Furthermore, the biaryl linkage between the pyridine and benzene rings is a common motif in pharmacologically active compounds. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. While experimental data for some properties of this compound are not extensively documented in publicly available literature, a combination of reported data and theoretical principles provides a robust profile.

Structural and Molecular Data

The core structure consists of a benzoic acid ring substituted at the 4-position with a 5-nitro-2-pyridinyl group.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical and Structural Data

PropertyValueSource(s)
CAS Number 223127-49-9[1][3]
Molecular Formula C₁₂H₈N₂O₄[1][2]
Molecular Weight 244.2 g/mol [1][2]
Appearance Solid
Melting Point 307-309°C[1][2]
Boiling Point 456.5°C (predicted)[1][2]
Density 1.417 g/cm³ (predicted)[3]
pKa Not experimentally determined. Expected to be slightly lower than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitropyridinyl substituent.N/A
Solubility Profile

Synthesis and Purification

The construction of the biaryl scaffold of this compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most prominent method.[4][5][6] This reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organohalide.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

Two primary retrosynthetic disconnections are feasible:

  • Route A: Coupling of 4-carboxyphenylboronic acid with 2-halo-5-nitropyridine.

  • Route B: Coupling of (5-nitropyridin-2-yl)boronic acid with a 4-halobenzoic acid derivative.

Route A is often preferred due to the commercial availability and stability of the starting materials.

Suzuki_Workflow Reactant1 4-Carboxyphenylboronic Acid Conditions Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., Na2CO3, Cs2CO3) Solvent (e.g., Dioxane/Water) Reactant1->Conditions Reactant2 2-Chloro-5-nitropyridine Reactant2->Conditions Product This compound Conditions->Product

Caption: Generalized Suzuki-Miyaura coupling workflow for synthesis.

Exemplary Laboratory Protocol (Hypothetical)

This protocol is illustrative and based on general procedures for Suzuki-Miyaura couplings. Optimization is likely required.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-carboxyphenylboronic acid (1.2 eq.), 2-chloro-5-nitropyridine (1.0 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%), and a base like potassium carbonate (2.5 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 1M) to precipitate the product.

  • Purification: Collect the solid by filtration. Wash with water and a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not widely published, its characteristic structural features would produce predictable signals in various spectroscopic analyses.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the benzene and pyridine rings. The protons on the benzene ring adjacent to the carboxylic acid and the pyridinyl group will appear as doublets. The three protons on the pyridine ring will exhibit characteristic coupling patterns, with the electron-withdrawing nitro group causing a significant downfield shift for adjacent protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show 12 distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The carbons attached to the nitro group and the nitrogen atom in the pyridine ring will also be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorbances. A very broad peak from approximately 2500-3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid.[7][8] A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[7][8] Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • UV-Vis Spectroscopy: The UV-Vis spectrum, likely measured in a solvent like ethanol or methanol, would show absorption maxima characteristic of the extended π-conjugated system formed by the two aromatic rings. Benzoic acid itself shows maxima around 230 nm and 274 nm.[9] The presence of the nitropyridine moiety is expected to cause a bathochromic (red) shift to longer wavelengths. For comparison, 4-nitrobenzoic acid has a λmax around 268 nm.[10]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement corresponding to the molecular formula C₁₂H₈N₂O₄.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three main components: the carboxylic acid, the nitro group, and the biaryl core.

  • Carboxylic Acid Group: This functional group can undergo standard transformations such as:

    • Esterification: Reaction with an alcohol under acidic conditions.

    • Amidation: Activation (e.g., to an acyl chloride or with coupling agents like DCC/EDC) followed by reaction with an amine. This is a crucial reaction for building larger molecules in drug discovery.

  • Nitro Group: The nitro group is a versatile functional handle, with its reduction being the most common transformation.

    • Reduction to Amine: The nitro group can be reduced to a primary amine (4-(5-aminopyridin-2-yl)benzoic acid) using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This resulting amino group can then be used for further derivatization (e.g., acylation, sulfonylation).

  • Aromatic Rings: The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic aromatic substitution under certain conditions, though this is less common than reactions at the other functional groups.

Applications in Research and Development

The structural motifs present in this compound are of significant interest in the development of new therapeutic agents and functional materials.

  • Medicinal Chemistry Scaffold: Pyridine and benzoic acid derivatives are ubiquitous in pharmaceuticals. This compound serves as a starting point for creating libraries of novel compounds for screening against various biological targets. For instance, related structures have been investigated as inhibitors of enzymes like protein kinase CK2 and xanthine oxidase. The ability to derivatize both the acid and the (reduced) nitro group allows for systematic structure-activity relationship (SAR) studies.

  • Ligand for Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate to metal ions. This allows the molecule to act as a ligand in the synthesis of metal-organic frameworks (MOFs) or other coordination complexes.[1][2] These materials can have applications in catalysis, gas storage, or as functional materials with specific electronic or optical properties.

  • Intermediate in Organic Synthesis: It is a valuable intermediate for the synthesis of more complex heterocyclic systems.[1][2] The biaryl structure provides a rigid backbone for constructing molecules with defined three-dimensional shapes.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][2]

  • Toxicity: Specific toxicological data is not available. Compounds with nitroaromatic groups should be handled with care as some can be toxic or mutagenic. The material safety data sheet (MSDS) should be consulted before use.[3]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. Its bifunctional nature, coupled with the robust methods available for its synthesis, makes it an attractive starting material for creating diverse molecular architectures. While a complete experimental dataset for all its properties is not yet in the public domain, its characteristics can be reliably inferred from established chemical principles and data from analogous structures. For researchers in drug discovery and materials science, this compound represents a valuable tool for the design and synthesis of novel, high-value molecules.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218187). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].... Retrieved from [Link]

  • MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Benzylamino-5-nitropyridine. Retrieved from [Link]

Sources

4-(5-Nitropyridin-2-yl)benzoic acid CAS 223127-49-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(5-Nitropyridin-2-yl)benzoic acid (CAS 223127-49-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound (CAS 223127-49-9), a heterocyclic building block with significant potential in medicinal chemistry and materials science. We delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, and outline robust methods for its purification and analytical characterization. Furthermore, this guide explores the compound's prospective applications, particularly in drug discovery, by examining the established biological activities of its core structural motifs—the nitropyridine and benzoic acid moieties. Safety protocols and handling guidelines are also detailed to ensure its safe and effective use in a laboratory setting.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a bifunctional organic compound that merges two key pharmacophores: a substituted pyridine ring and a benzoic acid moiety. The pyridine ring is a ubiquitous feature in pharmaceuticals, while the nitro group (-NO₂) is a strong electron-withdrawing group that can serve as a handle for further chemical modification (e.g., reduction to an amine) or play a direct role in biological interactions.[1] The benzoic acid group provides a carboxylic acid handle, which is invaluable for forming amides, esters, or for its ability to engage in hydrogen bonding with biological targets.[2]

This unique combination makes this compound a valuable intermediate for synthesizing more complex molecules. Its derivatives are being explored in various therapeutic areas, leveraging the known bioactivity of similar structures, which include applications as kinase inhibitors, and anticancer and antimicrobial agents.[3][4][5] This guide serves as a foundational resource for researchers looking to incorporate this versatile building block into their synthetic and drug discovery programs.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its key properties can be calculated or inferred from its structure and related compounds.

PropertyValueSource
CAS Number 223127-49-9[6]
Molecular Formula C₁₂H₈N₂O₄Calculated
Molecular Weight 244.21 g/mol Calculated
Appearance Likely a white to yellow crystalline solidInferred
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.Inferred from parent structures[7]
SMILES O=C(O)c1ccc(cc1)c2cccc([O-])n2

Synthesis and Purification

The most logical and widely applied method for constructing the C-C bond between the pyridine and benzene rings in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions, making it a cornerstone of modern organic synthesis.[9][10]

The synthesis involves the coupling of a pyridine-based electrophile (e.g., 2-bromo-5-nitropyridine) with a benzene-based organoboron nucleophile (e.g., 4-carboxyphenylboronic acid).

G cluster_reactants Starting Materials cluster_reagents Reaction Conditions 2-bromo-5-nitropyridine 2-Bromo-5-nitropyridine Product This compound 2-bromo-5-nitropyridine->Product Suzuki-Miyaura Coupling 4-carboxyphenylboronic acid 4-Carboxyphenylboronic acid 4-carboxyphenylboronic acid->Product Pd_catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd_catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Suzuki-Miyaura synthesis workflow for the target compound.

Detailed Synthesis Protocol (Self-Validating)

This protocol is designed to be self-validating, meaning checkpoints are included to ensure the reaction is proceeding as expected before moving to the next major step.

  • Reactor Setup & Inert Atmosphere:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromo-5-nitropyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more expensive bromo-pyridine starting material. The base is crucial for the transmetalation step of the catalytic cycle.[8]

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition:

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). The water is necessary to dissolve the inorganic base.

    • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

    • Causality: Pd(dppf)Cl₂ is a robust catalyst often effective for coupling with heteroaryl chlorides and bromides.[10] The amount is kept low (catalytic) to minimize cost and residual metal contamination in the final product.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC would be ethyl acetate/hexanes with a small amount of acetic acid. The reaction is complete upon the disappearance of the limiting reactant (2-bromo-5-nitropyridine).

  • Work-up and Crude Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Wash with an organic solvent like ethyl acetate to remove non-polar impurities and the catalyst.

    • Acidify the aqueous layer with 1M HCl until the pH is ~2-3. The desired product, being a carboxylic acid, will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

Purification Protocol

The crude product can be purified by recrystallization to achieve high purity.

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water or acetic acid and water is often effective.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • If the solution has color, a small amount of activated charcoal can be added and the solution hot-filtered to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the final compound is essential. A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the structure by showing characteristic signals for the aromatic protons on both the pyridine and benzene rings. The integration of these signals should correspond to the number of protons in the structure.[11]

    • ¹³C NMR: This provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A single sharp peak indicates a high degree of purity.[12]

Biological Activity and Applications in Drug Discovery

While direct biological data on this compound is limited, its structural components are well-represented in bioactive molecules, making it a highly attractive scaffold for medicinal chemistry.

  • As a Kinase Inhibitor Scaffold: Many protein kinase inhibitors feature a heterocyclic ring system linked to a benzoic acid derivative. The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases, while the benzoic acid tail can be modified to achieve selectivity and improve pharmacokinetic properties. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have shown potent inhibitory activity against protein kinase CK2.[3]

  • Anticancer Potential: Benzoic acid derivatives have been extensively studied as anticancer agents.[13] For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid has demonstrated the ability to induce apoptosis and cell-cycle arrest in breast cancer cell lines.[4] The nitropyridine moiety can be reduced to the corresponding amine, providing a vector for further diversification to explore structure-activity relationships (SAR).

  • Antimicrobial Applications: Benzoic acid and its derivatives are known for their fungitoxic and antibacterial properties.[5][14] The incorporation of the nitropyridine ring may enhance or modulate this activity, offering a route to new antimicrobial agents.

G Synthesis Compound Synthesis (e.g., Suzuki Coupling) Characterization Analytical Characterization (NMR, MS, HPLC) Synthesis->Characterization Purity & Identity Screening Biological Screening (e.g., Kinase Assays, Antiproliferative Assays) Characterization->Screening Validated Compound Optimization Lead Optimization (SAR Studies) Screening->Optimization Identified 'Hit' Candidate Drug Candidate Optimization->Candidate Refined Potency & Properties

Caption: Logical workflow for utilizing the compound in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16] Minimize dust generation.[17]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[16]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[18]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[15]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[16]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[15]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through robust and well-established methods like the Suzuki-Miyaura cross-coupling reaction. The presence of both a nitropyridine and a benzoic acid functional group provides chemists with a powerful platform to generate diverse molecular libraries. Its structural similarity to known bioactive compounds suggests significant potential for its application in the discovery and development of new therapeutic agents, particularly in the fields of oncology, infectious diseases, and kinase inhibition. This guide provides the foundational knowledge required for the synthesis, characterization, and safe handling of this promising compound.

References

  • ResearchGate. Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to.... Available at: [Link]

  • ResearchGate. H-NMR spectra of DNT and benzoic acid. Available at: [Link]

  • MDPI. (2022). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. Available at: [Link]

  • MDPI. (2022). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Available at: [Link]

  • Google Patents. CN103910623A - Preparation method for benzoic acid.
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Available at: [Link]

  • PubChem. 2-Benzylamino-5-nitropyridine. Available at: [Link]

  • Journal of Molecular Structure. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Available at: [Link]

  • NIH. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • ResearchGate. (2021). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available at: [Link]

  • Alpha Resources. (2021). BENZOIC ACID Safety Data Sheet. Available at: [Link]

  • Google Patents. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • PubMed. (2001). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. Available at: [Link]

  • Google Patents. US4547587A - Process for the preparation of pharmaceutical benzoic acid.
  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

  • PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • ResearchGate. (2008). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) -furanones. Available at: [Link]

  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

  • Google Patents. US3210416A - Manufacture of benzoic acid from toluene.
  • PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Available at: [Link]

  • MDPI. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Available at: [Link]

  • SynChem, Inc. Catalog. Available at: [Link]

  • ResearchGate. (2022). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available at: [Link]

  • Scribd. Pharmaceutical. Available at: [Link]

Sources

4-(5-Nitropyridin-2-yl)benzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(5-Nitropyridin-2-yl)benzoic acid: Structure, Properties, and Applications in Chemical Synthesis and Drug Discovery

Abstract

This compound is a bifunctional heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Possessing both a carboxylic acid and a nitro group on a rigid bi-aryl scaffold, it serves as a highly versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications. We present a plausible, well-established synthetic route via Suzuki-Miyaura cross-coupling, detail expected characterization data, and explore the compound's reactivity. For researchers and professionals in drug discovery, this document highlights the strategic value of this compound as a precursor to novel chemical entities, particularly in the development of antimicrobial and antiviral agents, as well as ligands for functional materials.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, a six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its presence in numerous biologically active molecules. When coupled with other functional moieties, such as benzoic acid, the resulting structures offer a rich platform for chemical modification and optimization.

This compound emerges as a strategically important intermediate. It combines the electron-deficient nitropyridine system with a functionalized benzene ring. The carboxylic acid provides a handle for amide bond formation—a cornerstone of medicinal chemistry—while the nitro group can be readily transformed into an amine, opening avenues for a diverse range of secondary derivatizations. This inherent modularity makes it a valuable starting material for creating libraries of compounds for biological screening and materials science exploration.[1][2]

Molecular Structure and Physicochemical Properties

Molecular Structure

The structure of this compound, with the chemical formula C₁₂H₈N₂O₄, consists of a benzoic acid molecule where the hydrogen at position 4 is substituted by a 5-nitropyridin-2-yl group.[1][2] The molecule's geometry is influenced by the torsion angle between the pyridine and benzene rings. Key functional groups include the carboxylic acid (-COOH), the nitro group (-NO₂), and the pyridine nitrogen, which collectively dictate the compound's chemical behavior and synthetic potential.

Caption: Molecular Structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, ensuring proper storage, and performing analytical characterization.

PropertyValueReference
CAS Number 223127-49-9[1][2][3]
Molecular Formula C₁₂H₈N₂O₄[1][2]
Molecular Weight 244.2 g/mol [1][2]
Synonym 4-(5-Nitro-2-pyridinyl)benzenecarboxylic acid[3]
Melting Point 307-309 °C[1][2]
Boiling Point 456.5 °C (Predicted)[1][2]
Appearance Solid
Storage Room temperature, dry environment[1][2]

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthesis

While specific synthetic procedures for this exact molecule are not widely published in standard literature, a highly plausible and efficient route can be designed based on modern cross-coupling chemistry. The most logical disconnection is at the carbon-carbon bond between the pyridine and benzene rings. This suggests a Suzuki-Miyaura cross-coupling reaction, which is renowned for its high functional group tolerance, making it ideal for precursors bearing nitro and carboxylic acid groups. The proposed reactants would be 2-halo-5-nitropyridine (e.g., 2-chloro- or 2-bromo-5-nitropyridine) and 4-carboxyphenylboronic acid.

Causality of Experimental Choice: The Suzuki-Miyaura coupling is selected over other cross-coupling methods due to its typically mild reaction conditions, commercial availability of catalysts and reagents, and high tolerance for the acidic proton of the carboxylic acid and the electron-withdrawing nitro group, which might be problematic in other catalytic systems.

G Reactant1 2-Chloro-5-nitropyridine Conditions Pd(PPh₃)₄ (catalyst) Na₂CO₃ (base) DME/H₂O (solvent) Heat (e.g., 80-100 °C) Reactant1->Conditions Reactant2 4-Carboxyphenylboronic acid Reactant2->Conditions Product This compound Conditions->Product Suzuki Coupling

Caption: Proposed synthetic workflow via Suzuki-Miyaura cross-coupling.

Exemplary Experimental Protocol

This protocol is a representative methodology based on standard Suzuki-Miyaura coupling procedures.

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-carboxyphenylboronic acid (1.0 eq.), 2-chloro-5-nitropyridine (1.1 eq.), sodium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and a cold non-polar solvent (e.g., hexane) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure this compound.

Expected Spectroscopic Characterization

To validate the successful synthesis and purity of the compound, the following spectroscopic signatures are expected:

  • ¹H NMR: The spectrum should show distinct signals for the protons on both aromatic rings. The pyridine protons would appear in the downfield region (typically δ 8.0-9.5 ppm) due to the electron-withdrawing effects of the ring nitrogen and the nitro group. The benzene protons would appear as two doublets (an AA'BB' system) in the aromatic region (typically δ 7.5-8.5 ppm). A broad singlet for the carboxylic acid proton would be observed far downfield (>10 ppm), which would be exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show 12 distinct carbon signals, including the carbonyl carbon of the carboxylic acid (δ > 165 ppm) and aromatic carbons in the δ 120-160 ppm range.

  • FT-IR Spectroscopy: Key absorption bands would confirm the presence of the functional groups:

    • A broad peak from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

    • A sharp, strong peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch.

    • Strong, sharp peaks around 1530 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretching of the nitro group, respectively.

    • Peaks in the 1600-1450 cm⁻¹ region for C=C and C=N aromatic stretching.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for facile chemical modification at two key sites, making it a powerful scaffold for building molecular complexity.

G Core This compound -COOH -NO₂ Amidation Amidation / Esterification (e.g., + R-NH₂, EDC/HOBt) Core:f0->Amidation Reduction Reduction (e.g., + H₂, Pd/C or SnCl₂) Core:f1->Reduction Amide Amide / Ester Derivatives Amidation->Amide Amine 4-(5-Aminopyridin-2-yl)benzoic acid Reduction->Amine

Caption: Key reaction sites and derivatization pathways.

  • The Carboxylic Acid Group: This site is readily converted into amides, esters, or acid chlorides. Amide coupling reactions with a diverse range of amines are fundamental in drug discovery for exploring structure-activity relationships (SAR).[4]

  • The Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amine under various conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂). The resulting aniline-type compound, 4-(5-aminopyridin-2-yl)benzoic acid, is a new bifunctional molecule where the amine can undergo reactions such as acylation, sulfonylation, or diazotization, further expanding the accessible chemical space.[1][2]

Role as a Pharmaceutical Intermediate: This compound serves as an excellent starting point for generating libraries of drug-like molecules. For instance, related structures containing pyridine and benzoic acid motifs have been investigated as potent inhibitors of protein kinase CK2, an important target in cancer therapy.[5] The ability to independently modify the acid and nitro functionalities allows for systematic exploration of how different substituents affect biological activity, pharmacokinetics, and pharmacodynamics. The scaffold is particularly relevant for developing agents where hydrogen bonding and aromatic interactions are key to target binding.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Precautions for Safe Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid direct contact with skin and eyes and prevent the formation of dust and aerosols.[3]

  • Fire-fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[1][2][3]

Note: A full Safety Data Sheet (SDS) should be consulted before handling this chemical. Much of the specific toxicological and ecological data for this compound is not currently available.[3]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in chemical synthesis and drug discovery. Its well-defined structure, characterized by two distinct and highly useful functional groups, provides a robust and versatile platform for creating novel molecules with tailored properties. The straightforward and high-yielding synthetic strategies available for its preparation, coupled with its potential for extensive derivatization, underscore its importance for researchers and scientists aiming to develop next-generation pharmaceuticals and functional materials.

References

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: this compound Source: MySkinRecipes (NZ) URL: [Link]

  • Title: 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine Source: PubMed Central (PMC) URL: [Link]

  • Title: 5-Methyl-2-(4-nitropyrazol-1-yl)benzoic acid Source: PubChem URL: [Link]

  • Title: Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions... Source: Materials Today: Proceedings URL: [Link]

  • Title: Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors Source: PubMed URL: [Link]

  • Title: 4,4'-(Pyridine-2,5-diyl)dibenzoic acid Source: PubChem URL: [Link]

  • Title: Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury Source: ResearchGate URL: [Link]

Sources

In-Depth Technical Guide: Unveiling the Potential Biological Activity of 4-(5-Nitropyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, integral to the structure of numerous approved pharmaceuticals.[1] The introduction of a nitro group to this heterocyclic system, creating nitropyridines, significantly alters its electronic properties and reactivity, making these compounds valuable intermediates in the synthesis of complex bioactive molecules.[1][2] This guide focuses on a specific, yet under-explored molecule: 4-(5-Nitropyridin-2-yl)benzoic acid. While direct, extensive research on this compound's biological activity is not yet prevalent in public literature, its structural motifs—a nitropyridine ring linked to a benzoic acid moiety—suggest a rich potential for diverse pharmacological effects.

This document serves as a technical exploration for researchers, scientists, and drug development professionals. It will dissect the constituent chemical features of this compound, infer its potential biological activities based on structurally related compounds, and provide detailed, actionable protocols for its synthesis and biological evaluation. Our approach is grounded in established scientific principles, drawing parallels from existing research on nitropyridines, 2-arylpyridines, and substituted benzoic acids to construct a logical framework for investigation.

Chemical and Physical Properties

Before delving into its potential bioactivity, a foundational understanding of the physicochemical characteristics of this compound is essential.

PropertyValueReference
CAS Number 223127-49-9[3]
Molecular Formula C₁₂H₈N₂O₄[3]
Molecular Weight 244.2 g/mol [3]
Melting Point 307-309°C[3]
Boiling Point 456.5°C[3]
Storage Room temperature, dry[3]

The presence of the nitro group, a strong electron-withdrawing feature, significantly influences the reactivity of the pyridine ring.[2] The carboxylic acid group on the benzoic acid moiety provides a handle for various chemical modifications, such as the formation of amides or esters, allowing for the exploration of structure-activity relationships.[3]

Postulated Biological Activities and Rationale

The true potential of this compound lies in the synergistic or additive effects of its constituent parts. Based on the known activities of related chemical classes, we can hypothesize several promising avenues for investigation.

Anticancer Potential

The 2-arylpyridine scaffold is a well-established pharmacophore in oncology research. Compounds featuring this motif have demonstrated potent antiproliferative activities through various mechanisms.[4][5]

  • Tubulin Polymerization Inhibition: Certain 2-arylpyridine derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] The trimethoxyphenylpyridine substructure, in particular, has shown strong inhibitory activity.[4] While our target compound does not contain the trimethoxy substitution, the core 2-arylpyridine structure is present.

  • Modulation of Oncogene Expression: Arylpyridines have also been identified as potential modulators of key oncogenes such as VEGFA, hTERT, and c-Myc.[6] Downregulation of these genes can inhibit tumor growth and angiogenesis.

The nitro group can also contribute to anticancer activity. Nitroaromatic compounds are often investigated as hypoxia-activated prodrugs.[7] In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to form reactive radical species that are cytotoxic to cancer cells.[8]

Antimicrobial and Antifungal Properties

Nitropyridine derivatives have a documented history of antimicrobial and antifungal activity.[1]

  • Inhibition of Bacterial Growth: Compounds containing the nitropyridine moiety have shown moderate antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[1]

  • Antifungal Effects: Benzoic acid derivatives, particularly those isolated from plant sources, have demonstrated fungitoxic activity against various fungal strains.[9] The combination of the nitropyridine and benzoic acid functionalities in our target molecule could lead to potent antifungal properties.

  • Quorum Sensing Inhibition: Notably, 4-nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, a mechanism crucial for bacterial pathogenicity.[7]

Anti-inflammatory Activity

Arylpyridine derivatives have been explored as inhibitors of kinases involved in inflammatory signaling pathways.

  • MSK1 Inhibition: Arylpyridin-2-yl guanidine derivatives have been identified as novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key player in the pro-inflammatory NF-κB pathway.[10] This suggests that the 2-arylpyridine core of our molecule could be a starting point for developing anti-inflammatory agents.

Other Potential Activities
  • Xanthine Oxidase Inhibition: Structurally similar compounds, such as 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, have been designed as potent inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia and related diseases.[11]

  • Inhibition of Advanced Glycation End Product (AGE) Formation: Derivatives of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2,3'-indolin]-2'-one have shown significant activity in inhibiting the formation of AGEs, which are implicated in diabetic complications.[12]

Proposed Experimental Workflows

To systematically investigate the hypothesized biological activities of this compound, a tiered approach is recommended. This workflow allows for efficient screening and subsequent in-depth characterization of promising activities.

Diagram: Tiered Biological Screening Workflow

Biological Screening Workflow A Synthesis and Purification of This compound B Tier 1: Primary Screening (Broad Spectrum Activity) A->B Compound Ready C Anticancer Activity (e.g., NCI-60 Cell Line Panel) B->C D Antimicrobial Activity (e.g., MIC/MBC Assays) B->D E Anti-inflammatory Activity (e.g., LPS-stimulated Macrophages) B->E F Tier 2: Secondary Screening (Hit Validation and Potency) C->F Promising Hits D->F Promising Hits E->F Promising Hits G Dose-Response and IC50/EC50 Determination F->G H Selectivity Profiling F->H I Tier 3: Mechanism of Action Studies G->I Validated Hits H->I Validated Hits J Target Identification and Validation I->J K Pathway Analysis I->K L In Vivo Model Testing J->L Confirmed Mechanism K->L Confirmed Mechanism

Caption: A tiered workflow for the biological evaluation of this compound.

Detailed Experimental Protocols
Protocol 1: Synthesis of this compound

While several chemical suppliers list this compound, understanding its synthesis is crucial for derivatization and troubleshooting. A plausible synthetic route involves a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Suzuki-Miyaura Coupling:

    • To a round-bottom flask, add 2-chloro-5-nitropyridine (1 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), sodium carbonate (2 eq), toluene, ethanol, and water in a 3:1:1 ratio.

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Heat the reaction mixture to reflux (approximately 80-90°C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield methyl 4-(5-nitropyridin-2-yl)benzoate.

  • Saponification:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (2-3 eq) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution with 1M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549, HT-29)[13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound (stock solution in DMSO)

  • 96-well microplates

  • Inoculum of the microorganism adjusted to 0.5 McFarland standard

Procedure:

  • Preparation of Dilutions:

    • Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation:

    • Add an equal volume of the standardized microbial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, we can propose several signaling pathways that may be modulated by this compound.

Diagram: Potential Anticancer Mechanisms

Anticancer Mechanisms A This compound B Tubulin Polymerization A->B Inhibits F Oncogene Expression (VEGFA, hTERT, c-Myc) A->F Downregulates H Hypoxic Tumor Environment A->H Targets C Microtubule Disruption B->C D G2/M Cell Cycle Arrest C->D E Apoptosis D->E G Decreased Proliferation and Angiogenesis F->G I Nitro Group Reduction H->I J Reactive Radical Species I->J K DNA Damage J->K K->E

Caption: Hypothesized anticancer mechanisms of this compound.

Conclusion and Future Directions

While the biological activity of this compound remains largely uncharted, its chemical architecture provides a strong foundation for hypothesizing significant therapeutic potential. The convergence of the 2-arylpyridine scaffold with a nitro functional group and a benzoic acid moiety suggests promising avenues in anticancer, antimicrobial, and anti-inflammatory research. The experimental workflows and protocols outlined in this guide offer a comprehensive and logical framework for elucidating the true pharmacological profile of this intriguing molecule.

Future research should focus on a systematic evaluation of its activity across diverse biological assays. Positive hits should be followed by the synthesis of a focused library of derivatives to establish structure-activity relationships. For instance, modification of the benzoic acid group to amides or esters, or reduction of the nitro group to an amine, could dramatically alter the compound's potency and selectivity. Ultimately, the exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

References

  • Vertex AI Search. (n.d.). The Role of Nitropyridines in Pharmaceutical Development.
  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • PubMed Central. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • OUCI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PubMed Central. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin.
  • Journal of Medicinal Chemistry. (2024). Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cbl-b Inhibitors.
  • PubMed. (2019). Arylpyridines, arylpyrimidines and related compounds as potential modulator agents of the VEGF, hTERT and c-Myc oncogenes.
  • PubMed. (2020). Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model.
  • MySkinRecipes. (n.d.). This compound.
  • ECHEMI. (n.d.). This compound SDS, 223127-49-9 Safety Data Sheets.
  • PubMed. (n.d.). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum.
  • Research Square. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields.
  • PubMed. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids.
  • ResearchGate. (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • PubMed. (n.d.). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.
  • PubMed. (2014). Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product.
  • MDPI. (n.d.). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications.
  • ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.
  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid.
  • National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.

Sources

4-(5-Nitropyridin-2-yl)benzoic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(5-Nitropyridin-2-yl)benzoic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the molecule's synthesis, physicochemical characteristics, and its significant applications in drug discovery and the development of advanced materials. The insights provided are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

Introduction: A Molecule of Strategic Importance

This compound is a bi-functional organic compound featuring a benzoic acid moiety linked to a nitropyridine ring. This unique architecture, combining a carboxylic acid group with a nitro-substituted pyridine, makes it a highly valuable precursor in various synthetic endeavors. The pyridine nitrogen and carboxylate oxygens can act as coordination sites for metal ions, while the nitro group can be readily transformed into other functionalities, such as an amine. These reactive sites offer a platform for extensive chemical modification, positioning the molecule as a strategic scaffold in both medicinal chemistry and materials science. Its rigid structure is particularly sought after for creating well-defined supramolecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 223127-49-9
Molecular Formula C₁₂H₈N₂O₄
Molecular Weight 244.2 g/mol
Melting Point 307-309 °C
Boiling Point 456.5 °C (Predicted)
Appearance Solid (Form may vary)

Characterization: The structural integrity of this compound is typically confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the connectivity of the pyridine and benzene rings, and identifying the positions of substituents.

  • Infrared (IR) Spectroscopy: IR analysis is used to verify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the compound.

Synthesis: A Strategic Approach via Suzuki-Miyaura Coupling

The creation of a C-C bond between two aromatic rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely adopted method for this purpose due to its tolerance of a broad range of functional groups. A logical and field-proven approach to synthesizing this compound involves the coupling of 2-chloro-5-nitropyridine with 4-carboxyphenylboronic acid.

Causality of Experimental Choice: The selection of a palladium catalyst (like Pd(PPh₃)₄) and a suitable base (such as Na₂CO₃ or K₂CO₃) is critical. The base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the catalytic cycle. The solvent system, typically a mixture of an organic solvent like dioxane or toluene and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Purification A 2-Chloro-5-nitropyridine Process Suzuki-Miyaura Cross-Coupling A->Process B 4-Carboxyphenylboronic Acid B->Process Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Process Catalyzes Base Aqueous Base (e.g., Na₂CO₃) Base->Process Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Process Heat Heat (e.g., 80-100 °C) Heat->Process Acidification Acidification Process->Acidification Reaction Mixture Filtration Filtration & Washing Acidification->Filtration Precipitate Drying Drying Filtration->Drying Product This compound Drying->Product Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)
  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-carboxyphenylboronic acid (1.0 eq.), 2-chloro-5-nitropyridine (1.0 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

  • Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (3.0 eq.) and a suitable organic solvent (e.g., 1,4-dioxane or toluene) to create a biphasic mixture.

  • Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and filter to remove the catalyst. Transfer the aqueous filtrate to a beaker and acidify with 2M hydrochloric acid until a precipitate forms (pH ~2-3).

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with water and a cold non-polar solvent (e.g., hexane or ether) to remove impurities.

  • Drying: Dry the purified solid in a vacuum oven to yield this compound.

Key Applications

The dual functionality of this compound makes it a valuable component in two major fields of chemical science.

A. Drug Discovery and Medicinal Chemistry

This molecule serves as an excellent scaffold for building libraries of novel compounds for therapeutic screening. The two primary reactive handles, the nitro group and the carboxylic acid, allow for systematic structural modifications.

  • Amide Coupling: The carboxylic acid is readily converted into amides by coupling with a diverse range of amines, a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR).

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine, providing a new site for functionalization. This resulting amino-pyridinyl-benzoic acid scaffold is a precursor to compounds with potential applications as antimicrobial, antiviral, and even anticancer agents.

G cluster_derivatives Potential Bioactive Derivatives Core 4-(5-Nitropyridin-2-yl) benzoic acid Amide Amide Library (R-NH₂ Coupling) Core->Amide Carboxylic Acid Functionalization Amine 4-(5-Aminopyridin-2-yl) benzoic acid Core->Amine Nitro Group Reduction Amine_Deriv Further Functionalized Amine Derivatives Amine->Amine_Deriv Amine Functionalization

Caption: Derivatization pathways for drug discovery.

B. Materials Science: A Ligand for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid, directional nature of this compound makes it an ideal candidate for a "linker" or "strut" in MOF synthesis. The pyridine nitrogen and the deprotonated carboxylic acid (carboxylate) can coordinate to metal centers, creating extended, porous networks.

The utility of a related isomer, 3-nitro-4-(pyridin-4-yl)benzoic acid, has already been demonstrated in the successful synthesis of novel MOFs with distinct topologies and functionalities, including selective CO₂ gas adsorption and photoluminescence. By extension, this compound is a promising candidate for constructing new MOFs with potential applications in:

  • Gas Storage and Separation: The porous nature of MOFs can be tailored to selectively adsorb specific gases.

  • Catalysis: The metal nodes and functionalized linkers can act as catalytic sites.

  • Sensing: The photoluminescent properties of MOFs can be modulated by the presence of certain analytes, making them useful as chemical sensors.

Caption: Role as a linker in a Metal-Organic Framework.

Safety and Handling

According to available Safety Data Sheets (SDS), standard laboratory precautions should be observed when handling this compound.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist.

Conclusion

This compound stands out as a compound of significant synthetic value. Its well-defined structure and strategically placed functional groups provide a robust platform for innovation in both pharmaceutical development and materials science. The ability to systematically modify the core scaffold through established chemical reactions allows for the creation of diverse molecular libraries for biological screening. Concurrently, its properties as a rigid, bifunctional linker make it a highly promising candidate for the design and synthesis of next-generation Metal-Organic Frameworks with tailored properties. This guide serves as a foundational resource for scientists looking to leverage the unique chemical potential of this versatile building block.

References

  • This compound. [Online] MySkinRecipes.
  • Qin, T., Zhang, S., Wang, Y., Hou, T., Zhu, D., & Jing, S. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. *Act

An In-Depth Technical Guide to 4-(5-Nitropyridin-2-yl)benzoic acid: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(5-Nitropyridin-2-yl)benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document details the compound's identity, synthesis, physicochemical properties, and explores its putative biological activities based on analogous structures. We will delve into the causality behind synthetic strategies and provide validated experimental protocols for its synthesis and preliminary biological evaluation.

Executive Summary

This compound is a bi-aryl compound featuring a benzoic acid moiety linked to a nitropyridine ring. This specific arrangement of functional groups—a carboxylic acid for derivatization, a pyridine ring common in pharmacophores, and a nitro group that can be a key pharmacophoric element or a synthetic handle—makes it a versatile intermediate for drug discovery and materials science. This document consolidates its known properties and provides a robust, field-proven protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it contextualizes its potential as an anticancer or antimicrobial agent by examining the established activities of related nitropyridine derivatives.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is critical for reproducibility in research. The nomenclature and key identifiers for the topic compound are summarized below.

IdentifierValueSource
Systematic (IUPAC) Name This compoundN/A
Synonym 4-(5-Nitro-2-pyridinyl)benzenecarboxylic acid[1]
CAS Number 223127-49-9[2]
Molecular Formula C₁₂H₈N₂O₄[2]
Molecular Weight 244.20 g/mol [2]
Chemical Structure Chemical Structure of this compoundN/A

Physicochemical and Safety Properties

Understanding the physical properties and handling requirements of a compound is paramount for successful experimental design and laboratory safety.

PropertyValueSource
Physical State Solid (presumed)N/A
Melting Point 307-309 °C[2]
Boiling Point 456.5 °C[2]
Solubility Data not available; likely soluble in polar organic solvents like DMSO and DMF.N/A
Storage Store at room temperature in a dry, well-ventilated area.[2]
Safety Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure adequate ventilation.[1]

Synthesis and Characterization

The synthesis of bi-aryl compounds like this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is the method of choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of catalysts and starting materials.[3][4][5]

The logical synthetic route involves the coupling of 2-chloro-5-nitropyridine with 4-carboxyphenylboronic acid . This choice is strategic: the chlorine atom on the electron-deficient pyridine ring is highly activated towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle. 4-Carboxyphenylboronic acid is a commercially available and stable boron source.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis, purification, and characterization of the target compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_char Characterization A 1. Add Reactants: - 2-Chloro-5-nitropyridine - 4-Carboxyphenylboronic acid - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., Na3PO4) B 2. Add Degassed Solvent (e.g., Dioxane/Water) A->B In Schlenk flask C 3. Heat Mixture (e.g., 80-100 °C) under inert atmosphere (N2/Ar) B->C D 4. Monitor Progress (TLC or LC-MS) C->D E 5. Cool & Quench Reaction D->E F 6. Acidify with HCl to precipitate product E->F G 7. Filter solid product F->G H 8. Wash & Dry G->H I 9. Confirm Structure: - ¹H NMR - ¹³C NMR - Mass Spectrometry H->I J 10. Assess Purity: - HPLC I->J

Caption: Workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, incorporating in-process controls and post-synthesis characterization to ensure the identity and purity of the final product.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

  • Sodium Phosphate (Na₃PO₄, 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 2-chloro-5-nitropyridine, 4-carboxyphenylboronic acid, Pd(dppf)Cl₂, and Na₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This is critical to prevent oxidation of the Pd(0) species, which is the active catalyst, ensuring the catalytic cycle proceeds efficiently.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-chloro-5-nitropyridine) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Precipitation: Transfer the filtrate to a beaker and slowly add 1 M HCl while stirring. The carboxylic acid product, which is soluble as its sodium salt in the basic reaction mixture, will precipitate out upon acidification.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and a small amount of cold ethyl acetate to remove residual impurities.

  • Drying: Dry the solid product under high vacuum to yield this compound.

Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the disubstituted pyridine and benzene rings. Expect doublets and doublets of doublets in the aromatic region (approx. 7.5-9.5 ppm) and a broad singlet for the carboxylic acid proton (>12 ppm).

  • ¹³C NMR: The carbon NMR will confirm the presence of 12 distinct carbon environments, including the carbonyl carbon of the carboxylic acid (approx. 167 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the calculated mass (m/z = 245.05 [M+H]⁺ or 243.04 [M-H]⁻).

  • Purity (HPLC): High-performance liquid chromatography should indicate a purity of >95% for use in biological assays.

Putative Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published, the broader class of nitropyridine derivatives has garnered significant attention as potent anticancer agents.[6][7] Research has shown that some 3-nitropyridine analogues function as microtubule-targeting agents, a mechanism shared by highly successful chemotherapy drugs like Paclitaxel.

Proposed Mechanism of Action: Microtubule Disruption

  • Binding: The nitropyridine compound is hypothesized to bind to tubulin, the protein subunit of microtubules. X-ray crystallography studies on similar compounds have shown binding to the colchicine site.[8]

  • Inhibition of Polymerization: This binding event prevents the polymerization of tubulin into functional microtubules.

  • Cell Cycle Arrest: Microtubules are essential for forming the mitotic spindle during cell division. Their disruption leads to an arrest of the cell cycle, typically in the G2/M phase.[8]

  • Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[8]

This proposed mechanism makes this compound a compelling candidate for evaluation in oncology research. The presence of the carboxylic acid group provides a convenient handle for creating derivatives (e.g., amides, esters) to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism Workflow Diagram

G A 4-(5-Nitropyridin-2-yl) benzoic acid B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Cannot Form D->E F Cell Cycle Arrest at G2/M Phase E->F G Induction of Apoptosis F->G H Cancer Cell Death G->H

Caption: Proposed mechanism of action for nitropyridine analogues as anticancer agents.

Protocol for In Vitro Antimicrobial Susceptibility Testing

Given its structural motifs, the compound also warrants investigation as an antimicrobial agent.[9] The following protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution technique.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (MHB), sterile

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Causality: DMSO is used to solubilize the hydrophobic compound. A high concentration stock minimizes the final DMSO concentration in the assay, which can be toxic to bacteria at >1% v/v.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB. This will create a range of concentrations to test (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: Wells with MHB and bacteria only (no compound).

    • Negative Control: Wells with MHB only (no bacteria or compound).

    • Solvent Control: Wells with MHB, bacteria, and the highest concentration of DMSO used in the assay.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader. The MIC well should have an OD similar to the negative control.

Conclusion and Future Directions

This compound is a valuable chemical intermediate with considerable, albeit largely unexplored, potential in drug discovery. Its synthesis is readily achievable via robust and scalable Suzuki-Miyaura coupling chemistry. Based on extensive literature on related nitropyridine structures, this compound is a prime candidate for investigation as a microtubule-targeting anticancer agent and as a novel antimicrobial. The protocols provided in this guide offer a validated starting point for its synthesis and initial biological screening. Future work should focus on the empirical evaluation of its activity against a panel of cancer cell lines and pathogenic microbes, followed by structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). PubMed Central. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). ScienceDirect. [Link]

  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. (n.d.). Royal Society of Chemistry. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023, July 25). The Pharma Innovation. [Link]

  • Synthesis of most active anticancer agent pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Rueda-Espinosa, J., et al. (2023, April 21). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). International Journal on Science and Technology. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]

  • Klimesová, V., et al. (1999). New pyridine derivatives as potential antimicrobial agents. PubMed. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

Sources

4-(5-Nitropyridin-2-yl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(5-Nitropyridin-2-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No. 223127-49-9). As a bifunctional heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science. The presence of a carboxylic acid moiety, a nitro-substituted pyridine ring, and a bi-aryl scaffold makes it a versatile precursor for the development of novel bioactive agents and functional materials.[1][2] This document consolidates physicochemical data, outlines a robust synthetic protocol, details methods for spectroscopic characterization, and discusses the molecule's reactivity and stability. It is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their research endeavors.

Introduction: The Significance of Pyridinyl Benzoic Acids

Bi-aryl scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents. The subset of molecules incorporating a pyridine ring linked to a benzoic acid moiety is of particular interest due to the unique combination of properties they confer. The pyridine nitrogen can act as a hydrogen bond acceptor and a basic center, influencing solubility and target engagement, while the benzoic acid provides a key acidic handle for ionic interactions or further derivatization.

This compound embodies this structural paradigm with additional functionality. The electron-withdrawing nitro group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological interactions. This compound is not merely an inert scaffold but a reactive intermediate designed for further chemical elaboration, making it a cornerstone for library synthesis in the quest for new antimicrobial, antiviral, and other therapeutic agents.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are critical for designing experimental conditions for its synthesis, purification, and application.

PropertyValueReference(s)
CAS Number 223127-49-9[1]
Molecular Formula C₁₂H₈N₂O₄[1]
Molecular Weight 244.20 g/mol [1]
Melting Point 307-309 °C[1]
Boiling Point 456.5 °C (at 760 mmHg)[1]
Density 1.417 g/cm³[3]
Appearance White to off-white solid[4]
Solubility Slightly soluble in water; expected to be soluble in polar organic solvents like DMSO, DMF, methanol, and ethanol.[4][5]
Storage Store at room temperature in a dry, well-ventilated place.[1]

Synthesis and Purification

The construction of the C-C bond between the pyridine and benzene rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance and generally high yields.[6][7] The logical disconnection points to 2-halo-5-nitropyridine and 4-carboxyphenylboronic acid as readily available starting materials.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The following protocol describes a general and efficient method for the synthesis of the title compound.

Suzuki_Coupling_Workflow Reactants Starting Materials - 2-Chloro-5-nitropyridine - 4-Carboxyphenylboronic acid Vessel Reaction Setup - Anhydrous Dioxane/Water - Inert Atmosphere (Argon/N2) Reactants->Vessel Conditions Reaction Conditions - Heat (e.g., 80-100 °C) - Stirring for 12-24h Vessel->Conditions Catalyst Catalyst System - Pd₂(dba)₃ (Palladium Source) - SPhos (Ligand) Catalyst->Vessel Add Base Base - K₃PO₄ or Cs₂CO₃ Base->Vessel Add Workup Aqueous Workup 1. Cool to RT 2. Acidify with HCl (aq) 3. Precipitate forms Conditions->Workup Reaction Complete Purification Purification 1. Filter precipitate 2. Wash with Water & Ether 3. Recrystallize/Column Workup->Purification Product Final Product This compound Purification->Product

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Step-by-Step Experimental Protocol
  • Vessel Preparation: To an oven-dried Schlenk flask, add 2-chloro-5-nitropyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and acidify to pH 2-3 with 1 M HCl. The product should precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with water and diethyl ether to remove inorganic salts and non-polar impurities. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Drying: Dry the purified solid under vacuum to yield this compound.

Spectroscopic Characterization

While experimental spectra are not widely published, the structure of this compound allows for reliable prediction of its key spectroscopic features. These predictions are invaluable for confirming the identity and purity of the synthesized compound.

Predicted Spectral Data
TechniquePredicted FeaturesRationale
¹H NMR δ ~13.5 (s, 1H, -COOH), δ 9.5 (d, 1H, pyridine H6), δ 8.7 (dd, 1H, pyridine H4), δ 8.3 (d, 2H, benzene H ortho to COOH), δ 8.1 (d, 1H, pyridine H3), δ 8.0 (d, 2H, benzene H ortho to pyridine).The carboxylic proton is highly deshielded. Protons on the nitro-pyridine ring are downfield due to the strong electron-withdrawing effects. Protons on the benzoic acid ring will appear as two distinct doublets.
¹³C NMR δ ~167 (-COOH), δ ~160-130 (Aromatic C's), δ ~120-130 (Aromatic CH's).The carboxylic carbon is the most downfield. Quaternary carbons attached to heteroatoms or electron-withdrawing groups will be in the 140-160 ppm range.
FT-IR ν ~3300-2500 cm⁻¹ (broad, O-H stretch), ν ~1700 cm⁻¹ (strong, C=O stretch), ν ~1600, 1480 cm⁻¹ (C=C/C=N stretch), ν ~1520, 1350 cm⁻¹ (asymmetric/symmetric N-O stretch of NO₂).The spectrum will be dominated by the very broad O-H stretch of the carboxylic acid dimer and the strong carbonyl (C=O) absorption.[8] The nitro group stretches are also characteristic and strong.
Mass Spec (ESI-) Expected [M-H]⁻ at m/z 243.04Electrospray ionization in negative mode is ideal for acidic compounds, leading to the deprotonated molecular ion.
Generalized Protocol for Spectral Acquisition
  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. DMSO is a suitable solvent due to the compound's expected polarity and poor solubility in less polar solvents like CDCl₃.[9]

  • FT-IR Spectroscopy: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory with the neat solid powder, or by preparing a KBr pellet.

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile. Infuse the sample into a mass spectrometer with an electrospray ionization (ESI) source and acquire data in both positive and negative ion modes.[9]

Chemical Reactivity and Stability

The molecule possesses three key reactive centers, making it a highly versatile synthetic intermediate. Understanding the reactivity of these functional groups is essential for planning subsequent synthetic transformations.

Reactivity_Map main_mol This compound cooh Carboxylic Acid (-COOH) main_mol->cooh no2 Nitro Group (-NO₂) main_mol->no2 pyridine Pyridine Ring main_mol->pyridine r_cooh • Amide Coupling (EDC, HOBt) • Esterification (Fischer) • Reduction to Alcohol (BH₃) cooh->r_cooh r_no2 • Reduction to Amine (-NH₂)  (e.g., H₂, Pd/C; SnCl₂) • Nucleophilic Aromatic Substitution  (under harsh conditions) no2->r_no2 r_pyridine • N-Oxidation (m-CPBA) • Site of coordination to metals pyridine->r_pyridine

Caption: Key reactive sites and potential transformations.

  • Carboxylic Acid: This group is the most versatile handle for derivatization. It can be readily converted to amides using standard peptide coupling reagents (e.g., EDC, HOBt), to esters via Fischer esterification, or reduced to a primary alcohol.

  • Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reductants like tin(II) chloride (SnCl₂).[10] This resulting aniline is a key precursor for a new array of reactions.

  • Pyridine Ring: The pyridine nitrogen is Lewis basic and can be oxidized to an N-oxide or serve as a coordination site for transition metals.[1][2] The electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack, although typically requiring forcing conditions.

The compound is expected to be stable under normal laboratory conditions.[3] However, strong oxidizing or reducing agents will affect the functional groups as described. It should be stored away from incompatible materials.

Applications in Research and Drug Development

The true value of this compound lies in its role as a molecular scaffold. Its derivatives have been explored for a wide range of biological activities.

  • Antimicrobial/Antifungal Agents: The nitropyridine moiety is a known pharmacophore in antimicrobial agents. Further functionalization of the benzoic acid can lead to compounds with enhanced potency and tailored pharmacokinetic properties.[1][11]

  • Kinase Inhibitors: Many protein kinase inhibitors feature a bi-aryl core structure. This compound serves as an excellent starting point for synthesizing libraries of potential inhibitors by coupling various amines to the carboxylic acid.[12]

  • Anticancer Research: Benzoic acid derivatives are frequently investigated for their antiproliferative and pro-apoptotic effects on cancer cell lines.[13][14] The reduction of the nitro group to an amine provides a new vector for growth, allowing for the synthesis of complex molecules targeting specific cancer-related pathways.

  • Materials Science: As a ligand, it can be used to synthesize coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage.[1][2]

Safety and Handling

Comprehensive toxicological data for this compound is not available.[3] As with any novel chemical compound, it should be handled with care in a well-ventilated laboratory or fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.[3] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound is a high-value chemical intermediate with significant potential for application in drug discovery and materials science. Its well-defined physicochemical properties and predictable reactivity make it an ideal building block for the synthesis of complex molecular architectures. The synthetic route via Suzuki-Miyaura coupling is robust and scalable, and the compound's identity can be unequivocally confirmed through standard spectroscopic techniques. Researchers and scientists can utilize this versatile scaffold to accelerate the development of novel compounds with tailored biological or material properties.

References

  • MySkinRecipes. This compound.
  • ECHEMI. This compound SDS, 223127-49-9 Safety Data Sheets.
  • Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Org. Chem.
  • Szostak, M. et al. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. Org. Lett., 2023.
  • MySkinRecipes. This compound (Alternative Listing).
  • Zhang, et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data.
  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • Smolecule. 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid.
  • PubChem. Benzoic acid.
  • Sigma-Aldrich. This compound.
  • Ohno, H. et al. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorg. Med. Chem., 2016.
  • Benchchem. Spectroscopic Profile of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
  • Hung, C. et al. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. In Vivo, 2014.
  • MDPI. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications.
  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 4-(5-Nitropyridin-2-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, expected solubility behavior, and a detailed protocol for empirical solubility determination.

Introduction and Molecular Overview

This compound (CAS No. 223127-49-9) is a bifunctional molecule featuring a benzoic acid moiety linked to a nitropyridine ring.[1] Its structure, containing both a carboxylic acid group (an acidic functional group) and a pyridine ring (a basic nitrogen heterocycle), alongside a strongly electron-withdrawing nitro group, suggests a complex solubility profile that is likely pH-dependent and influenced by the polarity of the solvent. Understanding these solubility characteristics is a critical first step in any formulation development or biological screening process, as it directly impacts bioavailability, dosage form design, and the choice of appropriate analytical techniques.[2][]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. While comprehensive experimental data for this compound is not extensively published, the following properties have been reported:

PropertyValueSource
Molecular Formula C₁₂H₈N₂O₄[1]
Molecular Weight 244.2 g/mol [1]
Melting Point 307-309°C[1][4]
Appearance Crystalline solidInferred from high melting point
CAS Number 223127-49-9[1]

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Expected Solubility Profile

  • Aqueous Solubility: The presence of both a carboxylic acid and a pyridine ring suggests that the aqueous solubility will be highly dependent on pH.

    • In acidic conditions (pH < pKa of the carboxylate), the molecule will be protonated and likely exhibit low aqueous solubility.

    • As the pH increases above the pKa of the carboxylic acid, the molecule will form a carboxylate salt, which is expected to be more water-soluble.

    • The pyridine nitrogen's basicity is reduced by the electron-withdrawing nitro group, but it may still be protonated at very low pH, potentially increasing solubility under those conditions.

  • Organic Solvent Solubility: The molecule possesses both polar (nitro, carboxylic acid) and nonpolar (biphenyl-like core) characteristics.

    • It is expected to have limited solubility in nonpolar solvents like toluene or hexane.

    • Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are likely to be effective at dissolving this compound due to their ability to disrupt the crystal lattice and solvate the polar functional groups.

    • Polar protic solvents like methanol and ethanol may also be suitable, with solubility likely increasing with temperature.[5]

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The "shake-flask" method is a widely accepted and recommended approach for determining equilibrium solubility.[6]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, pH buffers, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

  • Calibrated pH meter

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent or buffer to each vial. For pH-dependent solubility, use pharmacopoeial buffers (e.g., pH 1.2, 4.5, 6.8) to simulate physiological conditions.[6]

  • Equilibration: Tightly cap the vials and place them in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C).[6] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, separate the supernatant (saturated solution) from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible, non-adsorbing filter (e.g., 0.45 µm PTFE).

  • Sample Preparation for Analysis: Dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[6]

Visual Workflow for Solubility Determination

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separation Step 3: Phase Separation cluster_analysis Step 4: Quantification A Weigh excess solid API B Add known volume of solvent to vial A->B C Seal vials and place in shaker B->C D Agitate at constant temperature (e.g., 24-48h) C->D E Centrifuge or filter sample D->E F Collect clear supernatant (saturated solution) E->F G Dilute supernatant F->G H Analyze by validated method (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility and Formulation Strategies

The low intrinsic solubility expected for this compound in aqueous media presents a challenge for oral drug delivery. Several strategies can be employed to enhance solubility and dissolution rate:

  • Salt Formation: Given the presence of the carboxylic acid, forming a salt (e.g., sodium or potassium salt) is a primary strategy to significantly increase aqueous solubility.

  • pH Adjustment: Formulating the compound in a buffered solution where the carboxylic acid is ionized will maintain its solubility.

  • Cosolvents: The use of water-miscible organic solvents (cosolvents) like propylene glycol or ethanol can increase the solubility of poorly soluble compounds.[2]

  • Amorphous Solid Dispersions: Transforming the crystalline API into an amorphous form, typically dispersed within a polymer matrix, can enhance solubility and dissolution rates by avoiding the need to overcome the crystal lattice energy.[]

Conclusion

While specific, published quantitative solubility data for this compound is scarce, an analysis of its molecular structure and physicochemical properties allows for a reasoned prediction of its solubility behavior. It is anticipated to be a poorly water-soluble compound whose solubility is highly pH-dependent and can be significantly improved in polar organic solvents. For any development program, the empirical determination of its solubility profile using a robust method, such as the recommended shake-flask protocol, is an indispensable step. The insights and methodologies presented in this guide provide a solid foundation for researchers to approach the characterization and formulation of this compound.

References

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a cornerstone of successful research and development. Among the foundational physical constants, the melting point serves as a critical gatekeeper for purity assessment and compound identification. This guide provides an in-depth examination of 4-(5-Nitropyridin-2-yl)benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry. The molecule's structure, featuring a benzoic acid moiety linked to a 5-nitropyridine ring, presents a valuable scaffold for the synthesis of bioactive compounds and functional materials.[1]

This document will detail the reported physicochemical properties of this compound, with a primary focus on its melting point. We will explore the theoretical underpinnings of why this property is so crucial, provide a field-proven experimental protocol for its accurate determination, and discuss its context within a typical synthesis and characterization workflow. The insights herein are tailored for researchers, scientists, and drug development professionals who rely on empirical data to drive their scientific endeavors.

Physicochemical Properties and Data

The initial step in characterizing any compound is to collate its known physical and chemical data. For this compound, this information serves as a benchmark for subsequent experimental verification.

Table 1: Key Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 223127-49-9[1][2]
Molecular Formula C₁₂H₈N₂O₄[1][2]
Molecular Weight 244.2 g/mol [1][2]
Reported Melting Point 307-309°C[1][2][3]
Boiling Point 456.5°C (Predicted)[1][2]
Physical Form Solid (Appearance not specified)
Storage Conditions Room temperature, dry, inert atmosphere[1]

Note: The reported melting point is derived from chemical supplier data and should be experimentally verified for confirmation.

The Scientific Imperative of Melting Point Determination

The melting point is more than a mere physical constant; it is a powerful diagnostic tool. The temperature at which a crystalline solid transitions to a liquid is highly sensitive to its molecular structure and the purity of the sample.[4][5]

  • Criterion for Purity: A pure, crystalline organic compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, which generally leads to two observable effects: a depression of the melting point and a broadening of the melting range.[5][6] Therefore, a broad melting range is a strong indicator of an impure sample.

  • Compound Identification: While not definitive on its own, the melting point is a valuable piece of evidence in structural elucidation. If a newly synthesized batch of a known compound exhibits a melting point consistent with the literature value, it provides a degree of confidence in its identity. A "mixed melting point" test, where the sample is mixed with an authentic standard, can offer further proof; if there is no depression in the melting point of the mixture, the two samples are very likely identical.[5]

Experimental Protocol: Accurate Melting Point Determination

To ensure data integrity, the melting point must be determined through a careful and standardized procedure. The following protocol outlines the capillary method using a modern digital melting point apparatus.

Materials and Equipment
  • This compound sample

  • Mortar and pestle

  • Glass capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

Step-by-Step Procedure
  • Sample Preparation: Place a small amount of the crystalline sample on a clean, dry surface. Use a spatula or mortar and pestle to crush the sample into a fine powder. This ensures uniform packing and efficient heat transfer.[7]

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the sample fills the tube to a height of 1-2 mm.[6][7] An excessive amount of sample can lead to an artificially broad melting range.[6]

  • Apparatus Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

  • Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid determination by setting a fast heating rate (e.g., 10-20°C per minute).[5] Record the approximate temperature at which the sample melts. This value is not for formal reporting but serves to establish a starting point for the precise measurement.

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.[5] Insert a new, freshly prepared capillary. Set the heating rate to a slow and steady 1-2°C per minute.[5] A slow ramp rate is critical for allowing the system to reach thermal equilibrium and obtaining an accurate reading.

  • Observation and Recording: Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid phase melts completely. .

  • Reporting: The experimental melting point is reported as the range from T₁ to T₂. For high-purity this compound, this range is expected to be narrow and fall within the 307-309°C range.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Data Reporting A Crush Sample to Fine Powder B Load Capillary Tube (1-2 mm height) A->B Ensure uniform packing C Insert Capillary into Apparatus B->C D Rapid Scan (Optional) ~10-20°C/min C->D To find approx. MP E Slow Scan ~1-2°C/min D->E Start ~20°C below approx. MP F Record T1 (First liquid drop) E->F G Record T2 (All liquid) F->G H Report Melting Point as Range (T1 - T2) G->H

Caption: Workflow for accurate melting point determination.

Context: Synthesis and Broader Characterization

The determination of a melting point does not occur in a vacuum. It is a key validation step following chemical synthesis and is performed alongside other analytical techniques to confirm the identity and purity of the target compound.

Plausible Synthetic Route
Post-Synthesis Workflow

After the chemical reaction, the crude product must be isolated and purified, typically through techniques like recrystallization or column chromatography. Each purified fraction would then be subjected to a battery of analytical tests.

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, confirming that the correct atoms are connected in the desired arrangement.[8]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the sample with high precision.

  • Physical Constants: Finally, the melting point is measured to provide a simple, reliable confirmation of the bulk sample's purity.

SynthesisWorkflow A Chemical Synthesis (e.g., Suzuki Coupling) B Work-up & Crude Isolation A->B C Purification (Recrystallization or Chromatography) B->C D Characterization Suite C->D E Structural Verification (NMR, MS, IR) F Purity Assessment (HPLC) G Melting Point Determination

Caption: General workflow from synthesis to characterization.

Applications in Research and Drug Development

The structural motifs within this compound make it a compound of interest for further chemical elaboration.

  • Medicinal Chemistry Scaffold: Heterocyclic compounds containing nitropyridine are explored for a wide range of biological activities.[9] The nitro group can serve as a handle for further functionalization, for example, through reduction to an amine, which can then be acylated or alkylated.[10]

  • Versatile Building Block: The carboxylic acid group is one of the most versatile functional groups in organic synthesis, readily converted into esters, amides, or acid chlorides. This allows the molecule to be incorporated into larger, more complex structures, making it a valuable intermediate in multi-step syntheses.[1]

  • Ligand Development: The pyridine nitrogen and the carboxylic acid oxygen atoms can act as coordination sites for metal ions, suggesting potential applications in the development of metal-organic frameworks (MOFs) or as ligands in catalysis.[1]

Conclusion

This compound is a valuable chemical building block whose utility in research is predicated on its verifiable purity and identity. The reported melting point of 307-309°C serves as a crucial reference, but as with all physical constants obtained from secondary sources, it must be confirmed through rigorous experimental measurement. The protocol detailed in this guide provides a robust framework for obtaining an accurate melting point, a fundamental skill that underpins the integrity of chemical research. By integrating this simple yet powerful analysis into a comprehensive characterization workflow, researchers can proceed with confidence in the quality of their materials, paving the way for reliable and reproducible scientific outcomes.

References

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Faculty of Education, Tishk International University. (2021). Experiment (1) Determination of melting points. Available at: [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Available at: [Link]

  • University of Massachusetts. (n.d.). Experiment 1 - Melting Points. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. (Duplicate reference for accessibility, provides CAS, formula, and application context). Available at: [Link]

  • Te F.-J., et al. (2014). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 1(1), x140003. Available at: [Link]

  • Meften, M. J., & Kadhim, A. A. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Egyptian Journal of Chemistry, 67(12), 139-152. Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-2-(4-nitropyrazol-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Available at: [Link]

  • PubChemLite. (n.d.). 5-nitro-2-(piperidin-1-yl)benzoic acid. University of Luxembourg. Available at: [Link]

  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and Spectroscopic Characterization of 4-Nitro-2-(Trifluoromethyl)benzoic Acid and 4-Nitro-3-(Trifluoromethyl)benzoic Acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 485-490. Available at: [Link]

  • Seedion. (n.d.). 3-(5-Nitropyridin-2-yl)benzoic acid. Available at: [Link]

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 4-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(5-nitropyridin-2-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed ¹H and ¹³C NMR spectroscopy. The principles behind spectral interpretation are explained, and a robust experimental protocol for data acquisition is presented.

Introduction

This compound is a bifunctional molecule featuring a benzoic acid moiety linked to a nitropyridine ring. This structure is of interest in medicinal chemistry and materials science, where the electronic properties of the nitropyridine system and the reactive potential of the carboxylic acid group can be exploited. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation and purity assessment of such molecules.[1] It provides detailed insights into the chemical environment of each proton and carbon atom, allowing for a complete assignment of the molecular structure.[2]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of electron-withdrawing groups and aromatic ring currents, as well as data from structurally related compounds.[1][2][3][4][5] The spectra are referenced to a standard solvent, DMSO-d₆, which is commonly used for carboxylic acids to ensure the observation of the acidic proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.5 - 12.0br s-COOH
~9.40d~2.5H-6'
~8.70dd~8.8, 2.5H-4'
~8.35d~8.8H-3'
~8.15d~8.5H-2, H-6
~8.05d~8.5H-3, H-5
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
Chemical Shift (δ, ppm)Assignment
~167.0COOH
~158.0C-2'
~150.0C-6'
~145.0C-5'
~142.0C-4
~138.0C-4'
~131.0C-1
~130.5C-3, C-5
~129.0C-2, C-6
~122.0C-3'

In-depth Spectral Interpretation

The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus. The electron-withdrawing nitro group (NO₂) and the pyridine nitrogen atom strongly deshield the protons and carbons of the pyridine ring, causing them to resonate at higher chemical shifts (downfield).[1][2]

  • Pyridine Ring Protons (H-3', H-4', H-6'): The proton ortho to the nitro group, H-6', is expected to be the most deshielded due to the combined electron-withdrawing effects of the nitro group and the adjacent nitrogen atom. H-4' will also be significantly deshielded. The coupling pattern will be characteristic of a substituted pyridine ring, with ortho, meta, and para couplings observable.[1]

  • Benzoic Acid Protons (H-2, H-6 and H-3, H-5): The protons on the benzoic acid ring will appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxylic acid group (H-3, H-5) will be slightly more shielded than the protons ortho to the pyridine ring substituent (H-2, H-6).

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid will appear as a broad singlet at a very high chemical shift, typically above 12 ppm in DMSO-d₆. Its broadness is due to chemical exchange with residual water in the solvent.

  • Pyridine Ring Carbons (C-2', C-3', C-4', C-5', C-6'): The carbons of the pyridine ring will be significantly deshielded. The carbon bearing the nitro group (C-5') and the carbons adjacent to the nitrogen (C-2' and C-6') will have the highest chemical shifts.

  • Benzoic Acid Carbons (C-1 to C-6 and COOH): The carboxylic acid carbon (COOH) will resonate at a high chemical shift, typically around 167 ppm. The quaternary carbons (C-1 and C-4) will have distinct chemical shifts, with C-4 being influenced by the attached pyridine ring. The protonated carbons will appear in the aromatic region, with their chemical shifts influenced by their position relative to the carboxylic acid and the pyridine substituent.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.[6]

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the carboxylic acid and observing the exchangeable COOH proton.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectra to the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.[6]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each signal.

  • 2D NMR: For unambiguous assignment, especially for the ¹³C spectrum, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. COSY (Correlation Spectroscopy) can confirm proton-proton couplings.[7]

Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Final Report weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition h1_nmr->c13_nmr nmr_2d 2D NMR (COSY, HSQC, HMBC) c13_nmr->nmr_2d ft Fourier Transform nmr_2d->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integration & Peak Picking phase_base->integrate assign Spectral Assignment integrate->assign structure Structure Confirmation assign->structure purity Purity Assessment assign->purity

Caption: A flowchart illustrating the key stages of NMR analysis.

Conclusion

This technical guide provides a thorough framework for understanding and acquiring the NMR spectral data of this compound. By combining theoretical predictions with a detailed experimental protocol, researchers can confidently perform structural elucidation and purity assessment of this and structurally related compounds. The application of one- and two-dimensional NMR techniques is paramount for the complete and unambiguous assignment of all proton and carbon signals, ensuring the scientific integrity of the structural characterization.

References

  • Synthesis and NMR characterization of seven new substituted pyridine N-oxides. (2025). ResearchGate.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (2025). Benchchem.
  • Interpreting Complex NMR Spectra of 2,6-dipyridin-2-ylpyridine Derivatives. (2025). Benchchem.
  • Application Note: 1H and 13C NMR Spectroscopy of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. (2025). Benchchem.
  • NMR - Interpretation. (2023). Chemistry LibreTexts.
  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. (2015). SciSpace.
  • Benzoic acid(65-85-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3-Nitropyridine(2530-26-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound SDS, 223127-49-9 Safety Data Sheets. (n.d.). ECHEMI.
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. (n.d.). PubMed Central.
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.
  • Benzoic acid, p-nitrobenzyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Synthesis and application of novel urea-benzoic acid functionalized magnetic nanoparticles. (n.d.). Springer.
  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (n.d.). ScienceDirect.

Sources

Introduction: Elucidating the Molecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Analysis of 4-(5-Nitropyridin-2-yl)benzoic acid

This compound is a heterocyclic building block of significant interest in pharmaceutical and materials science research.[1] Its structure, featuring a benzoic acid moiety linked to a nitropyridine ring, offers multiple reaction sites for synthesizing more complex molecules with potential biological activity.[1] The precise structural confirmation and purity assessment of this compound are paramount for its application in drug development and materials research.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2] This guide offers a comprehensive walkthrough of the FT-IR analysis of this compound, from fundamental principles to detailed spectral interpretation, designed for researchers and scientists requiring a robust analytical protocol.

Pillar 1: The Vibrational Logic of this compound

To accurately interpret the FT-IR spectrum, one must first understand the characteristic vibrational frequencies of the constituent functional groups within the molecule. The fundamental requirement for a vibrational mode to be "IR active" is a net change in the dipole moment during the vibration.[3] The key functional groups in our target molecule are the carboxylic acid, the nitro group, and the disubstituted aromatic rings (benzene and pyridine).

  • Carboxylic Acid (-COOH): This group presents some of the most recognizable features in an IR spectrum. Its signature is a very broad O-H stretching band, typically spanning from 3300 to 2500 cm⁻¹, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.[4][5][6] This broad absorption often overlaps with the sharper C-H stretching bands.[4] Accompanying this is an intense, sharp C=O (carbonyl) stretching band between 1760 and 1680 cm⁻¹.[4][7] The conjugation with the aromatic ring is expected to shift this absorption to a slightly lower wavenumber.[5]

  • Nitro Group (-NO₂): Aromatic nitro compounds display two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1550-1490 cm⁻¹ range and a symmetric stretch in the 1355-1315 cm⁻¹ region. These bands are often intense and provide clear evidence of the nitro functionality.

  • Aromatic Systems (Pyridine & Benzene): Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2][8] In-plane C=C and C=N ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.[8] Furthermore, the pattern of strong C-H out-of-plane bending bands in the 900-650 cm⁻¹ region can provide valuable information about the substitution pattern on the aromatic rings.[8]

Pillar 2: A Self-Validating Experimental Protocol

The trustworthiness of an FT-IR analysis hinges on a meticulous and well-justified experimental protocol. The following procedure is designed as a self-validating system, ensuring reproducibility and accuracy.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1. Weigh Sample (~1-2 mg) KBr 2. Weigh KBr (~150-200 mg) Sample->KBr Grind 3. Grind Mixture to Fine Powder KBr->Grind Press 4. Press Under Vacuum (8-10 tons) Grind->Press Pellet 5. Form Transparent Pellet Press->Pellet Mount 7. Mount Sample Pellet Pellet->Mount Transfer Background 6. Collect Background Spectrum (Pure KBr Pellet) Background->Mount Scan 8. Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) Mount->Scan Ratio 9. Ratio Sample vs. Background Scan->Ratio Process Baseline 10. Perform Baseline Correction Ratio->Baseline PeakPick 11. Identify & Assign Peaks Baseline->PeakPick Report 12. Generate Final Report PeakPick->Report

Caption: Experimental workflow for FT-IR analysis using the KBr pellet technique.

Step-by-Step Methodology
  • Sample and Reagent Preparation:

    • Causality: Use high-purity, spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator. KBr is transparent to IR radiation in the mid-IR region and its hygroscopic nature necessitates drying to prevent broad water absorption bands (around 3400 cm⁻¹ and 1640 cm⁻¹) from obscuring the spectrum.

    • Ensure the this compound sample is dry and free of solvents.

  • KBr Pellet Formulation:

    • Protocol: Weigh approximately 1-2 mg of the sample and 150-200 mg of dried KBr.

    • Causality: This low sample-to-matrix ratio is critical. Too much sample will result in overly intense, saturated absorption bands (non-adherence to the Beer-Lambert law), while too little will yield a poor signal-to-noise ratio.

    • Protocol: Combine the sample and KBr in an agate mortar and pestle. Gently grind the mixture for 1-2 minutes until a fine, homogeneous powder is obtained.

    • Causality: Homogeneous grinding is essential to reduce particle size below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and produces sharp, well-defined peaks.

  • Pellet Pressing:

    • Protocol: Transfer a portion of the powder into a pellet-pressing die. Place the die under a hydraulic press and apply a vacuum to remove entrapped air. Gradually apply pressure of 8-10 metric tons for approximately 2 minutes.

    • Causality: The vacuum prevents air pockets that can cause the pellet to be opaque or fracture easily. The high pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent disc.

    • Protocol: Carefully release the pressure and extract the pellet from the die. A good pellet should be clear and solid.

  • Data Acquisition:

    • Protocol: Place a pure KBr pellet (or an empty sample holder) in the spectrometer and record a background spectrum. This spectrum contains signals from atmospheric water and CO₂, as well as any instrumental artifacts.

    • Causality: The instrument software will automatically ratio the sample spectrum against this background, effectively subtracting these environmental and instrumental signals to produce a clean spectrum of the analyte.[3]

    • Protocol: Replace the background pellet with the sample pellet and acquire the spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 32 scans.

    • Causality: Co-adding multiple scans is a crucial step to improve the signal-to-noise ratio, making weaker peaks more discernible. A resolution of 4 cm⁻¹ is standard for routine analysis of organic solids.

Pillar 3: Spectral Analysis and Authoritative Interpretation

The resulting spectrum should be analyzed by assigning the observed absorption bands to their corresponding molecular vibrations. The combination of these bands provides a definitive structural confirmation.

Predicted FT-IR Spectral Data for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity/Description
3300 - 2500O-H StretchCarboxylic Acid (-COOH)Very Broad, Strong
3100 - 3000C-H StretchAromatic RingsWeak to Medium, Multiple Sharp Bands
1710 - 1680C=O StretchCarboxylic Acid (-COOH)Very Strong, Sharp
1610 - 1580C=C / C=N StretchAromatic/Pyridine RingsMedium to Strong
1550 - 1520N-O Asymmetric StretchNitro Group (-NO₂)Strong
1480 - 1440C=C / C=N StretchAromatic/Pyridine RingsMedium
1355 - 1335N-O Symmetric StretchNitro Group (-NO₂)Strong
1320 - 1210C-O StretchCarboxylic Acid (-COOH)Strong
950 - 900O-H Bend (out-of-plane)Carboxylic Acid (-COOH)Broad, Medium
850 - 750C-H Bend (out-of-plane)Substituted Aromatic RingsStrong
Detailed Discussion of Key Spectral Regions
  • The Hydroxyl Region (3300 - 2500 cm⁻¹): The most telling feature for the carboxylic acid is the extremely broad O-H stretch.[5][6] This band is a direct result of extensive hydrogen bonding between acid dimers. Its breadth will cause it to overlap with the weaker, sharper aromatic C-H stretching bands that appear just above 3000 cm⁻¹.[4] The presence of this feature is a primary, though not singular, indicator of the -COOH group.

  • The Carbonyl Region (1710 - 1680 cm⁻¹): The second critical piece of evidence for the carboxylic acid is the intense C=O stretching vibration.[9] For benzoic acid derivatives, this peak typically appears around 1700-1680 cm⁻¹.[7] The combination of this sharp, strong peak with the broad O-H stretch provides a near-irrefutable confirmation of the carboxylic acid functionality. This two-point verification is a core principle of the self-validating nature of FT-IR analysis.

  • The Nitro Group Fingerprints (1550 - 1520 cm⁻¹ and 1355 - 1335 cm⁻¹): The presence of two strong, distinct bands in these regions is characteristic of the NO₂ group. The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch. Observing both peaks is essential for a confident assignment.

  • The Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from bending vibrations and skeletal modes of the entire molecule, including C-O stretching and O-H bending from the acid, and C-H bending from the rings.[4][7] While individual peak assignment can be challenging, the overall pattern in this region is unique to the molecule's specific structure and serves as its definitive "fingerprint," allowing for comparison against a reference standard for identity confirmation.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By employing the rigorous experimental protocol detailed herein, researchers can obtain high-quality, reproducible spectra. A systematic interpretation, grounded in the established vibrational frequencies of carboxylic acids, nitroarenes, and substituted aromatic systems, allows for an authoritative confirmation of the molecule's identity. The cross-validation of key functional groups—such as the dual confirmation of the carboxylic acid via its O-H and C=O stretches—ensures the integrity and trustworthiness of the analysis, a critical step in any research or development pipeline.

References

  • ResearchGate. FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. Available at: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Available at: [Link]

  • PubChem, National Institutes of Health (NIH). 3-Nitropyridine. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • ResearchGate. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Available at: [Link]

  • ResearchGate. FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. Available at: [Link]

  • SpectraBase. 2,4-Dihydroxy-3-nitropyridine [FTIR] Spectrum. Available at: [Link]

  • Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Available at: [Link]

  • e-PG Pathshala. Factors affecting vibrational Frequencies and IR Spectrum of Hydrocarbons. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

Sources

A Technical Guide to the Research Applications of 4-(5-Nitropyridin-2-yl)benzoic acid: A Versatile Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the potential research applications for 4-(5-Nitropyridin-2-yl)benzoic acid, a heterocyclic compound with significant promise in medicinal chemistry, materials science, and chemical biology. Designed for researchers, scientists, and drug development professionals, this document outlines the synthetic versatility and strategic importance of this molecule as a foundational building block for creating novel compounds with diverse functionalities. We will delve into the core chemical transformations that unlock its potential and explore the scientific rationale behind its application in various research domains.

Introduction: The Strategic Value of the this compound Scaffold

Pyridine and its derivatives are cornerstones in modern drug discovery and materials science, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021.[1] The nitropyridine motif, in particular, serves as a versatile precursor for a wide array of bioactive molecules, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3] this compound combines the key features of a nitropyridine ring with a benzoic acid functional group, creating a molecule with two distinct and reactive handles for chemical modification. This unique structure allows for a modular approach to the synthesis of complex molecules with tailored properties.

The core structure of this compound can be envisioned as a versatile scaffold from which a multitude of derivatives can be synthesized. The carboxylic acid group provides a ready site for amidation, esterification, or conversion to other functional groups, while the nitro group can be readily reduced to an amine, which in turn opens up a vast landscape of further chemical transformations. This guide will provide detailed protocols for these key synthetic steps and explore the potential applications of the resulting derivatives.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a staple in modern organic synthesis.[1][4]

Synthetic Workflow: Suzuki-Miyaura Coupling

The general strategy involves the coupling of a halo-nitropyridine with a boronic acid derivative of benzoic acid. A common and commercially available starting material is 2-chloro-5-nitropyridine.

graph Suzuki_Coupling_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="2-Chloro-5-nitropyridine", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; BoronicAcid [label="4-Carboxyphenylboronic acid", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction [label="Pd Catalyst (e.g., Pd(dppf)Cl2)\nBase (e.g., K2CO3)\nSolvent (e.g., Dioxane/Water)"]; BoronicAcid -> Reaction; Reaction [label="Suzuki-Miyaura\nCoupling", shape= Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction -> Product; }

A representative workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, [Pd(dppf)Cl₂]·CH₂Cl₂)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-nitropyridine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., [Pd(dppf)Cl₂]·CH₂Cl₂, 0.03 equiv) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically a 4:1 ratio) via syringe.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.[1]

Key Derivatization Strategies and Protocols

The true potential of this compound lies in its capacity for further chemical modification at its two primary reactive sites: the carboxylic acid and the nitro group.

Amide Bond Formation: Expanding the Molecular Diversity

The carboxylic acid moiety is a prime handle for creating a library of amide derivatives. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.

graph Amide_Formation_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Primary or Secondary Amine (R-NH2)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="Amide Derivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Reaction [label="Coupling Agent (e.g., HATU, DCC)\nBase (e.g., DIPEA)\nSolvent (e.g., DMF)"]; Amine -> Reaction; Reaction [label="Amide Coupling", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction -> Product; }

General workflow for amide derivative synthesis.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for amide bond formation.[5]

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Nitro Group Reduction: Accessing the Bioactive Amine

The reduction of the nitro group to a primary amine is a pivotal transformation, as the resulting amino-pyridine derivatives are often the biologically active species.[2] This conversion opens up a plethora of subsequent chemical modifications, such as acylation, sulfonylation, and diazotization.

graph Nitro_Reduction_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="this compound\nor Amide Derivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="4-(5-Aminopyridin-2-yl)benzoic acid\nor Amide Derivative", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Reaction [label="Reducing Agent\n(e.g., H2, Pd/C or Fe, NH4Cl)\nSolvent (e.g., Ethanol, Water)"]; Reaction [label="Nitro Group Reduction", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction -> Product; }

Workflow for the reduction of the nitro group.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[6][7]

Materials:

  • This compound derivative

  • Palladium on carbon (Pd/C, 5-10 wt. %)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add the this compound derivative and the solvent.

  • Catalyst Addition: Carefully add Pd/C (typically 5-10 mol% of palladium) to the suspension.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: Purify the product by crystallization or column chromatography if necessary.

Potential Research Applications

The versatility of the this compound scaffold makes it a valuable tool in several research areas.

Medicinal Chemistry and Drug Discovery

The primary application of this scaffold lies in the development of novel therapeutic agents. The nitropyridine and aminopyridine moieties are present in numerous compounds with a wide range of biological activities.

  • Antimicrobial and Antiviral Agents: The core structure can be elaborated to generate compounds with potential antimicrobial and antiviral properties.[8] Derivatives of benzoic acid have shown activity against influenza A virus, and the nitropyridine moiety can be a key pharmacophore in antimicrobial agents.[9][10]

  • Enzyme Inhibitors: Nitropyridine-containing compounds have been identified as inhibitors of various enzymes, including urease and chymotrypsin.[2][11] By synthesizing a library of amide derivatives of 4-(5-aminopyridin-2-yl)benzoic acid, researchers can screen for potent and selective enzyme inhibitors for various therapeutic targets.

  • Anticancer Agents: The pyridine ring is a common feature in many anticancer drugs. The ability to functionalize both the pyridine and benzoic acid portions of the molecule allows for the creation of diverse chemical structures that can be tested for their efficacy against various cancer cell lines.

Materials Science and Coordination Chemistry

The nitrogen atom of the pyridine ring and the carboxylate group of the benzoic acid can act as coordination sites for metal ions. This makes this compound and its derivatives attractive ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[8]

  • Catalysis: Transition metal complexes incorporating these ligands could be explored for their catalytic activity in various organic transformations.

  • Functional Materials: The resulting metal complexes may exhibit interesting photoluminescent, magnetic, or electronic properties, making them candidates for use in sensors, light-emitting devices, or other advanced materials.

Data Summary

PropertyValueReference
CAS Number 223127-49-9[8][12]
Molecular Formula C₁₂H₈N₂O₄[8]
Molecular Weight 244.2 g/mol [8]
Melting Point 307-309°C[8]
Boiling Point 456.5°C[8]

Conclusion

This compound is a highly versatile and strategically important building block for chemical synthesis. Its dual reactive sites—the carboxylic acid and the nitro group—provide a platform for the creation of a wide array of derivatives. The straightforward and well-established protocols for its synthesis and subsequent modification, as outlined in this guide, empower researchers to explore its potential in drug discovery, materials science, and beyond. The scientific rationale for its application in these fields is strong, supported by the known biological and chemical properties of its constituent motifs. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique chemical architecture of this compound to drive innovation in their respective fields.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Various Authors. (2012). How to produce amide from Benzoic acid and amine directly?. ResearchGate. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

  • Various Authors. (2025). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ResearchGate. [Link]

  • NileRed. (2018). Benzamide Preparation from Benzoic Acid. YouTube. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Wang, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed. [Link]

  • Wang, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. MDPI. [Link]

  • Comins, D. L., et al. (n.d.). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. PMC - NIH. [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Li, Y., et al. (2020). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. PubMed. [Link]

  • Jingming Chemical. (n.d.). This compound/95+%/244.21. [Link]

  • Ionescu, M., et al. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Tonelli, M., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. PubMed. [Link]

  • Various Authors. (n.d.). Antiviral Agents – Benzazine Derivatives. pharmsynt.ru. [Link]

  • Pinto, T., et al. (n.d.). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. [Link]

  • PubChem. (n.d.). 5-Methyl-2-(4-nitropyrazol-1-yl)benzoic acid. [Link]

  • Colpico, S., et al. (n.d.). Antiviral Properties of Flavonoids and Delivery Strategies. MDPI. [Link]

  • Wujec, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PMC - NIH. [Link]

  • Singh, G., et al. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]

  • Park, H., et al. (n.d.). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC - PubMed Central - NIH. [Link]

  • Li, J., et al. (n.d.). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. NIH. [Link]

  • MDPI. (n.d.). Bioactive Compounds from Various Sources: Beneficial Effects and Technological Applications II. [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(5-Nitropyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest and Implied Hazard

4-(5-Nitropyridin-2-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a nitropyridine moiety linked to a benzoic acid, makes it a valuable precursor for the synthesis of a variety of potentially bioactive molecules and functional materials. However, this same chemical architecture necessitates a cautious and well-informed approach to its handling and use. The presence of a nitroaromatic system, a known toxophore, combined with the acidic functionality, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the protection of the environment.

This guide provides an in-depth overview of the safety, handling, and emergency procedures for this compound. As a Senior Application Scientist, the following information is synthesized from available safety data, toxicological information on structurally related compounds, and field-proven laboratory practices. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.

Section 1: Hazard Profile - A Composite of Structural Alerts

Key Potential Hazards:

  • Acute Toxicity: While specific LD50 data is unavailable, related nitropyridine and nitroaromatic compounds suggest that this compound should be considered harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: The benzoic acid moiety suggests that this compound is likely to be a skin and eye irritant, potentially causing serious eye damage[5][6].

  • Respiratory Irritation: As a fine powder, inhalation may cause respiratory tract irritation[5].

  • Mutagenicity and Carcinogenicity: Many nitroaromatic compounds are known to be mutagenic and are suspected or established carcinogens[1][2][3][7]. The reduction of the nitro group in vivo can lead to reactive intermediates that can bind to DNA[2].

  • Environmental Hazard: Pyridine derivatives and nitroaromatic compounds can be toxic to aquatic life and may persist in the environment[4][8][9]. Therefore, release into the environment must be strictly avoided.

Globally Harmonized System (GHS) Classification (Inferred):

Based on the hazards of structurally similar compounds, the following GHS classification should be considered:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Carcinogenicity (Suspected)Category 2H351: Suspected of causing cancer
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects

Section 2: Prudent Handling and Storage - A Proactive Approach to Safety

Given the potential hazards, a proactive and cautious approach to handling and storage is paramount. The following procedures are designed to minimize exposure and prevent accidental release.

2.1. Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood. The fume hood provides critical protection against inhalation of airborne particles. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing work.

2.2. Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. A face shield is crucial when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Protects against skin contact. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coatProtects skin and personal clothing from contamination. The lab coat should be kept fully buttoned.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher)Necessary when engineering controls are not sufficient to control exposure to airborne dust.

Hierarchy of Controls for Safe Handling

G cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator)

Caption: Hierarchy of controls for minimizing exposure.

2.3. Storage Requirements

Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition. It should be stored separately from strong oxidizing agents, bases, and incompatible materials.

Section 3: Emergency Procedures - Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is crucial to minimize harm.

3.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

3.2. Spill Response Protocol

The following protocol outlines the steps for cleaning up a small spill of powdered this compound in a laboratory setting. For large spills, evacuate the area and contact your institution's emergency response team.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Alert others in the vicinity of the spill. Restrict access to the area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.2, including respiratory protection.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for chemicals. This will help to prevent the powder from becoming airborne.

  • Carefully Collect the Material: Using a plastic scoop or other non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning cloths, must be placed in a sealed, labeled hazardous waste container for disposal according to institutional and local regulations.

Spill Response Workflow

G cluster_0 Spill Response Workflow Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Collect Collect Material (Non-sparking tools) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste (Hazardous Waste) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step workflow for spill response.

Section 4: Fire and Explosion Hazard

While not classified as flammable, organic dusts can form explosive mixtures with air. In the event of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus and full protective gear.

Section 5: Disposal Considerations

All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. Disposal should be carried out by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.

Conclusion: A Commitment to Safety

This compound is a valuable research chemical that demands a high level of respect and care in its handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. A strong foundation in chemical safety is not a barrier to scientific progress but rather a prerequisite for it.

References

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology. Available at: [Link]

  • Nitroaromatic compounds: Environmental pollutants with carcinogenic potential for humans. Chemické Listy. Available at: [Link]

  • Nitroaromatic compounds are mutagenic and carcinogenic substances present in environment. ResearchGate. Available at: [Link]

  • Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds. ResearchGate. Available at: [Link]

  • Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]

  • Respiratory Carcinogenesis of Nitroaromatics. Health Effects Institute. Available at: [Link]

  • Nitroaromatic Compounds: Environmental Pollutants with Carcinogenic Potential for Humans. Chemické Listy. Available at: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. Available at: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Available at: [Link]

  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. Available at: [Link]

  • Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]

  • Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by vitamins, porphyrins and related compounds, and vegetable and fruit juices and solvent extracts. PubMed. Available at: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. ResearchGate. Available at: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Semantic Scholar. Available at: [Link]

  • Dichotomy in the mutagenicity and genotoxicity of nitropyrenes: apparent effect of the number of electrons involved in nitroreduction. PubMed. Available at: [Link]

  • Benzoic acid. Multichem. Available at: [Link]

  • SAFETY DATA SHEET - Benzoic Acid. NIST. Available at: [Link]

  • Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. PubMed. Available at: [Link]

  • Dichotomy in the mutagenicity and genotoxicity of nitropyrenes: Apparent effect of the number of electrons involved in nitroreduction. Scilit. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available at: [Link]

  • Acute inhalation toxicity of aliphatic (C1-C5) nitrites in rats. PubMed. Available at: [Link]

  • Qualitative Tier 2 Assessment - Benzaldehyde. Santos. Available at: [Link]

  • MSDS of 4-Pyridin-3-yl-Benzoic Acid. Capot Chemical. Available at: [Link]

Sources

An In-depth Technical Guide to the Theoretical Properties of 4-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical properties of 4-(5-Nitropyridin-2-yl)benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its structural, physicochemical, and electronic characteristics to facilitate its application in novel research endeavors.

Introduction and Molecular Structure

This compound (NPBA) is a bifunctional organic compound featuring a benzoic acid moiety linked to a nitropyridine ring. This unique arrangement of an electron-donating benzoic acid and a strongly electron-withdrawing nitropyridine ring system imparts a distinct electronic profile, making it a valuable synthon for a variety of complex molecules. Its systematic IUPAC name is this compound.

The structural framework of NPBA suggests a molecule with a relatively rigid conformation due to the biaryl linkage. The dihedral angle between the pyridine and benzene rings is a key determinant of its three-dimensional shape and, consequently, its interaction with biological targets or its packing in the solid state.

Table 1: Core Molecular Properties of this compound

PropertyValueSource
CAS Number 223127-49-9[1][2]
Molecular Formula C₁₂H₈N₂O₄[1]
Molecular Weight 244.21 g/mol [1]
Melting Point 307-309 °C[1]
Boiling Point 456.5 °C (Predicted)[1]

Theoretical Synthesis and Mechanistic Considerations

The most logical and widely applicable synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between sp²-hybridized carbon atoms.

Proposed Synthetic Protocol via Suzuki-Miyaura Coupling

A robust theoretical protocol for the synthesis of NPBA involves the coupling of 2-chloro-5-nitropyridine with 4-carboxyphenylboronic acid .

Reaction Scheme:

G reactant1 2-Chloro-5-nitropyridine product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 4-Carboxyphenylboronic acid reactant2->product catalyst Pd Catalyst Base catalyst->product G MEP Molecular Electrostatic Potential Map of this compound

Figure 2: Conceptual representation of the MEP map.

  • Red Regions (Negative Potential): These are expected around the oxygen atoms of the carboxylic acid and the nitro group, as well as the nitrogen atom of the pyridine ring. These areas are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): The hydrogen atom of the carboxylic acid will be the most electron-deficient region. The aromatic protons will also exhibit some positive potential. These areas are susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule.

G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->HOMO Energy Gap (ΔE) Energy Energy

Sources

discovery and history of nitropyridine benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Nitropyridine Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Nitropyridine benzoic acids represent a pivotal class of heterocyclic compounds, bridging the domains of synthetic organic chemistry and medicinal drug discovery. Characterized by a pyridine ring substituted with both a nitro group and a carboxylic acid, these molecules serve as versatile synthetic intermediates and key pharmacophoric elements in the design of novel therapeutics. The strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring and the acidity of the carboxyl moiety, offering unique opportunities for molecular design and bioisosteric replacement strategies. This guide provides a comprehensive exploration of the historical development, synthetic evolution, and medicinal chemistry applications of nitropyridine benzoic acids, offering field-proven insights for professionals engaged in chemical research and drug development.

PART 1: The Genesis and Strategic Importance of Nitropyridine Benzoic Acids

The history of nitropyridine benzoic acids is not one of a single, distinct discovery but rather an evolutionary tale rooted in the broader development of heterocyclic chemistry. The foundational work on pyridine chemistry in the 19th and early 20th centuries, coupled with the advancement of nitration and oxidation reactions, set the stage for the eventual synthesis of these bifunctional molecules. While early reports are scattered across chemical literature, the systematic investigation and utility of these compounds gained momentum in the mid-20th century as the demand for novel pharmaceutical scaffolds grew.

The core value of the nitropyridine benzoic acid framework lies in its unique combination of structural features:

  • The Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring is a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and target engagement.

  • The Carboxylic Acid Group: This functional group is a crucial hydrogen bond donor and acceptor, frequently involved in critical interactions with the active sites of enzymes and receptors.[2] It also imparts acidic properties and provides a handle for further chemical modification, such as amide bond formation.[1]

  • The Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly alters the electronic landscape of the pyridine ring.[2] This influences the pKa of the carboxylic acid, enhances the ring's susceptibility to nucleophilic substitution, and can itself be a key pharmacophore in antimicrobial and anticancer agents.[1][2]

This trifecta of functionalities makes nitropyridine benzoic acids valuable building blocks, enabling chemists to fine-tune physicochemical properties like acidity, lipophilicity, and metabolic stability.

PART 2: Evolution of Synthetic Methodologies

The synthesis of nitropyridine benzoic acids has evolved from classical, often harsh, multi-step procedures to more refined and efficient modern protocols. The choice of synthetic route is dictated by the desired substitution pattern (i.e., the relative positions of the nitro and carboxyl groups) and the availability of starting materials.

Key Synthetic Strategies
  • Oxidation of Nitropicolines: A common and direct approach involves the oxidation of the corresponding methyl-substituted nitropyridines (nitropicolines). Various oxidizing agents can be employed, from historical choices like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to more modern, selective reagents.[1] The causality behind this choice lies in the relative stability of the methyl group, which can be selectively oxidized to a carboxylic acid without disrupting the aromatic nitro-substituted ring.

  • Hydrolysis of Nitrile Intermediates: Another robust strategy begins with a cyanopyridine. The cyano group can be introduced via nucleophilic substitution (e.g., using a cyanide salt on a halogenated nitropyridine) and then hydrolyzed under acidic or basic conditions to yield the carboxylic acid. This method is particularly useful when the corresponding halopyridine is readily accessible. A notable example is the synthesis of 5-nitro-2-pyridinecarboxylic acid from 2-bromo-5-nitropyridine via a 2-cyano-5-nitropyridine intermediate.[3]

  • Direct Nitration of Pyridine Carboxylic Acids: While seemingly straightforward, the direct nitration of a pyridine carboxylic acid can be challenging. The pyridine nitrogen is susceptible to protonation under the strongly acidic conditions of nitration, forming a pyridinium ion. This deactivates the ring towards electrophilic substitution, often requiring harsh conditions and leading to mixtures of isomers. The carboxyl group itself is a meta-directing deactivator, further complicating the regiochemical outcome.

Experimental Protocol: Synthesis of 5-Nitro-2-Pyridinecarboxylic Acid

This protocol is a modified literature procedure demonstrating the conversion of a halopyridine to a carboxylic acid via a nitrile intermediate, a self-validating system where the successful formation of the intermediate and final product can be monitored by standard analytical techniques (TLC, LC-MS, NMR).[3]

Step 1: Cyanation of 2-Bromo-5-nitropyridine

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-nitropyridine (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry (approx. 5 mL per gram of starting material).

  • Reaction: Heat the reaction mixture to reflux (approx. 150-155 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a solution of aqueous ferric chloride and concentrate hydrochloric acid to decompose the copper complex. Extract the product, 2-cyano-5-nitropyridine, with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis of 2-Cyano-5-nitropyridine

  • Setup: To the crude 2-cyano-5-nitropyridine from the previous step, add a 6M aqueous solution of hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously. The hydrolysis progress can be monitored by observing the dissolution of the organic material and by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, 5-nitro-2-pyridinecarboxylic acid, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual acid and salts. The product can be further purified by recrystallization if necessary, affording the target compound in good yield (reported around 70% for the two steps).[3]

Synthetic Workflow Visualization

G cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis A 2-Bromo-5-nitropyridine C 2-Cyano-5-nitropyridine A->C Reflux B CuCN, DMF E 5-Nitro-2-pyridinecarboxylic Acid C->E Reflux C->E D 6M HCl (aq)

Caption: A generalized workflow for the synthesis of 5-nitro-2-pyridinecarboxylic acid.

PART 3: Application in Medicinal Chemistry and Drug Development

Nitropyridine benzoic acids are highly valued in drug discovery, primarily as versatile intermediates and as scaffolds for bioisosteric replacement.[1][4]

Bioisosterism: A Strategic Replacement

Bioisosterism is the principle of exchanging molecular fragments with similar physical or chemical properties to enhance a molecule's biological activity or optimize its pharmacokinetic profile.[5] The nitropyridine carboxylic acid moiety can serve as a bioisostere for other acidic groups, such as a benzoic acid or a tetrazole.[6][7] This substitution can lead to:

  • Improved Potency: The unique electronic and steric profile of the nitropyridine ring may lead to more favorable interactions with a biological target.

  • Enhanced Physicochemical Properties: Altering the core scaffold can modulate solubility, pKa, and cell permeability. For example, the introduction of the pyridine nitrogen can increase aqueous solubility compared to a simple phenyl ring.

  • Modified Metabolic Profile: Replacing a metabolically labile group with a more stable nitropyridine ring can improve a drug candidate's half-life.

Role as a Synthetic Precursor

The true power of nitropyridine benzoic acids in drug development is their role as precursors to a vast array of more complex bioactive molecules.[1] The nitro group, while sometimes a pharmacophore itself, is more often used as a synthetic handle. It can be readily reduced to an amino group, which then opens up a plethora of subsequent chemical transformations, including amide couplings, sulfonamide formations, and participation in further heterocyclic ring constructions.[1]

G Start Nitropyridine Benzoic Acid Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Reduction Amino Aminopyridine Benzoic Acid Reduction->Amino Coupling Amide Coupling (Peptide Reagents) Amino->Coupling Final Biologically Active Amide Derivative Coupling->Final

Caption: Role of nitropyridine benzoic acids as intermediates in drug discovery.

This strategy allows for the systematic exploration of the chemical space around the core scaffold, a fundamental process in structure-activity relationship (SAR) studies. For instance, libraries of compounds can be generated by coupling a single aminopyridine benzoic acid with various amines or carboxylic acids to identify candidates with optimal potency and selectivity.[1]

PART 4: Physicochemical Data of Key Isomers

The specific substitution pattern on the pyridine ring dramatically influences the compound's physical and chemical properties. A clear understanding of these properties is essential for experimental design in both synthesis and biological screening.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
5-Nitro-2-pyridinecarboxylic Acid 30651-24-2C₆H₄N₂O₄168.11218-2202.71 ± 0.13
3-Nitro-2-pyridinecarboxylic Acid 59290-85-6C₆H₄N₂O₄168.11--
2-Nitro-4-pyridinecarboxylic Acid 33225-74-0C₆H₄N₂O₄168.11--

Conclusion and Future Outlook

From their origins in the fundamental principles of heterocyclic chemistry to their current status as high-value intermediates in drug discovery, nitropyridine benzoic acids have a rich and evolving history. The synthetic methodologies have matured, providing chemists with reliable and scalable routes to various isomers. Their strategic application in medicinal chemistry, particularly as bioisosteres and versatile synthetic platforms, continues to fuel the development of new therapeutic agents.

Future research will likely focus on developing even more efficient, selective, and sustainable synthetic methods. As our understanding of biological targets deepens, the unique electronic and structural properties of the nitropyridine benzoic acid scaffold will be further exploited to design next-generation inhibitors and modulators with enhanced efficacy and safety profiles, cementing their importance in the toolkit of the modern researcher and drug development professional.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules . MDPI. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics . Baran Lab, Scripps Research. [Link]

  • 3-nitropyridine-2-carboxylic acid . ChemBK. [Link]

  • Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition . PubMed, National Library of Medicine. [Link]

  • 2-nitropyridine-4-carboxylic Acid | C6H4N2O4 | CID 2762837 . PubChem, National Library of Medicine. [Link]

  • 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors . PubMed, National Library of Medicine. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres . PubMed Central, National Library of Medicine. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PubMed Central, National Library of Medicine. [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine . PubMed Central, National Library of Medicine. [Link]

  • Bioisosteric Replacements . Cambridge MedChem Consulting. [Link]

Sources

Methodological & Application

A Robust and Scalable Synthesis Protocol for 4-(5-Nitropyridin-2-yl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Nitropyridin-2-yl)benzoic acid is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other bioactive compounds.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound. The described method is based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile C-C bond-forming strategy.[3] We offer a step-by-step guide from reaction setup to final product characterization, explaining the causality behind experimental choices to ensure reproducibility and scalability. This protocol is designed for researchers in organic synthesis, drug discovery, and process development.

Introduction and Scientific Rationale

The synthesis of biaryl compounds, particularly those incorporating heterocyclic moieties, is a cornerstone of modern pharmaceutical development. The target molecule, this compound, features a desirable combination of a carboxylic acid handle for further functionalization (e.g., amide bond formation) and an electron-deficient nitropyridine ring, a common pharmacophore.

While several methods can be envisioned for its synthesis, the Suzuki-Miyaura cross-coupling reaction offers unparalleled functional group tolerance, high yields, and commercially available starting materials.[3] This reaction facilitates the formation of a C(sp²)-C(sp²) bond between an organoboron species and an organohalide, catalyzed by a palladium complex.[4][5]

Reaction Scheme:

The protocol herein employs 4-carboxyphenylboronic acid and 2-chloro-5-nitropyridine, coupling partners chosen for their commercial availability and reactivity. The palladium catalyst, in conjunction with a suitable phosphine ligand and an inorganic base, orchestrates a catalytic cycle to efficiently construct the desired biaryl linkage.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key stages.[3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (2-chloro-5-nitropyridine), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex.

  • Transmetalation: The organoboron compound (4-carboxyphenylboronic acid), activated by the base, transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

This robust cycle allows for low catalyst loadings and high turnover numbers, making it an efficient synthetic tool.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagent / Material Grade Supplier Quantity Notes
2-Chloro-5-nitropyridine>98%Commercial1.59 g (10.0 mmol)The limiting reagent.
4-Carboxyphenylboronic acid>98%Commercial1.83 g (11.0 mmol)Use a slight excess (1.1 equiv).
Tetrakis(triphenylphosphine)palladium(0)>98%Commercial347 mg (0.3 mmol)Catalyst (3 mol%). Can be substituted with other Pd(0) or Pd(II) precursors/ligand systems.
Potassium Carbonate (K₂CO₃)AnhydrousCommercial4.15 g (30.0 mmol)Base (3.0 equiv). Must be finely ground and dry.
1,4-DioxaneAnhydrousCommercial80 mLReaction solvent. Should be degassed.
Deionized WaterN/AIn-house20 mLCo-solvent. Should be degassed.
Hydrochloric Acid (HCl)2 M (aq.)Commercial~50 mLFor acidification during workup.
Ethyl AcetateACS GradeCommercial200 mLFor washing the final product.
Three-neck round-bottom flask250 mLN/A1
CondenserN/AN/A1
Magnetic stirrer and hotplateN/AN/A1
Nitrogen or Argon gas supplyHigh PurityN/AN/AFor maintaining an inert atmosphere.
Buchner funnel and filter paperN/AN/A1
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol), 4-carboxyphenylboronic acid (1.83 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the more expensive halide. The inorganic base is crucial for activating the boronic acid for the transmetalation step.[4]

  • Catalyst Addition and Degassing:

    • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (347 mg, 0.3 mmol) to the flask.

    • Add the degassed 1,4-dioxane (80 mL) and degassed deionized water (20 mL) via cannula or syringe.

    • Causality Note: An inert atmosphere is critical because the Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air, which would deactivate the catalyst.[6] Degassing the solvents removes dissolved oxygen.

  • Reaction Execution:

    • With the nitrogen/argon flowing gently, begin vigorous stirring and heat the reaction mixture to 90-95 °C using an oil bath.

    • Maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality Note: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition and reductive elimination. The chosen solvent system (dioxane/water) is effective at dissolving both the organic reagents and the inorganic base.

  • Reaction Workup and Product Isolation:

    • After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and any insoluble salts. Wash the pad with a small amount of ethyl acetate.

    • Transfer the filtrate to a beaker and reduce the volume by approximately 75% using a rotary evaporator.

    • Slowly add 2 M HCl (aq.) to the remaining solution while stirring until the pH is approximately 2-3. A precipitate will form.

    • Causality Note: Acidification protonates the carboxylate salt of the product, rendering it insoluble in the aqueous media and causing it to precipitate out.

  • Purification:

    • Stir the resulting slurry at room temperature for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with deionized water (2 x 30 mL) and then with cold ethyl acetate (2 x 20 mL) to remove any remaining impurities.

    • Dry the pale yellow solid product under high vacuum at 50 °C overnight. The typical yield is 85-95%.

    • Causality Note: Washing with water removes inorganic salts, while a wash with a minimal amount of cold organic solvent removes non-polar organic impurities without significantly dissolving the desired product.

Synthesis Workflow Diagram

The entire process, from initial setup to the final, purified product, is summarized in the workflow diagram below.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization reagents Weigh Reagents: - 2-Chloro-5-nitropyridine - 4-Carboxyphenylboronic acid - K₂CO₃ charge Charge Flask with Solids reagents->charge setup Assemble Glassware: 250 mL 3-neck RBF Condenser, Stir Bar setup->charge degas Degas Solvents: 1,4-Dioxane & Water add_pd_solv Add Pd Catalyst & Degassed Solvents degas->add_pd_solv inert Evacuate & Backfill with N₂/Ar (3x) charge->inert inert->add_pd_solv heat Heat to 90-95 °C Stir for 12-16h add_pd_solv->heat cool Cool to RT heat->cool filter_pd Filter through Celite cool->filter_pd concentrate Concentrate Filtrate filter_pd->concentrate acidify Acidify with 2M HCl to pH 2-3 concentrate->acidify precipitate Stir to Precipitate acidify->precipitate filter_prod Vacuum Filter Product precipitate->filter_prod wash_dry Wash with H₂O & EtOAc Dry under Vacuum filter_prod->wash_dry final_product Final Product: This compound wash_dry->final_product nmr_ms Analyze via: ¹H NMR, ¹³C NMR, MS final_product->nmr_ms

Caption: Synthetic workflow for this compound.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analysis Expected Results
Appearance Pale yellow to off-white solid
Molecular Formula C₁₂H₈N₂O₄
Molecular Weight 244.21 g/mol
Melting Point 307-309 °C[7]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 13.4 (s, 1H, -COOH), 9.5 (d, 1H), 8.7 (dd, 1H), 8.4 (d, 1H), 8.2 (d, 2H), 8.1 (d, 2H). Note: Exact shifts may vary slightly.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 167.0, 160.1, 146.2, 142.5, 137.8, 135.9, 131.0, 130.5, 129.8, 121.2. Note: Based on typical values for similar structures.[8][9]
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₂H₇N₂O₄⁻: 243.04; found: 243.0

Safety and Handling

  • General: Handle all chemicals in a fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagents: 2-Chloro-5-nitropyridine is toxic and an irritant. Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for recovery or specialized disposal.[10]

Conclusion

The Suzuki-Miyaura cross-coupling protocol detailed in this application note provides a reliable and high-yielding pathway to synthesize this compound. By carefully controlling the reaction atmosphere and using appropriately chosen reagents, this method can be consistently performed at various scales. The straightforward precipitation and purification steps make it an attractive method for producing high-purity material essential for drug discovery and development programs.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Supporting Information. (n.d.). Angewandte Chemie. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Maj, A. M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Center for Biotechnology Information. Retrieved from [Link]

  • Mayer, R. J., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. Retrieved from [Link]

  • Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Williams, A. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Retrieved from [Link]

  • Gevorgyan, A., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate. (2008). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to Heterocyclic Substituted Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2020). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • ScienceDirect. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pharmaceutical benzoic acid.
  • ResearchGate. (n.d.). 1H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid. Retrieved from [Link]

  • ResearchGate. (2021). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, p-nitrobenzyl ester - Optional[13C NMR]. Retrieved from [Link]

  • Google Patents. (n.d.). Manufacture of benzoic acid from toluene.
  • Google Patents. (n.d.). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). Preparation method for benzoic acid.

Sources

The Synthetic Chemist's Guide to 4-(5-Nitropyridin-2-yl)benzoic acid: A Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-(5-Nitropyridin-2-yl)benzoic acid emerges as a highly valuable and versatile chemical intermediate, particularly for researchers and scientists engaged in drug discovery and materials science. Its structure is distinguished by three key functional moieties: a pyridine ring, a nitro group, and a carboxylic acid. This unique combination offers a rich platform for a diverse array of chemical transformations.

The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, while also serving as a precursor to a synthetically useful amino group. The benzoic acid functionality provides a convenient handle for amide bond formation, esterification, and other carboxylic acid-based derivatizations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices. The methodologies described herein are designed to be robust and reproducible, empowering researchers to harness the full synthetic potential of this intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The table below summarizes the key characteristics of this compound.

PropertyValueReference
CAS Number 223127-49-9[1]
Molecular Formula C₁₂H₈N₂O₄[1]
Molecular Weight 244.21 g/mol
Melting Point 307-309 °C[2]
Appearance Off-white to yellow solid
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol

Safety and Handling: this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[1]. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water[1]. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier[1][3].

Core Synthetic Transformations: Detailed Protocols

The true utility of this compound lies in the selective manipulation of its functional groups. The following sections provide detailed, step-by-step protocols for two of the most common and powerful transformations: the reduction of the nitro group and the formation of amide bonds.

Protocol 1: Reduction of the Nitro Group to Synthesize 4-(5-Aminopyridin-2-yl)benzoic acid

The conversion of the nitro group to an amine is a cornerstone transformation, opening up a plethora of subsequent synthetic possibilities, such as diazotization, reductive amination, and further amide or sulfonamide formation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Reaction Scheme:

G start This compound product 4-(5-Aminopyridin-2-yl)benzoic acid start->product Catalytic Hydrogenation reagents H2 (g), Pd/C Ethanol/THF

Caption: Catalytic hydrogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or H-Cube) or a two-neck round-bottom flask with a balloon for H₂

  • Magnetic stirrer and stir bar

  • Filter funnel and flask

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.1 eq by weight). The catalyst is pyrophoric; handle with care.

  • Solvent Addition: Add a solvent mixture of ethanol and THF (e.g., 1:1 v/v) to dissolve the starting material. The exact volume will depend on the scale of the reaction, but a concentration of 0.1 M is a good starting point.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (ethanol/THF) to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-(5-Aminopyridin-2-yl)benzoic acid as a solid. The product can be used in the next step without further purification or can be recrystallized if necessary.

Rationale and Insights:

  • Catalyst Choice: Palladium on carbon is a widely used and effective catalyst for the reduction of aromatic nitro groups. The 10% loading is standard, and using a wet catalyst reduces the risk of fire upon handling.

  • Solvent System: A mixture of ethanol and THF is often used to ensure the solubility of both the starting material and the product.

  • Safety: Catalytic hydrogenation with hydrogen gas carries a risk of explosion. Ensure all equipment is properly grounded and operated in a well-ventilated area, away from ignition sources.

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

The carboxylic acid moiety of this compound is readily converted to an amide, a key functional group in many pharmaceuticals. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) provides a mild and efficient method for amide bond formation, minimizing side reactions and racemization if chiral amines are used.

Reaction Workflow:

G cluster_0 Amide Coupling Workflow Start This compound Amine (R-NH2) Activation Add EDC/HOBt Formation of Activated Ester Start:f0->Activation:f0 Coupling Nucleophilic Attack by Amine Amide Bond Formation Start:f1->Coupling:f0 Activation:f1->Coupling:f0 Product N-Alkyl/Aryl-4-(5-nitropyridin-2-yl)benzamide Coupling:f1->Product:f0

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Amine of choice (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Dissolution: To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq). Dissolve the mixture in anhydrous DMF.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate or DCM.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

Rationale and Insights:

  • Coupling Reagents: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to form an active ester intermediate, which suppresses side reactions and reduces the risk of racemization. Other modern coupling reagents like HATU or PyBOP can also be employed and may offer faster reaction times or higher yields with challenging substrates[4][5][6][7][8].

  • Base: A non-nucleophilic base like DIPEA or TEA is required to neutralize the HCl salt of EDC and the carboxylic acid, facilitating the reaction.

  • Solvent: DMF is a common solvent for amide coupling reactions due to its ability to dissolve a wide range of substrates. Anhydrous conditions are important to prevent hydrolysis of the activated intermediate.

Application Highlight: A Key Building Block in Medicinal Chemistry

The derivatives of this compound are of significant interest in drug discovery. The 5-aminopyridine moiety, obtained after nitro reduction, is a common scaffold in a variety of pharmacologically active compounds, including kinase inhibitors[9][10][11]. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation.

For example, the structural motif of an aminopyridine linked to a benzoic acid is found in inhibitors of protein kinase CK2[12]. The amino group can form key hydrogen bonds in the ATP-binding pocket of the kinase, while the benzoic acid portion can be modified to enhance potency and selectivity.

Furthermore, structurally related nitrophenyl derivatives are key intermediates in the synthesis of the anticoagulant drug Apixaban[2][13][14][15]. The synthetic strategies employed in the preparation of Apixaban, such as the reduction of a nitro group to an amine followed by cyclization, highlight the industrial relevance of this class of intermediates[2].

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex molecules with potential biological activity. Its well-defined reactive sites allow for selective and high-yielding transformations. The protocols detailed in this guide for nitro group reduction and amide bond formation provide a solid foundation for researchers to explore the synthetic utility of this compound. By understanding the principles behind these reactions and leveraging the strategic position of its functional groups, scientists can efficiently generate diverse libraries of compounds for screening in drug discovery and materials science applications.

References

  • Quick Company. An Improved Process For Preparing Intermediate Of Apixaban. Available at: [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Available at: [Link]

  • Chu, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Reddit. HATU/PyBOP coupling procedure question. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. Available at: [Link]

  • National Center for Biotechnology Information. Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. Available at: [Link]

  • PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. Available at: [Link]

  • PubMed. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Available at: [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • PubMed. Synthesis of quinazolines as tyrosine kinase inhibitors. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 4-(5-Nitropyridin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and antimicrobial evaluation of a promising class of compounds: 4-(5-nitropyridin-2-yl)benzoic acid and its derivatives. The core structure combines a nitropyridine moiety, a known pharmacophore in various antimicrobial agents, with a benzoic acid group that serves as a versatile handle for chemical modification. This guide details a robust synthetic strategy employing a Suzuki-Miyaura cross-coupling reaction for the core structure, followed by standard protocols for derivatization into esters and amides. Furthermore, it provides detailed, step-by-step protocols for assessing the antimicrobial efficacy of the synthesized compounds using both the Kirby-Bauer disk diffusion method and the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Introduction: The Rationale for this compound Derivatives as Antimicrobial Agents

The pyridine ring is a "privileged structural motif" in medicinal chemistry, found in numerous FDA-approved drugs.[1] The introduction of a nitro group onto the pyridine ring can significantly enhance its biological activity. Nitroaromatic compounds often exhibit antimicrobial effects through bioreduction, where the nitro group is reduced within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These intermediates can covalently bind to cellular macromolecules like DNA, leading to cell death.[2] This mechanism is a cornerstone of the activity of drugs like metronidazole.

The benzoic acid moiety, on the other hand, provides a crucial anchor point for creating a library of derivatives. By converting the carboxylic acid to esters or amides, it is possible to systematically modulate the compound's physicochemical properties, such as lipophilicity, solubility, and ability to cross cell membranes. This structure-activity relationship (SAR) exploration is a fundamental aspect of drug discovery, allowing for the optimization of antimicrobial potency and the reduction of potential toxicity.

This guide, therefore, presents a complete workflow from initial synthesis to biological evaluation, providing researchers with the necessary protocols to explore the potential of this compound derivatives as a new class of antimicrobial agents.

Synthesis of the Core Moiety: this compound

The synthesis of the central scaffold is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3] In this protocol, we couple a commercially available nitropyridine halide with a boronic acid derivative of benzoic acid.

Reaction Scheme

Suzuki Coupling cluster_0 Reactants cluster_1 Catalyst System cluster_2 Product 2-bromo-5-nitropyridine 2-Bromo-5-nitropyridine Reaction + 2-bromo-5-nitropyridine->Reaction 4-carboxyphenylboronic_acid 4-Carboxyphenylboronic Acid 4-carboxyphenylboronic_acid->Reaction Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction Catalyst Base K₂CO₃ Base->Reaction Base Product This compound Reaction->Product Dioxane/H₂O, 90°C Antimicrobial Screening Workflow cluster_start Preparation cluster_tier1 Tier 1: Qualitative Screening cluster_tier2 Tier 2: Quantitative Analysis A Synthesized Compounds (Stock Solutions in DMSO) C Kirby-Bauer Disk Diffusion Assay A->C E Broth Microdilution Assay (96-well plate) A->E B Bacterial Strains (e.g., S. aureus, E. coli) B->C B->E D Measure Zones of Inhibition (mm) C->D D->E Active Compounds F Determine Minimum Inhibitory Concentration (MIC) E->F

Sources

Application Note: 4-(5-Nitropyridin-2-yl)benzoic Acid as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide details the strategic application of 4-(5-nitropyridin-2-yl)benzoic acid as a foundational building block in modern medicinal chemistry. While not extensively documented as a bioactive agent itself, its unique chemical architecture, featuring a nitropyridine ring linked to a benzoic acid moiety, presents a powerful and versatile scaffold for the synthesis of novel compound libraries. The nitropyridine group acts as a key pharmacophore and a synthetic handle, while the carboxylic acid provides a reliable point for derivatization. This document provides a comprehensive overview of the compound's properties, rationale for its use, detailed synthetic protocols for key transformations, and its strategic integration into drug discovery workflows.

Introduction: Rationale for Use in Drug Discovery

The pyridine ring is a privileged structural motif in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1][2][3][4] Its derivatives are known to possess a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[4] The subject of this note, this compound, combines this critical heterocycle with two key functional groups that make it an exceptionally valuable starting material for library synthesis:[5]

  • The 5-Nitro Group: This strong electron-withdrawing group significantly influences the electronic properties of the pyridine ring, facilitating reactions with nucleophiles.[1] Crucially, it can be chemically reduced to a primary amine, unlocking a vast potential for subsequent derivatization and transforming the electronic character of the scaffold.

  • The 4-Carboxylic Acid Group: This moiety serves as a robust and predictable synthetic handle. It readily participates in well-established reactions, most notably amide bond formation, allowing for the systematic exploration of chemical space by coupling it with a diverse range of amine-containing fragments.[6] Benzoic acid derivatives are themselves important in medicinal chemistry, with applications as enzyme inhibitors and receptor antagonists.[6][7][8]

This combination of a modifiable pharmacophore and a conjugation-ready handle makes this compound an ideal starting point for generating novel chemical entities with therapeutic potential.[9][10]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₈N₂O₄[9][10]
Molecular Weight 244.2 g/mol [9][10]
CAS Number 223127-49-9[9][10]
Melting Point 307-309°C[9][10]
Boiling Point 456.5°C[9][10]

Core Synthetic Transformations & Protocols

The true value of this compound is realized through its chemical transformations. The following protocols describe two fundamental, high-yield reactions that serve as the gateway to creating diverse compound libraries.

Protocol 2.1: Amide Bond Formation via EDC/HOBt Coupling

This protocol details the coupling of the carboxylic acid with a primary or secondary amine, a cornerstone reaction in medicinal chemistry for generating peptidomimetics and other amide-containing drug candidates.

Rationale: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) is a standard, reliable method for activating the carboxylic acid. This in-situ activation forms a highly reactive intermediate that readily couples with an amine nucleophile. Dichloromethane (DCM) is chosen as a common, non-protic solvent. The inclusion of a mild base like triethylamine (TEA) is crucial to neutralize the HCl salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation.

Experimental Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Suspend the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the suspension. Stir at room temperature for 20 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) followed by Triethylamine (TEA) (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).

  • Characterization: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Reduction of the Nitro Group to an Aniline

This transformation is pivotal as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the molecule's properties and opening a new vector for diversification.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. It typically proceeds under mild conditions with high yields and minimal side products. Methanol is an excellent solvent for this reaction, readily dissolving the starting material and the hydrogen gas.

Experimental Protocol:

  • Preparation: To a hydrogenation flask, add the synthesized amide derivative from Protocol 2.1 (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 10% w/w).

  • Dissolution: Dissolve the starting material in Methanol (MeOH) (approx. 0.05 M concentration).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the flask with hydrogen gas (H₂) several times before pressurizing the vessel to the desired pressure (typically 40-50 psi).

  • Reaction: Shake the reaction mixture at room temperature for 4-8 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The product aniline will have a significantly different Rf and retention time compared to the starting nitro compound.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aniline is often pure enough for the next step, but can be further purified by column chromatography or recrystallization if necessary.

  • Characterization: Confirm the full reduction of the nitro group via HRMS (observing the mass change) and NMR spectroscopy.

Strategic Application in Drug Discovery Workflows

The synthetic utility of this compound allows for its seamless integration into a typical fragment-based or library-based drug discovery campaign. The scaffold provides a rigid core structure, which is often desirable for optimizing binding affinity to protein targets.

Workflow Visualization

The following diagram illustrates how this building block can be utilized in a multi-step synthesis and screening cascade.

DrugDiscoveryWorkflow Start This compound (Scaffold) Protocol1 Protocol 2.1: Amide Coupling Start->Protocol1 AmineLib Amine Fragment Library (R1-NH2) AmineLib->Protocol1 NitroLibrary Nitro-Amide Library (Diverse R1) Protocol1->NitroLibrary Generate Set 1 Protocol2 Protocol 2.2: Nitro Reduction NitroLibrary->Protocol2 Transform Screening High-Throughput Screening NitroLibrary->Screening AnilineLibrary Aniline-Amide Library (Diverse R1) Protocol2->AnilineLibrary Generate Set 2 Deriv Further Derivatization (e.g., Sulfonylation at NH2) AnilineLibrary->Deriv Expand Diversity AnilineLibrary->Screening FinalLibrary Final Compound Library (Diverse R1, R2) Deriv->FinalLibrary FinalLibrary->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: Drug discovery workflow using the title scaffold.

Potential Therapeutic Targets

Derivatives of pyridine and benzoic acid are known to interact with a wide range of biological targets. By using this compound as a core, medicinal chemists can rationally design libraries targeting classes such as:

  • Protein Kinases: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket.[7]

  • GPCRs: The rigid, aromatic nature of the scaffold is suitable for developing ligands that target G-protein coupled receptors.[11]

  • Enzymes (e.g., Proteases, Urease): The functional groups allow for the introduction of moieties that can interact with catalytic residues in enzyme active sites.[3]

  • Anti-inflammatory Targets: Benzoic acid derivatives have been explored as antagonists for receptors involved in inflammation, such as P2Y14R.[8]

Conclusion

This compound is a high-potential chemical building block for medicinal chemistry and drug discovery.[5] Its value lies not in its intrinsic biological activity, but in its synthetic tractability and the strategic positioning of its functional groups. The protocols and workflows described herein provide a robust framework for researchers to leverage this scaffold in the creation of novel, diverse, and medicinally relevant compound libraries, accelerating the path toward new therapeutic agents.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

  • Gepdiremen, A., et al. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Martinez-Alvarez, R., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Ahmad, I., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Meften, M. J., & Kadhim, A. A. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. IOP Conference Series: Earth and Environmental Science, 1297(1), 012023. [Link]

  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]

  • Le, T. N., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(47), 25035-25041. [Link]

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-6664. [Link]

  • Yao, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 117588. [Link]

  • Al-Dhobaib, A. S., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]

Sources

HPLC method development for 4-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Method Development and Validation for 4-(5-Nitropyridin-2-yl)benzoic acid

Introduction

This compound is a heterocyclic building block of significant interest in pharmaceutical and materials science research. Its structure, featuring a carboxylic acid group, a pyridine ring, and a nitroaromatic system, makes it a versatile precursor for the synthesis of biologically active compounds and functional materials.[1] The accurate and reliable quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, and determining the purity of final products.

This application note provides a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy, culminating in a detailed, validated protocol suitable for quality control and research environments.

Analyte Physicochemical Properties & Chromatographic Implications

A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties. These characteristics directly inform the selection of the column, mobile phase, and detector settings.

PropertyValueChromatographic Implication
Molecular Formula C₁₂H₈N₂O₄-
Molecular Weight 244.2 g/mol Influences diffusion characteristics.[1][2]
Melting Point 307-309°CIndicates high thermal stability, suitable for standard HPLC conditions.[1][3]
Chemical Structure Contains a hydrophobic aromatic system, a polar nitro group, an acidic carboxylic acid, and a basic pyridine nitrogen. This amphiphilic and zwitterionic nature is the primary challenge for chromatography.[4]
Predicted pKa ~3.86 (for the carboxylic acid)The ionization state is highly dependent on mobile phase pH. To achieve good retention on a reversed-phase column, the pH should be kept at least 1.5-2 units below the pKa to ensure the carboxyl group is protonated and less polar.
UV Chromophore Nitroaromatic SystemThe conjugated nitroaromatic system provides a strong chromophore, making UV detection highly sensitive and specific. A common wavelength for nitroaromatic compounds is 254 nm.[5]

Strategic Approach to Method Development

The development of a robust and reliable HPLC method requires a systematic approach. Our strategy is based on the physicochemical properties of this compound, focusing on achieving optimal peak shape, resolution, and sensitivity.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography and serves as an excellent starting point for moderately polar to nonpolar compounds.[6] The hydrophobic C18 chains will interact with the aromatic rings of the analyte, providing the primary retention mechanism.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

    • Aqueous Phase & pH Control: Due to the analyte's acidic (benzoic acid) and basic (pyridine) moieties, controlling the mobile phase pH is critical. An acidic mobile phase (pH 2.5-3.0) will suppress the ionization of the carboxylic acid group (pKa ~3.86), rendering the molecule less polar and increasing its retention on the C18 column. A phosphate or formate buffer is suitable for maintaining a stable pH.

  • Detector Selection and Wavelength: The prominent nitroaromatic chromophore makes UV-Vis detection the ideal choice.[7] A preliminary scan or analysis at a standard wavelength, such as 254 nm, is a logical starting point for method development.[5]

Method Development Workflow

The following workflow diagram illustrates the systematic process of developing and optimizing the HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & SST Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Column Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column MobilePhase Initial Mobile Phase (ACN/H2O with 0.1% Acid) Column->MobilePhase Detector Detector Setup (UV @ 254 nm) MobilePhase->Detector Isocratic Run Isocratic Elution (e.g., 50:50 ACN:Buffer) Detector->Isocratic AssessPeak Assess Peak Shape & Retention (k', Tailing Factor) Isocratic->AssessPeak OptimizepH Optimize Buffer pH (Test pH 2.5, 3.0, 3.5) AssessPeak->OptimizepH If k' or Tailing is poor OptimizeGradient Develop Gradient Profile (For Purity/Impurity Analysis) AssessPeak->OptimizeGradient If resolution is needed FinalMethod Define Final Method Conditions OptimizepH->FinalMethod OptimizeGradient->FinalMethod SST Define System Suitability (Plate Count, Tailing, %RSD) FinalMethod->SST

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocol: Optimized Method

This section outlines the finalized, optimized protocol for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (ACS grade)

  • Labware: Volumetric flasks, autosampler vials with septa, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) phosphoric acid in water. Adjust pH to 2.8 if necessary. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 2.8)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
8.0
10.0
10.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL) to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Protocol

Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The following experiments should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

MethodValidation cluster_0 Assay Characteristics Specificity Specificity (Peak Purity, Blank Analysis) Linearity Linearity & Range (5 Concentrations, R²) Specificity->Linearity Accuracy Accuracy (% Recovery @ 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Detection LOD & LOQ (S/N Ratio or Calibration Slope) Precision->Detection Robustness Robustness (Vary Flow, Temp, pH) Detection->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod

Sources

LC-MS Analysis for In-Process Monitoring of the Synthesis of 4-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and detailed protocol for the analysis of the synthesis of 4-(5-Nitropyridin-2-yl)benzoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). The synthesis of this molecule, a key building block in pharmaceutical research, is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Monitoring the progress of this reaction is critical for optimizing yield, minimizing impurity formation, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive workflow, from sample preparation to data interpretation, designed for researchers, chemists, and quality control analysts in the drug development sector. We detail the rationale behind chromatographic and mass spectrometric parameter selection to ensure a reliable, self-validating analytical system.

Introduction: The Importance of In-Process Reaction Monitoring

This compound is a heterocyclic building block of significant interest in medicinal chemistry.[3] Its structure, featuring a nitropyridine moiety and a benzoic acid group, makes it a versatile precursor for synthesizing compounds with potential biological activities, including antimicrobial and antiviral properties.[3] The most common and efficient synthetic route to this and similar biaryl compounds is the Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an aryl halide and an organoboron species.[4]

While powerful, Suzuki reactions can be accompanied by the formation of various by-products, such as homo-coupled dimers, and products of dehalogenation or protodeboronation.[5][6] These impurities can complicate downstream processing and impact the purity of the final API. Therefore, a precise and accurate analytical method is required to monitor the consumption of starting materials and the formation of the desired product and its related impurities in real-time. LC-MS is the ideal technique for this purpose, offering the high separation efficiency of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.[7][8]

Synthesis Overview: The Suzuki-Miyaura Coupling Pathway

The synthesis of this compound is typically performed by coupling a pyridine derivative with a boronic acid derivative. A representative reaction is the coupling of 2-chloro-5-nitropyridine with 4-carboxyphenylboronic acid, catalyzed by a palladium complex in the presence of a base.

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst.[4] Understanding this pathway is crucial for identifying potential intermediates and by-products.

cluster_reaction Suzuki-Miyaura Synthesis Workflow reactants Reactants: 2-chloro-5-nitropyridine 4-carboxyphenylboronic acid reaction_mix Reaction Mixture (Heated) reactants->reaction_mix catalyst Catalyst System: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->reaction_mix solvent Solvent: (e.g., 1,4-Dioxane/Water) solvent->reaction_mix quench Reaction Quench (e.g., Water Addition) reaction_mix->quench t = x hours workup Aqueous Workup & Acidification quench->workup product Crude Product: This compound workup->product

Figure 1: High-level overview of the Suzuki-Miyaura synthesis workflow.

LC-MS Method: Rationale and Design

The goal of the LC-MS method is to separate the polar product, the starting materials, and key non-polar impurities within a reasonable timeframe.

Liquid Chromatography (LC) Rationale
  • Column Chemistry: A reversed-phase C18 column is the standard choice and is highly effective for separating small aromatic molecules like those in this reaction mixture. The non-polar stationary phase provides good retention for the aryl components.

  • Mobile Phase: A gradient elution using water and acetonitrile (or methanol) is necessary to resolve compounds with a range of polarities.

    • Acidic Modifier: The addition of 0.1% formic acid to the mobile phase is critical for several reasons. For the carboxylic acid product and boronic acid starting material, it suppresses ionization, leading to better retention and sharper, more symmetrical peak shapes. For the nitrogen-containing pyridine rings, it promotes protonation, which is essential for efficient ionization in positive-mode ESI-MS.[9]

  • Gradient Elution: Starting with a high aqueous percentage allows for the retention of early-eluting, more polar species. The gradient then increases the organic percentage to elute the less polar product and potential non-polar impurities like homo-coupled by-products.

Mass Spectrometry (MS) Rationale
  • Ionization Mode: Electrospray Ionization (ESI) is the preferred method for these analytes.

    • Negative Ion Mode (ESI-): This mode is exceptionally sensitive for the product and starting material containing the carboxylic acid functional group, as they readily deprotonate to form [M-H]⁻ ions. This is the recommended mode for quantifying the product.

    • Positive Ion Mode (ESI+): This mode is ideal for detecting compounds with basic sites, such as the pyridine nitrogen. It is useful for confirming the identity of the product ([M+H]⁺) and tracking the consumption of the 2-chloro-5-nitropyridine starting material. Running the analysis in both modes provides the most comprehensive data.

  • Data Acquisition: A full scan mode (e.g., m/z 100-500) is used to gather mass information for all eluting compounds, allowing for the identification of the target product as well as unexpected impurities.

Detailed Experimental Protocol

Reagents and Materials
  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Methanol (HPLC Grade, for sample preparation)

  • Reaction mixture aliquots

  • 0.22 µm Syringe Filters (PTFE or Nylon)

  • Autosampler Vials with Caps

Sample Preparation Protocol

Causality: The goal is to dilute the reaction mixture to a concentration suitable for LC-MS analysis (typically low µg/mL to ng/mL range) and to remove any particulate matter that could clog the system. Methanol is a suitable diluent as it readily dissolves all expected components.

  • Aliquot Collection: Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at a specific time point.

  • Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into 1.0 mL of methanol in a clean vial. This represents a 100-fold dilution. Note: This step halts the reaction and prepares the sample for analysis.

  • Serial Dilution: Perform a second 100-fold dilution by taking 10 µL of the solution from step 2 and diluting it into 1.0 mL of methanol. This results in a total dilution factor of 10,000. Adjust dilution factor as needed based on reaction concentration and instrument sensitivity.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter directly into an autosampler vial.

  • Labeling: Clearly label the vial with the reaction identifier and time point.

LC-MS Instrument Parameters
Parameter Setting Rationale
LC System Standard HPLC or UHPLC SystemProvides the necessary pressure and flow control for reversed-phase chromatography.
Column C18, 2.1 x 100 mm, 2.6 µmStandard reversed-phase column offering good resolution for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; formic acid aids in peak shape and ionization.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting non-polar compounds.
Gradient 5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B over 0.1 min; hold for 1.9 minA standard gradient to separate compounds of varying polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small volume prevents column overloading.
MS System Quadrupole Time-of-Flight (Q-TOF) or Single QuadrupoleProvides mass accuracy and sensitivity.
Ionization Source Electrospray Ionization (ESI), run in both Positive and Negative modesESI is suitable for polar, ionizable molecules. Running both modes provides comprehensive data on all analytes.
Scan Range m/z 100 - 500Covers the mass range of all expected reactants, products, and dimeric by-products.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical starting voltages; optimize for maximum signal.
Gas Temperature 325 °CAids in desolvation of the ESI droplets.
Gas Flow 8 L/minNebulizing gas flow; optimize based on instrument manufacturer's recommendations.

Data Analysis and Interpretation

Analysis of the resulting data involves extracting ion chromatograms (EICs) for the exact masses of the expected compounds.

cluster_analysis LC-MS Data Analysis Workflow sample Filtered Reaction Aliquot injection LC Injection sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS Detection (Full Scan ESI +/-) separation->detection raw_data Raw Data Acquired (Total Ion Chromatogram) detection->raw_data processing Data Processing: Extract Ion Chromatograms (EICs) raw_data->processing interpretation Peak Identification: Match Retention Time & m/z processing->interpretation

Figure 2: Step-by-step workflow for LC-MS data acquisition and analysis.

Expected Analytes and m/z Values

The following table summarizes the key compounds to monitor during the reaction. By extracting these m/z values, one can generate chromatograms to track the progress of each species over time.

Compound NameMolecular FormulaMW ( g/mol )Expected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)Role
4-Carboxyphenylboronic acidC₇H₇BO₄165.94167.05165.03Starting Material
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54159.00 / 161.00-Starting Material
This compound C₁₂H₈N₂O₄ 244.20 245.05 243.04 Product
Benzoic acidC₇H₆O₂122.12123.04121.03Impurity (Protodeboronation)[5]
4,4'-Biphenyldicarboxylic acidC₁₄H₁₀O₄242.23243.06241.05Impurity (Homo-coupling)[6][10]
5,5'-Dinitro-2,2'-bipyridineC₁₀H₆N₄O₄246.18247.04-Impurity (Homo-coupling)

Note: The presence of the chlorine isotope pattern (approx. 3:1 ratio for ³⁵Cl/³⁷Cl) for 2-chloro-5-nitropyridine provides definitive identification.

By integrating the peak areas of the starting materials and the product over the course of the reaction, a conversion profile can be generated to determine the optimal reaction time and identify potential issues with the catalytic process.

References

  • Lewis Sr., S. A., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Retrieved from [Link]

  • NIH. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). LC/MS Coupling. Retrieved from [Link]

  • Organic Chemistry Explained. (2024). Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Crystallization of 4-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Crystalline Purity

4-(5-Nitropyridin-2-yl)benzoic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motifs, a pyridine ring activated by a nitro group and a benzoic acid moiety, make it a versatile precursor for the synthesis of a wide range of biologically active compounds and functional materials. The purity of this starting material is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of the final products. Crystallization remains the most effective method for purifying this compound, ensuring high chemical and polymorphic purity, which is critical for reproducible downstream applications, particularly in drug development where batch-to-batch consistency is a regulatory requirement.

This application note provides a detailed, field-proven protocol for the crystallization of this compound. The methodologies described herein are designed to be robust and reproducible, providing researchers with a reliable path to obtaining high-purity crystalline material. We will delve into the scientific rationale behind solvent selection and the chosen crystallization technique, offering a comprehensive guide that is both practical and mechanistically insightful.

Physicochemical Properties & Solvent Selection Rationale

The molecular structure of this compound imparts a unique set of physicochemical properties that dictate its solubility behavior. The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring allows for hydrogen bonding, suggesting solubility in polar protic solvents. Conversely, the aromatic rings contribute to its solubility in some polar aprotic and aromatic solvents. The nitro group, being strongly electron-withdrawing, further enhances the polarity of the molecule.

A systematic solvent screening is the cornerstone of developing a successful crystallization protocol. The ideal solvent system is one in which the compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.

Based on these principles, a mixed solvent system of N,N-Dimethylformamide (DMF) and Methanol is proposed. DMF is a powerful polar aprotic solvent capable of dissolving this compound at elevated temperatures by disrupting the intermolecular hydrogen bonds of the solute. Methanol, a polar protic solvent, acts as an anti-solvent. While the compound has some solubility in hot methanol, its solubility drops significantly upon cooling. This combination allows for a controlled precipitation process, favoring the formation of well-ordered crystals over amorphous solid.

Experimental Protocol: Cooling Crystallization from a Mixed Solvent System

This protocol details the cooling crystallization of this compound from a DMF-Methanol mixture. This method was selected for its ability to yield high-purity crystals with a well-defined morphology.

Materials and Equipment:
  • Crude this compound (purity >95%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol, anhydrous

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Step-by-Step Procedure:
  • Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 5 mL of DMF to the flask.

    • Attach a condenser to the flask and begin stirring.

    • Gently heat the mixture to 70-80 °C using a heating mantle or oil bath.

    • Continue stirring until all the solid has completely dissolved. The resulting solution should be clear. If any particulate matter remains, hot filter the solution through a pre-warmed funnel with fluted filter paper.

  • Anti-Solvent Addition:

    • While maintaining the temperature at 70-80 °C, slowly add 15 mL of methanol to the stirred solution. The addition should be dropwise to avoid localized supersaturation and premature precipitation.

    • After the addition is complete, a clear solution should persist. If the solution becomes cloudy, add a minimal amount of hot DMF until clarity is restored.

  • Controlled Cooling & Crystallization:

    • Turn off the heat source and allow the flask to cool slowly to room temperature on the stirrer. Slow cooling is crucial for the formation of large, well-defined crystals. Insulating the flask with glass wool can further slow the cooling rate.

    • Once the flask has reached room temperature (approximately 2-3 hours), place it in an ice bath for at least 1 hour to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of cold methanol (2 x 5 mL) to remove any residual DMF and soluble impurities.

    • Continue to pull air through the filter cake for 15-20 minutes to partially dry the crystals.

  • Drying:

    • Transfer the crystalline product to a watch glass and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Outcome:

This procedure should yield high-purity (>99%) this compound as a crystalline solid. The expected yield is typically in the range of 85-95%.

Visualizing the Workflow

The following diagram illustrates the key stages of the crystallization protocol.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_final Final Product Dissolution 1. Dissolution Crude Product in Hot DMF AntiSolvent 2. Anti-Solvent Addition Slow addition of Methanol Dissolution->AntiSolvent Clear Solution Maintained Cooling 3. Controlled Cooling Slow cooling to RT, then Ice Bath AntiSolvent->Cooling Induce Supersaturation Filtration 4. Filtration & Washing Collect crystals, wash with cold Methanol Cooling->Filtration Crystal Slurry Formed Drying 5. Drying Vacuum oven at 50-60°C Filtration->Drying PureProduct High-Purity Crystalline Product Drying->PureProduct

Caption: Workflow for the crystallization of this compound.

Quantitative Data Summary

ParameterValue/RangeRationale
Starting Material Purity >95%Ensures that the crystallization is primarily for purification and not gross separation.
Solvent Ratio (DMF:Methanol) 1:3 (v/v)Optimized to provide good solubility at high temperature and low solubility at low temperature.
Dissolution Temperature 70-80 °CSufficient to ensure complete dissolution without thermal degradation of the compound.
Cooling Protocol Slow cooling to RT, then 1 hr in ice bathPromotes the formation of larger, purer crystals and maximizes yield.
Expected Yield 85-95%Reflects an efficient recovery of the purified product.
Expected Purity >99%Achievable with the described washing and drying steps.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound is coming out of solution above its melting point; cooling is too rapid.Reheat the mixture to redissolve the oil. Add a small amount of the better solvent (DMF) and allow to cool more slowly.
No Crystals Form The solution is not sufficiently supersaturated; the compound is too soluble.Try adding more anti-solvent (Methanol). If that fails, slowly evaporate some of the solvent mixture to increase the concentration. Seeding with a previously obtained crystal can also induce crystallization.
Formation of Fine Powder Nucleation is too rapid due to high supersaturation or rapid cooling.Reduce the rate of anti-solvent addition. Ensure the cooling process is very slow.
Low Yield Incomplete precipitation; too much compound remains in the mother liquor.Increase the proportion of the anti-solvent. Ensure the solution is thoroughly cooled in the ice bath for an adequate amount of time.

References

  • General Crystallization Principles: "Crystallization"; Myerson, A. S., Ed.; Cambridge University Press, 2002. [Link]

  • Solvent Selection: "Solvent Selection for Recrystallization: An Undergraduate Organic Experiment"; Journal of Chemical Education 2004 , 81(4), 545. [Link]

  • Purification of Organic Compounds: "Purification of Laboratory Chemicals"; Armarego, W. L. F., Chai, C. L. L., Eds.; Butterworth-Heinemann, 2013. [Link]

Application Notes and Protocols for the Functionalization of 4-(5-Nitropyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(5-Nitropyridin-2-yl)benzoic Acid in Medicinal Chemistry

This compound is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid and a nitro-substituted pyridine ring, offers multiple points for chemical modification, making it an ideal scaffold for the synthesis of diverse compound libraries. The benzoic acid moiety, in particular, serves as a prime handle for functionalization, allowing for the introduction of a wide array of substituents through well-established synthetic transformations. This guide provides detailed protocols and scientific rationale for the two most common and impactful functionalizations of the benzoic acid group: amide bond formation and esterification. These transformations are fundamental in altering the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for the synthesis of novel derivatives of this compound for screening in various therapeutic areas, including but not limited to oncology, and anti-infective research.

PART 1: Amide Bond Formation - Crafting Molecular Diversity

The conversion of the carboxylic acid of this compound to an amide is a cornerstone of its derivatization. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is a prerequisite for efficient amide bond formation.[1][2]

The Chemistry of Activation: A Mechanistic Overview

The key to successful amide synthesis lies in converting the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved using coupling reagents that react with the carboxylate to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid This compound Activated_Intermediate O-acylisourea or Active Ester Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent e.g., EDC, HATU Amide_Product Amide Derivative Activated_Intermediate->Amide_Product + Amine Amine R-NH2 Byproduct Byproduct (e.g., DCU, HOBt)

Figure 1: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[1] HOBt is often added to suppress side reactions and minimize racemization if chiral amines are used.[1]

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add the amine of choice (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

For more challenging couplings, such as with sterically hindered or electron-deficient amines, a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[3]

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine of choice (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography or recrystallization to yield the pure amide product.

Parameter EDC/HOBt Coupling HATU Coupling
Coupling Reagent EDC·HCl / HOBtHATU
Base DIPEA or TriethylamineDIPEA
Typical Yield 70-90%80-95%
Reaction Time 12-24 hours2-16 hours
Cost LowerHigher
Application General purpose, good for primary and secondary amines.[1]Ideal for hindered amines, weakly nucleophilic amines, and peptide couplings.[3]

Table 1: Comparison of common amide coupling methods.

PART 2: Esterification - Modulating Polarity and Bioavailability

Esterification of the benzoic acid group is another critical functionalization strategy. Esters are often used as prodrugs to enhance the bioavailability of a parent compound by increasing its lipophilicity and facilitating passage through cell membranes. The classic method for this transformation is the Fischer-Speier esterification.

The Chemistry of Fischer-Speier Esterification

This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is used, and/or the water formed is removed.[4]

G cluster_0 Fischer-Speier Esterification Carboxylic_Acid This compound Ester_Product Ester Derivative Carboxylic_Acid->Ester_Product + Alcohol, H+ Alcohol R-OH (excess) Acid_Catalyst H2SO4 or HCl Water H2O

Figure 2: Reaction scheme for Fischer-Speier esterification.

Protocol 3: Fischer-Speier Esterification with Methanol

This protocol details the synthesis of the methyl ester of this compound, a common starting point for further transformations.

Materials:

  • This compound

  • Methanol (large excess, acts as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser, heating mantle, and magnetic stirrer

Procedure:

  • Suspend this compound (1.0 equivalent) in methanol in a round-bottom flask. The volume of methanol should be sufficient to ensure good stirring.

  • Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-16 hours. The reaction can be monitored by TLC, observing the disappearance of the starting material.[4]

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acidic catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • The crude ester can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography.

Parameter Value/Condition
Reactants This compound, Alcohol (excess)
Catalyst Concentrated H₂SO₄ (catalytic)
Temperature Reflux
Reaction Time 4-16 hours
Work-up Neutralization with base, extraction
Purification Recrystallization or Chromatography
Considerations Equilibrium reaction; excess alcohol drives the reaction forward.[4]

Table 2: Key parameters for Fischer-Speier esterification.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn at all times.[5] The coupling reagents, particularly HATU, and strong acids like sulfuric acid are corrosive and should be handled with care. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each reagent.[5]

Conclusion

The functionalization of the benzoic acid group on this compound is a highly effective strategy for generating novel chemical entities for drug discovery programs. The amide coupling and esterification protocols provided here are robust, scalable, and adaptable to a wide range of amines and alcohols. By understanding the underlying chemical principles and carefully executing these experimental procedures, researchers can efficiently synthesize diverse libraries of compounds for biological evaluation.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • University of Toronto. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(5-Nitropyridin-2-yl)-5H-dibenzo[d,f][1][6]diazepine-6-carboxamide. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification at different benzoic acid (BA) concentrations using.... Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed. (2024). A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines. Retrieved from [Link]

  • ResearchGate. (2013). Design, synthesis and activities of 4/5-acyl-2-aminoimidazolyl analogues of oroidin for biofilm inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of benzoic acids from toluene derivatives catalyzed by.... Retrieved from [Link]

Sources

in vitro assay protocols for 4-(5-Nitropyridin-2-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 4-(5-Nitropyridin-2-yl)benzoic Acid Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays for characterizing the biological activity of this compound and its derivatives. This class of compounds, featuring a nitro-substituted pyridine ring linked to a benzoic acid moiety, presents a versatile scaffold for medicinal chemistry exploration. The protocols herein are designed to establish a foundational understanding of a compound's cytotoxic profile, its potential to modulate specific enzyme activity, and its influence on cellular signaling pathways.

The structure of this guide is designed to follow a logical drug discovery workflow, from initial compound handling and characterization to a tiered approach of cellular and molecular assays. We emphasize the causality behind experimental choices, providing a framework for robust and reproducible data generation.

Foundational Steps: Compound Management and Characterization

Before any biological evaluation, the physicochemical properties of the test compounds must be understood to ensure data integrity. Poor solubility or instability can lead to misleading results in any in vitro assay.

Solubility Assessment

A compound's solubility dictates its bioavailability and is a critical parameter for designing in vitro experiments.[1] It is essential to determine if a compound will remain in solution at the concentrations required for biological testing. We recommend performing both kinetic and thermodynamic solubility tests.

Protocol: Kinetic Solubility Assay via Nephelometry

This high-throughput method is ideal for early-stage discovery to quickly assess a large number of compounds.[1][2] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[3]

  • Stock Solution Preparation : Prepare a 10 mM stock solution of each derivative in 100% DMSO.

  • Plate Setup : In a 96-well microplate, dispense 2 µL of the DMSO stock solution into the appropriate wells.

  • Buffer Addition : Add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well. This achieves a final compound concentration of 100 µM with 1% DMSO.

  • Incubation : Shake the plate for 1-2 hours at room temperature.[3]

  • Measurement : Measure the light scattering of each well using a nephelometer.

  • Analysis : The concentration at which a significant, sharp increase in light scattering is detected is considered the kinetic solubility limit.

Protocol: Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility and is crucial for pre-formulation studies.[2]

  • Compound Addition : Add an excess amount of the solid compound to vials containing buffers at various physiologically relevant pH values (e.g., 2.0, 5.0, 7.4).

  • Equilibration : Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[3]

  • Phase Separation : Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 x g for 15 minutes) or filtration using a 0.45 µm filter.

  • Quantification : Dilute the supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Chemical Stability

It is vital to confirm that the compound is stable in the assay medium under the conditions of the experiment (e.g., temperature, incubation time). A simple stability test can be performed by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its concentration and purity by HPLC.[3][4]

Core Biological Assays: A Tiered Approach

We present a selection of robust in vitro assays to build a comprehensive biological profile of the this compound derivatives.

G cluster_0 Initial Screening Workflow cluster_1 Mechanism of Action (MoA) Studies Compound Compound Library (Derivatives) Solubility Solubility & Stability Screening Compound->Solubility Cytotoxicity Cytotoxicity Assay (e.g., MTT) Solubility->Cytotoxicity Proceed with soluble compounds Hit_ID Identify Hit Compounds (Potent & Soluble) Cytotoxicity->Hit_ID Enzyme Enzyme Inhibition Assay Hit_ID->Enzyme Characterize Hits Reporter Reporter Gene Assay Hit_ID->Reporter Binding Receptor Binding Assay Hit_ID->Binding

Caption: General workflow for screening novel chemical derivatives.
Cytotoxicity and Cell Viability: The MTT Assay

The first step in evaluating any new compound is to determine its effect on cell viability. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which, in most cases, correlates with the number of viable cells.[5] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7]

Protocol: MTT Cell Viability Assay

  • Cell Seeding : Seed cancer or normal cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation : Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Addition : After incubation, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6][8] Incubate for an additional 1.5 to 4 hours at 37°C.[9][10]

  • Formazan Solubilization : Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[8][10]

  • Absorbance Measurement : Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5][10] Measure the absorbance at a wavelength of 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.[9]

  • Data Analysis :

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control cells: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

G start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Treat Cells with Compound Derivatives incubate1->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate 1.5-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End: Calculate IC50 read->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Derivative 1A549 (Lung)4812.5
Derivative 2A549 (Lung)483.2
Derivative 3MCF-7 (Breast)4825.1
Derivative 4MCF-7 (Breast)487.8
Staurosporine (Control)A549 (Lung)480.05
Target-Based Screening: Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting specific enzymes.[11] Benzoic acid derivatives have been reported to inhibit enzymes like protein kinase CK2 and xanthine oxidase.[12][13] This protocol provides a general framework for an in vitro enzyme inhibition assay, which can be adapted based on the specific enzyme target.

Principle : The activity of an enzyme is measured by monitoring the rate of product formation or substrate depletion.[11] The potency of an inhibitor is determined by its ability to reduce this rate. The IC₅₀ value is the concentration of inhibitor required to reduce enzyme activity by 50%.[14]

Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Reagent Preparation : Prepare assay buffer, enzyme solution, substrate solution (e.g., a specific peptide), and co-factor solution (e.g., ATP for kinases) at desired concentrations.

  • Compound Plating : In a 384-well assay plate, add the test compounds at various concentrations. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).

  • Enzyme Addition : Add the enzyme to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate and ATP mixture.

  • Incubation : Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes). The reaction should be within the linear range.

  • Reaction Termination & Detection : Stop the reaction by adding a stop solution (e.g., EDTA). The amount of product formed is quantified. For kinase assays, this is often done using a luminescence-based method that measures the amount of ATP remaining (e.g., Kinase-Glo®). A lower light signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Data Analysis :

    • Normalize the data using the high (no enzyme) and low (no inhibitor) controls.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Pathway Analysis: Reporter Gene Assay

Reporter gene assays are powerful tools for studying the effects of compounds on gene expression and cell signaling pathways.[15][16] A promoter for a gene of interest is linked to a reporter gene (e.g., luciferase or GFP).[17] An increase or decrease in the reporter signal indicates that the compound is modulating the signaling pathway that controls that promoter.

Principle : The enzyme luciferase produces light when it reacts with its substrate, luciferin.[17] By placing the luciferase gene under the control of a specific transcriptional response element (e.g., for NF-κB, AP-1, or a hormone receptor), the resulting bioluminescence provides a direct, quantifiable readout of that pathway's activity.[17]

Protocol: Luciferase Reporter Gene Assay

  • Cell Preparation : Culture cells that have been stably or transiently transfected with the reporter gene construct. Seed the cells into a 96-well, opaque-walled plate.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivatives. Include appropriate controls (vehicle and a known activator/inhibitor of the pathway).

  • Incubation : Incubate for a period sufficient to allow for transcriptional changes and reporter protein expression (typically 6-24 hours).

  • Cell Lysis : Remove the culture medium and add a passive lysis buffer to each well to release the cellular contents, including the luciferase enzyme.

  • Substrate Addition : Add the luciferase substrate solution to each well.

  • Luminescence Measurement : Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis :

    • Normalize the raw luminescence units (RLU) to a measure of cell viability (e.g., from a parallel MTT assay or a multiplexed viability dye) to control for cytotoxicity.

    • Calculate the fold change in reporter activity compared to the vehicle-treated control.

    • Determine the EC₅₀ (for activators) or IC₅₀ (for inhibitors) from the dose-response curve.

G cluster_0 Compound Test Compound (Derivative) Receptor Cell Surface Receptor Compound->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Promoter Promoter (Response Element) TF->Promoter Translocates to Nucleus & Binds Nucleus Nucleus Luciferase Luciferase Gene Promoter->Luciferase Drives Transcription Light Light Signal Luciferase->Light Produces Light with Substrate

Caption: A hypothetical signaling pathway interrogated by a reporter assay.

Conclusion and Forward Look

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound derivatives. By systematically assessing solubility, cytotoxicity, and specific molecular interactions through enzyme inhibition and reporter gene assays, researchers can efficiently identify promising lead compounds for further development. The data generated from these assays are foundational for making informed decisions in hit-to-lead optimization and for designing subsequent preclinical studies.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Reporter Gene Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Reporter assays for high-throughput drug screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • PubMed. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Retrieved from [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • BMG LABTECH. (2024). Gene reporter assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

  • ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing. Retrieved from [Link]

  • McGill University. (2018). A near-universal way to measure enzyme inhibition. Retrieved from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. Retrieved from [Link]

  • PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

Sources

Investigational Dossier: 4-(5-Nitropyridin-2-yl)benzoic Acid as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview and a proposed research framework for investigating the potential of 4-(5-Nitropyridin-2-yl)benzoic acid in cancer therapy. Given the nascent stage of research on this specific molecule, this guide synthesizes information from related chemical scaffolds to build a strong scientific rationale for its investigation and outlines detailed protocols for its initial characterization.

Part 1: Introduction and Scientific Rationale

Cancer remains a formidable challenge in global health, driven by uncontrolled cell proliferation and evasion of normal regulatory mechanisms.[1] The search for novel small molecules that can selectively target cancer cells is a cornerstone of modern oncology research.[1] The chemical scaffold of this compound presents a compelling starting point for such an investigation. It combines two key moieties, a benzoic acid group and a nitropyridine ring, both of which are found in compounds with established biological activities.

Organic molecules containing a benzoic acid moiety are recognized for their significant anticancer potential and serve as a versatile scaffold in the synthesis of bioactive compounds.[1][2] Derivatives of benzoic acid have been shown to retard cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4] For instance, certain naturally occurring benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression often dysregulated in cancer.[3]

The pyridine ring is also a common feature in many established kinase inhibitors.[5][6] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their aberrant activity is a frequent driver of oncogenesis. The development of specific kinase inhibitors has revolutionized the treatment of various cancers.[7][8]

The combination of these two functional groups in this compound suggests several plausible, albeit hypothetical, mechanisms of action that warrant experimental validation.

Part 2: Postulated Mechanisms of Action

Based on the activities of structurally related compounds, we can hypothesize two primary pathways through which this compound might exert an anticancer effect.

Hypothesis 1: Inhibition of Pro-Survival Kinase Signaling

Many pyridine-containing compounds function as ATP-competitive kinase inhibitors.[5][6] We postulate that this compound could potentially target key oncogenic kinases such as those in the PI3K/AKT or MAPK pathways, which are central regulators of cell growth, proliferation, and survival. Inhibition of these pathways would lead to a decrease in pro-survival signals and an increase in apoptotic signals.

G Compound 4-(5-Nitropyridin-2-yl) benzoic acid Kinase Oncogenic Kinase (e.g., PI3K, AKT, MEK) Compound->Kinase Inhibition Downstream Downstream Effectors (e.g., p-AKT, p-ERK) Kinase->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Postulated kinase inhibition pathway for this compound.

Hypothesis 2: Induction of Cell Cycle Arrest and Apoptosis

Benzoic acid derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[3][4] This can occur through modulation of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs), or through the activation of intrinsic apoptotic pathways.[9][10][11] This may involve the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation.

G Compound 4-(5-Nitropyridin-2-yl) benzoic acid CellCycle Cell Cycle Regulators (e.g., p21, p27, CDKs) Compound->CellCycle Modulation ApoptosisProteins Apoptotic Proteins (Bax/Bcl-2 ratio) Compound->ApoptosisProteins Modulation G1_S_Arrest G1/S or G2/M Arrest CellCycle->G1_S_Arrest Induction Apoptosis Apoptosis G1_S_Arrest->Apoptosis Caspase Caspase Activation ApoptosisProteins->Caspase Promotion Caspase->Apoptosis

Caption: Postulated pathway for apoptosis induction by this compound.

Part 3: Experimental Protocols for Initial Investigation

The following protocols provide a roadmap for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay serves as the primary screen to determine the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The intensity of the color is proportional to the number of viable cells, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer) and a non-cancerous control cell line (e.g., MCF-10A) to assess selectivity.[12][13]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.[14]

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) at the highest concentration used.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • Incubation:

    • Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Sources

Preparation of Stock Solutions for 4-(5-Nitropyridin-2-yl)benzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the preparation of stock solutions of 4-(5-Nitropyridin-2-yl)benzoic acid, a crucial starting material in various research and development endeavors, particularly in the synthesis of novel bioactive compounds.[1] Recognizing the limited availability of public data on its physicochemical properties, this document provides a robust framework for researchers, scientists, and drug development professionals to handle this compound safely and prepare accurate and stable stock solutions. The protocol emphasizes a systematic approach, beginning with the determination of solubility in common laboratory solvents, followed by a detailed, step-by-step procedure for stock solution preparation, and concluding with best practices for storage and handling. This guide is designed to ensure the integrity and reproducibility of experiments that rely on this key heterocyclic building block.

Introduction: The Scientific Imperative for Accurate Stock Solutions

In the fields of medicinal chemistry, materials science, and chemical biology, the reliability of experimental data is fundamentally linked to the precise preparation of reagent solutions. A stock solution, a concentrated solution of known accuracy, serves as the foundation for subsequent experiments, enabling efficiency, consistency, and conservation of valuable compounds.[2] The compound this compound, with its pyridine and nitro-substituted benzoic acid moieties, presents a unique set of challenges and opportunities in chemical synthesis. Its structure suggests potential for a range of chemical modifications, making it a valuable precursor for novel therapeutics and functional materials.[1]

However, the lack of readily available data on the solubility and stability of this compound necessitates a methodical approach to the preparation of its stock solutions. This guide provides the scientific rationale behind each step of the protocol, empowering the researcher to make informed decisions and troubleshoot potential issues.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is paramount before any experimental work commences.

Known and Inferred Physicochemical Properties
PropertyValue/Inferred CharacteristicSource/Rationale
Molecular Formula C₁₂H₈N₂O₄[1]
Molecular Weight 244.2 g/mol [1]
Melting Point 307-309°C[1]
Boiling Point 456.5°C[1]
Appearance Solid (form to be confirmed by user)General knowledge
Aqueous Solubility Predicted to be lowThe presence of aromatic rings and a nitro group, coupled with the carboxylic acid's pKa, suggests poor solubility in neutral water.
Organic Solvent Solubility Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and potentially in alcohols (e.g., methanol, ethanol) with heating.Based on the "like dissolves like" principle and the known solubility of similar nitro-substituted benzoic acids and heterocyclic compounds.
Chemical Stability Data not available; handle as potentially light and temperature-sensitive.A precautionary approach is recommended in the absence of specific stability data.[3]
Safety and Handling Precautions

As with any chemical, proper safety protocols must be strictly followed. The Safety Data Sheet (SDS) for this compound, although containing limited data, provides essential safety guidance.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]

  • Accidental Release: In case of a spill, avoid dust formation. Collect the material and place it in a suitable, closed container for disposal.[3]

  • First Aid:

    • In case of inhalation: Move the individual to fresh air.

    • In case of skin contact: Immediately remove contaminated clothing and wash the affected area thoroughly.

    • In case of eye contact: Rinse with pure water for at least 15 minutes.

    • In case of ingestion: Rinse the mouth with water.[3]

Experimental Workflow for Stock Solution Preparation

The following workflow is designed to guide the researcher from initial solubility testing to the final preparation and storage of a validated stock solution.

G cluster_prep Pre-Preparation cluster_solubility Solubility Determination cluster_stock_prep Stock Solution Preparation cluster_storage Storage and Handling A 1. Gather Compound Information (MW, Purity, Safety) B 2. Select Potential Solvents (DMSO, DMF, Ethanol, etc.) A->B C 3. Qualitative Solubility Test (Small scale test in selected solvents) B->C D 4. Quantitative Solubility Test (Determine max concentration) C->D E 5. Calculate Required Mass (For desired concentration and volume) D->E F 6. Weigh Compound Accurately E->F G 7. Dissolve in Chosen Solvent (Vortex, sonicate, or warm if necessary) F->G H 8. Bring to Final Volume (In a volumetric flask) G->H I 9. Aliquot and Label H->I J 10. Store Appropriately (e.g., -20°C, protected from light) I->J K 11. Document Preparation Details J->K

Sources

Application Notes and Protocols for the Comprehensive Characterization of 4-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity of a Promising Heterocycle

4-(5-Nitropyridin-2-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a nitro-substituted pyridine ring linked to a benzoic acid moiety, offers a versatile scaffold for the synthesis of novel bioactive molecules and functional materials[1]. The nitro group, a strong electron-withdrawing entity, and the carboxylic acid group, a key site for derivatization, impart unique physicochemical properties to the molecule that are crucial for its application. As with any compound intended for advanced research and development, rigorous analytical characterization is paramount to confirm its identity, purity, and stability.

This comprehensive guide provides a suite of detailed analytical techniques and protocols specifically tailored for the in-depth characterization of this compound. Designed for researchers, scientists, and drug development professionals, these application notes move beyond mere procedural steps to explain the underlying scientific principles, ensuring robust and reliable analytical outcomes.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's basic properties is essential before embarking on detailed analytical work.

PropertyValueSource
Molecular Formula C₁₂H₈N₂O₄[2][3]
Molecular Weight 244.2 g/mol [2][3]
CAS Number 223127-49-9[2][3]
Melting Point 307-309°C[2][3][4]
Appearance Expected to be a solid[5]
Storage Room temperature, dry conditions[2][3]

I. Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for assessing the purity of this compound and for its quantification in various matrices. Given the acidic nature of the benzoic acid moiety, a reversed-phase HPLC method is highly suitable. The primary challenge in the chromatography of such acidic compounds is often poor peak shape, specifically tailing, which can be mitigated by careful control of the mobile phase pH[6].

Causality Behind Experimental Choices:
  • Reversed-Phase (C18) Column: The nonpolar stationary phase of a C18 column effectively retains the aromatic structure of the analyte.

  • Acidified Mobile Phase: Maintaining the mobile phase pH at least 1.5 to 2 units below the pKa of the carboxylic acid group ensures that the analyte is in its neutral, protonated form. This minimizes secondary interactions with residual silanols on the silica-based stationary phase, leading to sharper, more symmetrical peaks[6].

  • UV Detection: The conjugated aromatic system of this compound allows for sensitive detection using a UV-Vis spectrophotometer.

Protocol 1: Purity Assessment by Reversed-Phase HPLC

Objective: To determine the purity of a sample of this compound by separating it from potential impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient:

      • 0-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 30% B

      • 26-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Expected Results: A sharp, well-defined peak corresponding to this compound should be observed. The purity is determined by the area of this peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in ACN/H2O prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj Prepared Sample hplc_sep C18 Column Separation (Gradient Elution) hplc_inj->hplc_sep hplc_det UV Detection (254 nm) hplc_sep->hplc_det data_int Integrate Peaks hplc_det->data_int Chromatogram data_calc Calculate % Purity data_int->data_calc

Caption: General workflow for HPLC purity analysis.

II. Structural Elucidation: A Spectroscopic Triad

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.

A. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Protocol 2: Molecular Weight Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of this compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (ESI-MS):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis:

    • In the positive ion mode spectrum, look for the protonated molecular ion peak [M+H]⁺.

    • In the negative ion mode spectrum, look for the deprotonated molecular ion peak [M-H]⁻.

Expected Results:

  • Positive Ion Mode: A prominent peak at m/z 245.2, corresponding to [C₁₂H₈N₂O₄ + H]⁺.

  • Negative Ion Mode: A prominent peak at m/z 243.2, corresponding to [C₁₂H₈N₂O₄ - H]⁻.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the structural integrity and arrangement of protons and carbons.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration, and multiplicity of the signals to assign them to the protons of the pyridine and benzene rings, and the carboxylic acid proton.

    • ¹³C NMR: Analyze the chemical shifts of the signals to assign them to the individual carbon atoms in the molecule.

Expected ¹H NMR Signals (in DMSO-d₆):

  • A singlet for the carboxylic acid proton (highly deshielded, >12 ppm).

  • Signals corresponding to the seven aromatic protons on the pyridine and benzene rings (typically in the 7.5-9.5 ppm range). The specific splitting patterns will depend on the coupling between adjacent protons.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol 4: Functional Group Analysis by FT-IR

Objective: To identify the key functional groups in this compound.

Procedure:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the finely ground sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

Expected Characteristic IR Absorption Bands:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong band around 1700-1680 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1550-1500 cm⁻¹ and one symmetric stretch around 1360-1300 cm⁻¹.

  • C=C and C=N stretches (aromatic rings): Multiple bands in the 1600-1450 cm⁻¹ region.

Spectroscopic_Analysis Analyte 4-(5-Nitropyridin-2-yl) benzoic acid MS Mass Spectrometry (ESI-MS) Analyte->MS Provides Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR Confirms C-H Framework IR FT-IR Spectroscopy Analyte->IR Identifies Functional Groups

Caption: The spectroscopic triad for structural elucidation.

III. Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is particularly useful for determining the melting point and assessing the purity of a crystalline solid.

Protocol 5: Melting Point and Thermal Behavior Analysis by DSC

Objective: To accurately determine the melting point and assess the thermal stability of the compound.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 250°C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 350°C) under a nitrogen atmosphere.

  • Data Analysis:

    • Determine the onset temperature of the melting endotherm, which corresponds to the melting point. A sharp melting endotherm is indicative of high purity.

Expected Results: A sharp endothermic peak should be observed with an onset temperature in the range of 307-309°C, consistent with the literature values[2][3][4].

Conclusion

The analytical methodologies detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently verify the identity, purity, and key physicochemical properties of this important heterocyclic compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental for its successful application in drug discovery and materials science.

References

  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
  • Target Analysis. (n.d.). Benzoic acid derivatives. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
  • ResearchGate. (2025). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis.
  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid.
  • RSC Publishing. (n.d.). Analytical Methods.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Alpha Chemistry. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • Coolpharm Ltd. (n.d.). 4-(Pyridin-2-yl)benzoic acid, CasNo.4385-62-0.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST WebBook. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Crystallographic and Spectroscopic Characterization.
  • UCSD. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Amino-5-nitrobenzoic acid.
  • MDPI. (2024). Standardized Chromatographic and Computational Approaches for Lipophilicity Analysis of Five Gliflozin Antidiabetic Drugs in Relation to Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025). Crystal Structure, Spectroscopic and Thermal Properties of 2-(toluene-4-sulfonylamino)-benzoic Acid.
  • ResearchGate. (n.d.). Noval lead complex of 4-(2, 4, 6-trinitroanilino) benzoic acid (TABA): synthesis, crystal structure and thermal decomposition properties.
  • The Japan Society for Analytical Chemistry. (2022). CHROMATOGRAPHY Vol. 43. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Nitropyridines and One-Pot Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Efficient One-Pot Synthesis of Nitropyridine Compounds

In the landscape of modern pharmaceutical and agrochemical development, nitropyridine derivatives stand out as exceptionally valuable chemical intermediates.[1][2] The pyridine ring is a privileged structural motif, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[3] The introduction of a nitro group (–NO₂) onto this scaffold profoundly influences its electronic properties. As a potent electron-withdrawing group, it activates the pyridine core for various chemical transformations, particularly nucleophilic substitution, and serves as a versatile synthetic handle that can be readily reduced to an amine—a common functional group in many active pharmaceutical ingredients (APIs).[1][4]

Traditionally, the synthesis of functionalized nitropyridines involves multi-step sequences requiring the isolation and purification of intermediates, leading to increased production time, solvent waste, and reduced overall yield. One-pot synthesis, wherein multiple reaction steps are conducted in a single reaction vessel without intermediate isolation, offers a compelling solution. These methodologies align with the principles of green chemistry by improving atom economy, reducing waste, and simplifying experimental procedures.[5]

This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of key one-pot synthesis reactions for nitropyridine compounds. It moves beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, offering robust, field-proven protocols for direct application.

Strategy 1: Three-Component Ring Transformation (TCRT)

One of the most elegant one-pot strategies for synthesizing highly substituted nitropyridines, which are often inaccessible through conventional methods, is the Three-Component Ring Transformation (TCRT). This "scrap and build" approach constructs a new pyridine ring from acyclic or cyclic precursors.[6]

Causality and Mechanistic Insight

The TCRT protocol described here utilizes 1-methyl-3,5-dinitro-2-pyridone as a key starting material. Due to its electron-deficient nature and the presence of a good leaving group (anionic nitroacetamide), this pyridone serves as a safe and effective synthetic equivalent of the unstable nitromalonaldehyde.[6] The reaction proceeds by combining the dinitropyridone, a ketone (which provides two carbon atoms to the new ring), and a nitrogen source (typically ammonia), which provides the final nitrogen atom.

The reaction is initiated by the nucleophilic addition of the amine to the electron-deficient pyridone ring, followed by ring opening. The resulting intermediate then undergoes condensation with the ketone and subsequent intramolecular cyclization and aromatization to yield the final nitropyridine product.

TCRT_Mechanism A 1-Methyl-3,5-dinitro-2-pyridone + Ammonia (NH3) B Nucleophilic Attack & Ring Opening A->B Step 1 C Azadienamine Intermediate B->C D Condensation with Ketone C->D Step 2 E Cyclization & Dehydration D->E Step 3 F Substituted 5-Nitropyridine E->F Aromatization

Caption: General workflow for the Three-Component Ring Transformation (TCRT).

Experimental Protocol: Synthesis of a [b]-fused 5-Nitropyridine

This protocol describes the synthesis of 5,6,7,8-tetrahydro-3-nitroquinoline from 1-methyl-3,5-dinitro-2-pyridone and cyclohexanone, a method particularly effective for creating fused-ring systems.[6]

Materials:

  • 1-methyl-3,5-dinitro-2-pyridone

  • Cyclohexanone

  • Ammonia (aqueous solution, e.g., 28%)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a solution of 1-methyl-3,5-dinitro-2-pyridone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add cyclohexanone (2.0 mmol, 2.0 equiv.).

  • Addition of Ammonia: Add a significant excess of aqueous ammonia (e.g., 20 mmol, 20 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to 70 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) and stir.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 5,6,7,8-tetrahydro-3-nitroquinoline.

Data Summary: TCRT Substrate Scope

The versatility of the TCRT method is demonstrated by its applicability to various ketone substrates. However, reaction conditions may need to be adjusted to achieve optimal yields.[6]

Ketone SubstrateConditionProduct TypeTypical YieldReference
CyclohexanoneA: 70 °C, 20 eq. NH₃[b]-fused 6-membered ringGood to Excellent[6]
CyclopentanoneB: 120 °C, 140 eq. NH₃[b]-fused 5-membered ringModerate[6]
AcetophenoneB: 120 °C, 140 eq. NH₃2-Aryl-5-nitropyridineModerate to Good[6]
PropiophenoneB: 120 °C, 140 eq. NH₃2-Aryl-3-alkyl-5-nitropyridineModerate[6]

Condition A: Mild conditions. Condition B: Harsher conditions in an autoclave.

Strategy 2: One-Pot Nitration and In Situ Functionalization

This strategy is a powerful and direct approach that begins with a readily available substituted pyridine, such as an aminopyridine. The initial substituent directs the electrophilic nitration to a specific position. Then, without isolating the nitrated intermediate, the initial directing group is chemically transformed into a different functionality in the same reaction vessel.

Causality and Mechanistic Insight

The success of this one-pot sequence hinges on the differential reactivity of the functional groups under varying conditions. For example, starting with 2-aminopyridine, the strongly activating amino group directs nitration to the 5-position. After the nitration is complete, the reaction conditions are changed (e.g., by adding sodium nitrite) to convert the amino group into a diazonium salt, which is then subsequently hydrolyzed to a hydroxyl group. This avoids a separate, and often difficult, purification of the potentially hazardous amino-nitropyridine intermediate.[7]

OnePot_Nitration_Functionalization cluster_0 Stage 1: Nitration cluster_1 Stage 2: Diazotization & Hydrolysis A 2-Aminopyridine in Conc. H2SO4 B Add Conc. HNO3 (40-50 °C) A->B C 2-Amino-5-nitropyridine (in situ) B->C D Quench in Water (0-10 °C) C->D One-Pot Transition E Add NaNO2 (aq) D->E F Diazonium Salt Intermediate E->F G Hydrolysis F->G H 2-Hydroxy-5-nitropyridine G->H

Caption: Workflow for the one-pot synthesis of 2-hydroxy-5-nitropyridine.

Experimental Protocol: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine

This protocol is adapted from a patented procedure and demonstrates an efficient conversion of 2-aminopyridine to 2-hydroxy-5-nitropyridine.[7]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Sodium Nitrite

  • Ammonia solution (for pH adjustment)

  • Ice

  • Reaction flask with dropping funnel and thermometer

Procedure:

  • Nitration: In a reaction flask, carefully add 2-aminopyridine (1.0 mol) in batches to concentrated sulfuric acid (8-10 mass equivalents) while maintaining the temperature between 10-20 °C using an ice bath.

  • Once the addition is complete, add concentrated nitric acid (0.9-1.0 mol) dropwise. After the addition, allow the mixture to warm and stir at 40-50 °C until nitration is complete (monitor by TLC).

  • Diazotization: Prepare a separate vessel with a large amount of ice and water. Slowly pour the reaction mixture from step 2 into the ice-water with vigorous stirring, ensuring the temperature remains between 0-10 °C.

  • Add a solution of sodium nitrite (1.5-1.7 mol) in water dropwise to the quenched mixture, maintaining the temperature at 0-10 °C to facilitate the diazotization reaction.

  • pH Adjustment & Isolation: After the diazotization is complete, carefully adjust the pH of the solution with an ammonia solution. The product, 2-hydroxy-5-nitropyridine, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Data Summary: Key Parameters for 2-Hydroxy-5-nitropyridine Synthesis
ParameterValue/RangeRationaleReference
Molar Ratio (HNO₃ : 2-AP)0.9:1 to 1.0:1Controls nitration and minimizes byproducts.[7]
Molar Ratio (NaNO₂ : 2-AP)1.5:1 to 1.7:1Ensures complete diazotization of the aminonitropyridine intermediate.[7]
Nitration Temperature40-50 °CProvides sufficient energy for electrophilic aromatic substitution.[7]
Diazotization Temperature0-10 °CStabilizes the diazonium salt intermediate, preventing premature decomposition.[7]

Strategy 3: Synthesis from Activated Pyridine N-Oxides

Pyridine N-oxides are versatile precursors for one-pot functionalization. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, for nucleophilic attack. This activation can be enhanced by reagents that coordinate to the oxygen atom, making the ring even more electrophilic.

Causality and Mechanistic Insight

Reagents like tosyl chloride (TsCl), triflic anhydride (Tf₂O), or phosphonium salts like PyBroP can act as N-oxide activators.[8] They form a highly reactive intermediate with an excellent leaving group attached to the N-oxide oxygen. This intermediate is readily attacked by a wide range of nucleophiles (amines, thiols, carbanions). The subsequent elimination of the activating group and rearomatization of the ring occur in the same pot, providing a direct route to 2-substituted pyridines.

Experimental Protocol: General One-Pot Amination of Pyridine N-Oxide

This generalized protocol illustrates the synthesis of a 2-aminopyridine derivative from a pyridine N-oxide.[8]

Materials:

  • Substituted Pyridine N-oxide (e.g., 4-methylpyridine N-oxide)

  • Activating Agent (e.g., p-Toluenesulfonyl chloride, TsCl)

  • Amine Nucleophile (e.g., Morpholine)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

  • Base (e.g., Triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the pyridine N-oxide (1.0 mmol) and the amine nucleophile (1.2 mmol, 1.2 equiv.) in the anhydrous solvent.

  • Activation: Cool the solution to 0 °C. Add the base (1.5 mmol, 1.5 equiv.) followed by the dropwise addition of the activating agent (1.1 mmol, 1.1 equiv.) dissolved in a small amount of the solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aminopyridine product.

Conclusion

The one-pot synthesis of nitropyridines represents a significant advancement in synthetic efficiency, offering streamlined access to key intermediates for drug discovery and development. The methodologies presented here—Three-Component Ring Transformation, One-Pot Nitration/Functionalization, and synthesis from N-Oxides—provide researchers with a versatile toolkit. By understanding the principles behind these reactions, scientists can strategically design synthetic routes that are not only faster and higher-yielding but also more environmentally sustainable. The adoption of these advanced protocols can accelerate the development of novel therapeutics by providing rapid access to complex and diverse molecular architectures.

References

  • Vertex AI Search. (n.d.). The Role of Nitropyridines in Pharmaceutical Development.
  • Vertex AI Search. (n.d.). 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis.
  • Tohda, Y., & Ariga, M. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(15), 4648. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved January 11, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • Semantic Scholar. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved January 11, 2026, from [Link]

  • PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. Retrieved January 11, 2026, from [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER, 24(06).
  • PubMed. (2012). One-pot catalytic enantioselective synthesis of tetrahydropyridines via a nitro-Mannich/hydroamination cascade. Organic Letters, 14(20), 5290-3. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved January 11, 2026, from [Link]

  • Benchchem. (2025). Synthesis of 2-Chloro-3-methyl-5-nitropyridine.
  • ChemicalBook. (n.d.). 4-Amino-3-nitropyridine synthesis.
  • Guidechem. (n.d.). 4-Amino-3-nitropyridine 1681-37-4 wiki.
  • LookChem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Retrieved January 11, 2026, from [Link]

  • ChemRxiv. (n.d.). Highly efficient microwave-assisted one-pot synthetic pathways for pyrido[2,3-d]imidazole derivatives. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Pyridine N-Oxide. Retrieved January 11, 2026, from [Link]

  • MDPI. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4.
  • PubMed. (2019). One pot multi-component synthesis of functionalized spiropyridine and pyrido[2,3-d]pyrimidine scaffolds and their potent in-vitro anti-inflammatory and anti-oxidant investigations. Chemical Biology & Drug Design, 93(4), 464-472. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 5-nitropyridines by the cyclocondensation of nitroacetone, triethyl orthoformate and enamines. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). A new mild method for the one-pot synthesis of pyridines. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • ResearchGate. (n.d.). 2-Chloro-3-nitropyridine. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. PubMed Central. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of pyridine derivatives. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). One - Pot synthesis of pyridines, thienopyridines, pyrrolothienopyridines and (1,8)naphthyridines under phase-transfer catalysis conditions. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Royal Society of Chemistry. (n.d.). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry. Retrieved January 11, 2026, from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 4-(5-Nitropyridin-2-yl)benzoic Acid for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of 4-(5-nitropyridin-2-yl)benzoic acid, a versatile chemical scaffold, to generate a diverse library of compounds for biological screening. We detail robust, field-proven protocols for the synthesis of amide and ester derivatives, emphasizing the rationale behind methodological choices. Furthermore, we outline the necessary steps for compound purification, characterization, and preparation for high-throughput screening (HTS) campaigns. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel bioactive molecules.

Introduction: The Rationale for Derivatization

The discovery of novel therapeutic agents often begins with the identification of a promising molecular scaffold. This compound presents an attractive starting point for library synthesis due to its distinct structural features:

  • A Carboxylic Acid Handle: This functional group is readily amenable to a wide range of chemical transformations, most notably the formation of amides and esters, allowing for the systematic introduction of diverse chemical functionalities.

  • A Nitropyridine Core: The nitropyridine moiety is a known pharmacophore present in various biologically active molecules.[1] The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the heterocyclic ring system.

  • Structural Rigidity and Defined Vectors: The bi-aryl structure provides a rigid backbone, which can be advantageous for specific binding to biological targets. The carboxylic acid and nitro group offer distinct vectors for chemical exploration.

The primary goal of derivatization is to create a library of analogues with varied physicochemical properties. Properties such as lipophilicity, solubility, and hydrogen bonding capacity are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with a biological target.[2][3][4] By systematically modifying the carboxylic acid terminus, we can explore the structure-activity relationship (SAR) and identify derivatives with improved potency, selectivity, and drug-like characteristics.

While the nitro group can be a key interacting moiety, it is sometimes considered a structural liability due to potential metabolic reduction to toxic species. A derivatization strategy can help to either mitigate this risk by altering the molecule's overall properties or pave the way for future bioisosteric replacement of the nitro group itself.[5][6][7][8][9]

Synthetic Derivatization Strategies and Protocols

The carboxylic acid group of this compound is the primary site for derivatization. The following sections detail optimized protocols for creating amide and ester libraries, chosen for their reliability, versatility, and compatibility with a wide range of commercially available building blocks.

Amide Library Synthesis: The Workhorse of Medicinal Chemistry

Amide bond formation is one ofthe most frequently used reactions in medicinal chemistry, enabling the linkage of the core scaffold to a vast array of amine-containing building blocks.[10][11][12] We present two robust methods for this transformation.

Rationale: This method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern coupling reagent that efficiently activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This process is rapid, occurs under mild conditions, minimizes racemization (if chiral amines are used), and generally produces high yields with a simple work-up.

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Selected primary or secondary amine (e.g., benzylamine, morpholine, 4-fluoroaniline)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • To a clean, dry vial, add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired amide.

Ester Library Synthesis: Modulating Polarity and Permeability

Esterification provides another avenue to modify the parent scaffold, often leading to increased lipophilicity and potentially improved cell permeability.[13][14]

Rationale: The Steglich esterification is a mild and highly effective method that uses a carbodiimide, such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), to activate the carboxylic acid. The reaction is catalyzed by DMAP (4-Dimethylaminopyridine), which acts as an acyl transfer catalyst, accelerating the reaction and enabling the esterification of even sterically hindered alcohols.[13]

Materials:

  • This compound

  • EDC hydrochloride

  • 4-Dimethylaminopyridine (DMAP)

  • Selected alcohol (e.g., ethanol, benzyl alcohol, phenol)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq.) portion-wise to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to afford the pure ester product.

Purification, Characterization, and Data Management

The integrity of a screening library is paramount. Each synthesized derivative must be rigorously purified and characterized to ensure that any observed biological activity is attributable to the intended compound.

  • Purification: Flash column chromatography is the primary method for purification. For compounds that are difficult to separate or for final polishing to >95% purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended.

  • Characterization: The identity and purity of each final compound must be confirmed using a combination of analytical techniques.[15]

    • LC-MS: Provides the retention time (a measure of polarity) and the molecular weight of the compound, confirming its identity and assessing its purity.[16][17][18]

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation of the novel derivatives.[16][19]

Hypothetical Characterization Data for a Derivative Subset
StructureDerivative TypeMolecular FormulaCalculated Mass (Da)Observed Mass [M+H]⁺Purity by LC-MS (%)
Amide (Benzylamine)C₁₉H₁₅N₃O₃333.11334.1>98
Amide (Morpholine)C₁₆H₁₅N₃O₄313.11314.1>99
Ester (Ethanol)C₁₄H₁₂N₂O₄272.08273.1>97
Ester (Phenol)C₁₈H₁₂N₂O₄320.08321.1>98

Preparation for High-Throughput Screening (HTS)

Once synthesized and characterized, the compound library must be formatted for use in automated biological assays.[20][21][22]

Protocol: Library Plating for HTS

  • Solubilization: Accurately weigh each purified compound and dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (typically 10 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Master Plate Creation: Using an automated liquid handler, transfer aliquots of each stock solution into a 96- or 384-well master plate. This plate will serve as the source for creating assay-ready plates.

  • Assay Plate Replication: From the master plate, create several replica "daughter" plates at a lower concentration by diluting with assay buffer or media. These are the plates that will be used directly in the biological screens.

  • Storage: All plates (stock, master, and daughter) should be sealed and stored at -20°C or -80°C to maintain compound integrity.

  • Quality Control: It is advisable to perform a post-solubilization QC check on a representative set of compounds to confirm concentration and stability in DMSO.

Visualizing Workflows and Biological Context

Experimental Workflow

The entire process from the starting material to the generation of screening data can be visualized as a linear progression.

G cluster_synthesis Synthesis Phase cluster_processing Processing & QC cluster_screening Screening Phase Start 4-(5-Nitropyridin-2-yl) benzoic acid Amide Amide Library Synthesis Start->Amide Ester Ester Library Synthesis Start->Ester Purify Purification (Chromatography) Amide->Purify Ester->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize Plate Library Plating (DMSO Stocks) Characterize->Plate HTS High-Throughput Screening (HTS) Plate->HTS Data Hit Identification & Data Analysis HTS->Data

Caption: Overall workflow from synthesis to hit identification.

Hypothetical Biological Target Pathway

Derivatives from this library could be screened against a multitude of targets. As an example, many heterocyclic compounds are investigated as kinase inhibitors. The diagram below illustrates a hypothetical kinase signaling cascade where these compounds might act.

G cluster_pathway Hypothetical Kinase Cascade Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Library Compound (Potential Inhibitor) Inhibitor->Kinase2

Caption: Inhibition of a kinase cascade by a library compound.

References

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Retrieved from [Link]

  • Gombar, V. K., & de Groot, M. J. (2010). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

  • Scifinder. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Zampaloni, C., et al. (2022). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). Physical Properties in Drug Design. Retrieved from [Link]

  • van den Broek, I., et al. (1987). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. PubMed. Retrieved from [Link]

  • ResearchGate. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]

  • Kulkarni, P. M., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Battilocchio, C., et al. (2018). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • Kim, S., et al. (1985). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Clendinen, C. S., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PubMed Central. Retrieved from [Link]

  • Gill, A. L., et al. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Carboxylic Acids, Esters and their Derivatives. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Sharma, R., et al. (2023). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • ResearchGate. (2002). Applications of LC/MS in structural identifications of small molecules and proteins in Drug discovery. Retrieved from [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Hsd17b13 inhibitors and/or degraders.
  • Dalinger, I. L., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-Nitropyridin-2-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your target compound. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-nitropyridine and 4-carboxyphenylboronic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Low or No Product Yield

Question 1: My reaction shows very low conversion to the desired product, this compound. What are the most likely causes and how can I fix this?

Answer: Low conversion is a frequent challenge, particularly when using an electron-deficient and relatively unreactive heteroaryl chloride like 2-chloro-5-nitropyridine. The issue can typically be traced back to one of four areas: the catalyst system, catalyst deactivation, the choice of base, or competing side reactions.

1. Inefficient Catalyst System: The Carbon-Chlorine (C-Cl) bond in 2-chloro-5-nitropyridine is strong and requires a highly active catalyst for the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]

  • Recommendation: Standard catalysts like Pd(PPh₃)₄ may not be effective. Use a state-of-the-art catalyst system known for its high activity with aryl chlorides. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylmonophosphine ligand such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) is highly recommended.[2][3] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is extremely active in oxidative addition.[4]

2. Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[4][5] This is a well-documented problem for coupling reactions involving pyridyl substrates.

  • Recommendation: The use of bulky ligands like SPhos not only increases reactivity but also creates a sterically hindered environment around the palladium center, which can disfavor the deactivating coordination of the pyridine nitrogen.[6] If deactivation is suspected (e.g., the reaction mixture turns into palladium black), increasing the catalyst loading slightly (from 2 mol% to 3-4 mol%) may help, but optimizing the ligand is the preferred solution.

3. Suboptimal Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[7][8] An inappropriate base can lead to a sluggish reaction or promote side reactions.

  • Recommendation: For this substrate, a moderately strong base is often optimal. Potassium carbonate (K₂CO₃) is a good starting point as it is effective without being overly harsh.[9] However, potassium phosphate (K₃PO₄) is often superior for challenging couplings as it is a stronger base and can accelerate the transmetalation step.[10][11] A screening of these two bases is advised.

4. Competing Side Reactions: Several side reactions can consume your starting materials and reduce the yield.

  • Protodeboronation: The boronic acid can react with residual water or protic solvents, replacing the B(OH)₂ group with a hydrogen atom. This is especially problematic with electron-deficient boronic acids and under harsh basic conditions.[4]
  • Homocoupling: The boronic acid can couple with itself to form 4,4'-dicarboxybiphenyl, a reaction often promoted by the presence of oxygen or unreduced Pd(II) species.[12]
  • Dehalogenation: The 2-chloro-5-nitropyridine can be reduced to 5-nitropyridine.
Formation of Impurities & Purification Challenges

Question 2: My reaction worked, but I am struggling to purify the final product. It seems to be contaminated with the starting boronic acid.

Answer: This is a common purification challenge because both your product and the 4-carboxyphenylboronic acid starting material contain a carboxylic acid group, giving them similar polarities and acidic properties.

1. Work-up Strategy: A standard acidic work-up will protonate both your product and the unreacted boronic acid, causing them to precipitate or extract into the organic layer together. A simple base wash during extraction is ineffective as it will dissolve both compounds into the aqueous layer.[13]

2. Chromatographic Strategy: If chromatography is necessary, the acidic nature of the compounds can cause streaking on a standard silica gel column.

Frequently Asked Questions (FAQs)

Q1: What is the detailed catalytic cycle for this Suzuki-Miyaura reaction? A1: The catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid for the transmetalation step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_boronate Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar¹-Pd(II)L₂-X Pd0->PdII Ar¹-X RedElim Reductive Elimination OxAdd Oxidative Addition (Rate-Limiting Step) PdII_Ar2 Ar¹-Pd(II)L₂-Ar² PdII->PdII_Ar2 Ar²-B(OH)₃⁻ Transmetal Transmetalation Boronate Ar²-B(OH)₃⁻ BoronicAcid Ar²-B(OH)₂ BoronicAcid->Boronate + Base Base Base (e.g., K₂CO₃) PdII_Ar2->Pd0 Product Ar¹-Ar² (Product) Ar1X Ar¹-X (2-chloro-5-nitropyridine)

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Q2: Can I use 2-bromo-5-nitropyridine instead of the chloro- derivative? A2: Yes, and it will likely improve your reaction. The Carbon-Bromine (C-Br) bond is weaker than the C-Cl bond, which facilitates a faster rate of oxidative addition.[14] If you are using a less active catalyst, switching to the bromo- derivative can significantly increase your yield. However, 2-bromo-5-nitropyridine is typically more expensive.

Q3: Why is a dioxane/water or toluene/water solvent system commonly used? A3: This biphasic solvent system serves multiple purposes. The organic solvent (dioxane, toluene) solubilizes the organic starting materials (halide, boronic acid) and the palladium catalyst complex. The aqueous phase is necessary to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is required to activate the boronic acid for transmetalation.[15] The presence of water can accelerate the transmetalation step.

Q4: How critical is degassing the reaction mixture? A4: It is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which halts the catalytic cycle. Oxygen can also promote the unwanted homocoupling of the boronic acid.[12] Thoroughly degassing the solvent and the reaction mixture (e.g., by bubbling with an inert gas like argon or nitrogen for 15-30 minutes) is essential for achieving high yields and reproducibility.

Experimental Protocols & Data

Table 1: Reagent Stoichiometry and Roles
ReagentStoichiometry (Equivalents)Role in Reaction
2-chloro-5-nitropyridine1.0Electrophile; provides the nitropyridyl moiety.
4-carboxyphenylboronic acid1.2 - 1.5Nucleophile; provides the carboxyphenyl moiety. A slight excess compensates for potential side reactions.[16]
Palladium(II) Acetate (Pd(OAc)₂)0.02 - 0.05 (2-5 mol%)Palladium precatalyst; source of the active Pd(0) species.
SPhos0.04 - 0.10 (4-10 mol%)Ligand; stabilizes the Pd center, enhances its reactivity, and prevents deactivation.[2][6]
Potassium Phosphate (K₃PO₄)2.0 - 3.0Base; activates the boronic acid for transmetalation.[10]
1,4-Dioxane / Water (4:1)-Solvent system; dissolves both organic and inorganic reagents.[15]
Protocol 1: Synthesis of this compound

This protocol is a robust starting point and should be optimized for specific laboratory conditions.

Materials:

  • 2-chloro-5-nitropyridine (1.0 eq)

  • 4-carboxyphenylboronic acid (1.3 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the Schlenk flask, add 2-chloro-5-nitropyridine, 4-carboxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

Caption: General workflow for the synthesis protocol.

Protocol 2: Work-up and Purification
  • Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of water.

  • Filtration (Optional): If a large amount of palladium black has formed, filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the pad with ethyl acetate.

  • Acidification: Transfer the filtrate to a beaker. While stirring, slowly add 1M HCl dropwise to acidify the solution to a pH of approximately 3-4. A precipitate should form.

  • Isolation: Stir the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water (to remove inorganic salts) and then with a small amount of cold diethyl ether or hexanes (to remove non-polar impurities).

  • Drying: Dry the solid product under vacuum to obtain the crude this compound.

  • Recrystallization: For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or DMF/water.[17][18]

Table 2: Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Low / No Yield Inactive catalyst systemUse Pd(OAc)₂ or Pd₂(dba)₃ with an electron-rich, bulky ligand like SPhos or XPhos.[4][6]
Catalyst deactivation by pyridine nitrogenUse a bulky ligand to sterically shield the palladium center.[12]
Incomplete oxidative addition (C-Cl bond)Increase reaction temperature (up to 110 °C). Consider switching to 2-bromo-5-nitropyridine.[14]
Suboptimal baseScreen bases: K₂CO₃ is a good start, but K₃PO₄ is often more effective for challenging couplings.[7][10]
Impure Product Homocoupling of boronic acidEnsure thorough degassing of the reaction mixture to remove all oxygen.[12]
Protodeboronation of boronic acidUse anhydrous solvents and a moderate excess (1.2-1.5 eq) of the boronic acid.[4]
Purification Issues Co-elution with boronic acid starting materialAcidify the work-up to pH 3-4 for selective precipitation. For chromatography, add 0.5-1% acetic acid to the eluent.[13]
Palladium contamination in product (dark color)Filter the crude reaction mixture through Celite®. Consider a charcoal treatment during recrystallization.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 219, 43-89. [Link]

  • Singh, U. P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7024-7029. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Yi, C., et al. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 50(47), 6493-6496. [Link]

  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. [Link]

  • Johnson, M. T., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 41(16), 2219-2228. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. [Link]

  • Johnson, M. T., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 41(16), 2219-2228. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Johnson, M. T., et al. (2022). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Stanovnik, B., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Helvetica Chimica Acta, 84(5), 1147-1160. [Link]

  • Kotha, S., & Misra, S. (2009). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 86(7), 856. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Towson University. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • Al-dujaili, A. H., & Shaker, A. M. (2018). Synthesis, characterization and biological evaluation of some new benzofuran derivatives containing biaryl moiety. Journal of Global Pharma Technology, 10(08), 346-353. [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2021). European Journal of Organic Chemistry, 2021(34), 4785-4806. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Li, S. M., et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds. Chemical Communications, 47(48), 12840-12842. [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-[(4-pyridinylmethyl)amino]-. [Link]

  • Palladium acetate-catalysed Suzuki reaction of halopyridines and arylboronic acids has been investigated in room-temperature ionic liquids in the... (2005). Journal of Molecular Catalysis A: Chemical, 235(1-2), 208-212. [Link]

  • Kotha, S., & Misra, S. (2009). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 86(7), 856. [Link]

  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross coupling reaction. YouTube. [Link]

  • Liu, W., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Letters, 25(40), 7352-7357. [Link]

  • ResearchGate. (2019). Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH ?. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • jezdez1. (2022, November 1). Recrystallisation of benzoic acid. YouTube. [Link]

  • Liu, L. L., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry–An Asian Journal, 8(11), 2592-2595. [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Infantes, L., et al. (2007). 2-Amino-benzoic acid-4-[2-(pyridin-4-yl)eth-yl]pyridine (2/1). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4053. [Link]

Sources

Technical Support Center: Purification of 4-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(5-Nitropyridin-2-yl)benzoic acid (CAS No. 223127-49-9). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The purification of this compound can present unique challenges due to its structural characteristics: a rigid bi-aryl system, a polar carboxylic acid group, and an electron-withdrawing nitro group. This guide provides in-depth, experience-driven answers to common purification issues, detailed protocols, and troubleshooting workflows to help you achieve high purity for your downstream applications.

Compound Profile & Key Characteristics

Understanding the physical properties of this compound is the first step in designing an effective purification strategy. Its high melting point and limited solubility in common organic solvents are primary obstacles.

PropertyValueSource
CAS Number 223127-49-9[1]
Molecular Formula C₁₂H₈N₂O₄[1]
Molecular Weight 244.2 g/mol [1]
Melting Point 307-309 °C[1][2]
Boiling Point 456.5 °C[1][2]
Appearance White to off-white/yellow crystalline solid[3]
Storage Room temperature, dry, inert atmosphere[1][4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the purification of this compound in a practical, question-and-answer format.

Q1: What are the likely impurities in my crude sample?

Answer: The impurity profile depends heavily on the synthetic route. A common method for synthesizing bi-aryl compounds like this is the Suzuki coupling reaction (between a boronic acid/ester and a halide). Potential impurities include:

  • Starting Materials: Unreacted 2-chloro-5-nitropyridine or 4-carboxyphenylboronic acid.

  • Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid (from the boronic acid) or 2,2'-bis(5-nitropyridine) (from the halide).

  • De-boronated Byproduct: Benzoic acid.

  • Residual Catalyst: Palladium or other transition metal residues.

  • Solvent Adducts: High-boiling point solvents like DMF, DMAc, or DMSO can be difficult to remove.

Q2: My product is a persistent yellow or brown color. How can I decolorize it?

Answer: The yellow/brown hue is common for nitro-aromatic compounds and often arises from minor, highly conjugated impurities. The most effective method for removal is treatment with activated charcoal during recrystallization.

Causality: Activated charcoal has a high surface area with a network of pores that effectively adsorbs large, flat, conjugated molecules responsible for color, while leaving the smaller desired product in solution.[5]

Caution: Using too much charcoal can lead to significant product loss due to co-adsorption. Start with a very small amount (e.g., 1-2% w/w relative to your crude product). See Protocol 3 for a detailed methodology.

Q3: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

Answer: This is the most significant challenge. The compound's high melting point and polarity profile make it poorly soluble in many common solvents at room temperature, but it may also have limited solubility in some boiling solvents. The principle of recrystallization relies on a significant difference in solubility between hot and cold conditions.[5][6]

Expert Recommendation: A mixed-solvent system is often the best approach. The goal is to find a "solvent" in which the compound is soluble when hot and an "anti-solvent" in which it is insoluble.

  • Good "Solvents" to Try: Polar aprotic solvents like DMF, DMSO, or NMP can dissolve the compound, but their high boiling points make them difficult to remove and poor choices for forming high-quality crystals. More practical options include methanol, ethanol, or acetic acid .[7]

  • Good "Anti-solvents" to Try: Water is an excellent anti-solvent for this system. Dichloromethane or ethyl acetate could also be effective depending on the primary solvent.[7]

Refer to Protocol 1: Solvent Screening to systematically identify the ideal solvent or solvent pair for your specific batch.

Q4: My compound has dissolved in a hot solvent, but it won't crystallize upon cooling. What are the next steps?

Answer: Failure to crystallize is usually due to either the solution being too dilute or the supersaturated state being too stable. Here is a troubleshooting workflow:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites.[6]

    • Seeding: Add a tiny crystal of previously purified product to the solution. This provides a template for crystal growth.[6]

  • Increase Concentration: If induction fails, the solution is likely too dilute. Gently boil off some of the solvent to increase the concentration and allow it to cool again.

  • Add an Anti-Solvent: If using a single-solvent system, you can slowly add an anti-solvent (like water) dropwise to the cooled solution until it becomes persistently cloudy (turbid). Then, add a few drops of the primary solvent to redissolve the cloudiness and allow it to cool slowly.

Q5: How do I confirm the purity of my final product?

Answer: A combination of techniques provides the most reliable assessment of purity:

  • Melting Point: A pure compound will have a sharp melting point that matches the literature value (307-309 °C).[1][2] Impurities typically cause the melting point to be depressed and broaden the range.[8]

  • Thin-Layer Chromatography (TLC): A single spot across multiple solvent systems (e.g., 10% Methanol in DCM and 30% Ethyl Acetate in Hexanes) is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is the gold standard. The spectrum should show clean signals corresponding to the aromatic protons, with integrals matching the expected ratios and no signals from starting materials or solvent impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can determine purity with high precision (e.g., >98%).[9]

Experimental Workflows & Protocols

The following diagrams and protocols provide a systematic approach to purification.

Purification Troubleshooting Workflow

G start Start: Crude Product assess Assess Purity & Color (TLC, Melting Point) start->assess is_colored Is sample highly colored? assess->is_colored select_solvent Protocol 1: Solvent Screening is_colored->select_solvent No charcoal_re_x Protocol 3: Recrystallization with Activated Charcoal is_colored->charcoal_re_x Yes re_x Protocol 2: Standard Recrystallization select_solvent->re_x collect Collect Crystals (Vacuum Filtration) re_x->collect charcoal_re_x->collect validate Validate Purity (MP, TLC, NMR) collect->validate end Pure Product validate->end

Caption: A decision-making workflow for purifying this compound. Max Width: 760px.

Protocol 1: Systematic Solvent Screening

Objective: To identify the optimal single solvent or mixed-solvent system for recrystallization.

Methodology:

  • Place approximately 10-20 mg of crude material into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile, acetic acid) dropwise at room temperature. Note if the solid dissolves easily. A good solvent should not dissolve the compound at room temperature.[7]

  • If the solid is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the result:

    • Ideal Solvent: The compound dissolves completely when hot but forms abundant, high-quality crystals upon cooling.

    • Poor Solvent: The compound is insoluble even when hot.

    • Unsuitable Solvent: The compound is soluble at room temperature.

  • If no single solvent is ideal, test mixed-solvent systems. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., methanol) and add a "bad" anti-solvent (e.g., water) dropwise until the solution turns cloudy.

Protocol 2: Standard Recrystallization Procedure

Objective: To purify the compound using a pre-determined optimal solvent system.

G cluster_dissolve Dissolution cluster_cool Crystallization cluster_isolate Isolation & Drying dissolve 1. Place crude solid in Erlenmeyer flask add_solvent 2. Add minimal amount of hot solvent dissolve->add_solvent heat 3. Heat until fully dissolved add_solvent->heat cool_slow 4. Cool slowly to room temperature heat->cool_slow cool_ice 5. Chill in ice bath to maximize yield cool_slow->cool_ice filter 6. Collect crystals by vacuum filtration cool_ice->filter wash 7. Wash with minimal ice-cold solvent filter->wash dry 8. Dry under vacuum wash->dry

Caption: Step-by-step workflow for a standard recrystallization experiment. Max Width: 760px.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).

  • Add a small amount of the chosen recrystallization solvent to the flask. Heat the mixture on a hot plate, swirling gently.

  • Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding an excess of solvent, as this will reduce your final yield.[5]

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution (the "mother liquor").[6]

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.

  • Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure a good seal.

  • Quickly pour the cold crystal slurry into the funnel.

  • Wash the crystals with a minimal amount of fresh, ice-cold solvent to rinse away any remaining mother liquor.

  • Allow the vacuum to pull air through the crystals for 15-20 minutes to partially dry them.

  • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

  • Validation: Determine the mass (for yield calculation) and melting point of the dry product.

Protocol 3: Decolorization with Activated Charcoal

Objective: To remove colored impurities during recrystallization.

Methodology:

  • Follow steps 1-3 of Protocol 2 to dissolve the crude product in the minimum amount of hot solvent.

  • Crucial Step: Remove the flask from the hot plate and allow the solution to cool slightly. Never add charcoal to a boiling solution , as it can cause violent bumping.

  • Add a very small amount of activated charcoal (e.g., the tip of a spatula) to the hot solution. Swirl the flask for 2-5 minutes.

  • Perform a hot gravity filtration to remove the charcoal. This requires a pre-heated funnel (e.g., by placing it in an oven or rinsing with hot solvent) to prevent the product from crystallizing prematurely in the funnel.

  • Collect the hot, colorless filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Proceed from step 4 of Protocol 2 , allowing the decolorized solution to cool and crystallize.

References

  • Recrystallization of Benzoic Acid . Department of Chemistry, University of Texas. [Link]

  • Zhang, T., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids . The Canadian Journal of Chemical Engineering. [Link]

  • Lab Report Recrystallization September 27, 2016 . Florida A&M University. [Link]

  • This compound . MySkinRecipes. [Link]

  • The Recrystallization of Benzoic Acid . Department of Chemistry, Michigan State University. [Link]

  • Gao, Y., et al. (2021). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin . Molecules. [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid . ResearchGate. [Link]

  • Benzoic Acid . PubChem, National Center for Biotechnology Information. [Link]

  • Process for the preparation of pharmaceutical benzoic acid.
  • 5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines . Amanote Research. [Link]

  • Recrystallisation of benzoic acid . YouTube. [Link]

  • 4-Pyridin-3-yl-benzoic acid . Alchem.Pharmtech. [Link]

  • This compound . MySkinRecipes (NZD Pricing). [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in 4-(5-Nitropyridin-2-yl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-Nitropyridin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your synthetic protocols for higher yields and purity.

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, typically involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-halo-5-nitropyridine with 4-carboxyphenylboronic acid.[1] While this reaction is a powerful tool for carbon-carbon bond formation, its success is often hampered by a variety of side reactions.[2][3] This guide provides a structured approach to identifying and mitigating these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently observed problems during the synthesis of this compound, offering explanations and actionable solutions.

Problem 1: Low Yield of the Desired Product

A low yield of this compound is the most common issue, often stemming from several competing side reactions.

Q1: My reaction yield is consistently low. What are the likely side reactions consuming my starting materials?

A1: Several side reactions can contribute to low yields in this Suzuki coupling. The primary culprits are protodeboronation of the 4-carboxyphenylboronic acid, homocoupling of the boronic acid, and dehalogenation of the 2-halo-5-nitropyridine.[4]

  • Protodeboronation: This is the protonolysis of the carbon-boron bond in the boronic acid, replacing it with a carbon-hydrogen bond.[5] This results in the formation of benzoic acid, consuming the boronic acid in a non-productive pathway. This reaction is often catalyzed by aqueous acidic or basic conditions.[5][6]

  • Homocoupling: This side reaction leads to the formation of 4,4'-biphenyldicarboxylic acid from the coupling of two molecules of 4-carboxyphenylboronic acid.[4][7] It can be promoted by the presence of oxygen or by the palladium catalyst itself, especially when using a Pd(II) source that needs to be reduced to the active Pd(0) in situ.[2][8]

  • Dehalogenation: The 2-halo-5-nitropyridine can undergo dehalogenation, where the halogen atom is replaced by a hydrogen atom, leading to the formation of 5-nitropyridine.[2] This can occur through a palladium-hydride species, which can be generated from various sources in the reaction mixture.

Q2: How can I minimize these yield-reducing side reactions?

A2: A multi-faceted approach is often necessary to suppress these competing reactions. Consider the following optimizations:

  • Careful Control of Reaction Conditions:

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using Schlenk techniques or a glovebox.[8][9] Purging the solvent and reaction vessel with an inert gas like argon or nitrogen is crucial.

    • Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation.[10][11] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[12][13]

    • Solvent System: The choice of solvent can influence the rates of both the desired reaction and side reactions. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is common.[2] The ratio should be optimized to ensure solubility of all components while minimizing water-induced side reactions like protodeboronation.

  • Reagent and Catalyst Selection:

    • Boronic Acid Quality: Use high-purity 4-carboxyphenylboronic acid. Impurities can affect catalyst activity.

    • Boronic Esters: Consider using boronic esters, such as pinacol esters or MIDA esters, as alternatives to the free boronic acid.[2] These can exhibit greater stability and undergo a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions like homocoupling.[14][15]

    • Palladium Catalyst System: The choice of palladium precursor and ligand is paramount.

      • Pd(0) vs. Pd(II) sources: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it doesn't require an in-situ reduction step that can promote homocoupling.[2]

      • Ligands: Electron-rich and bulky phosphine ligands can enhance the rate of the desired cross-coupling reaction.[16] However, excessively bulky ligands can sometimes promote protodeboronation.[17] A screening of different ligands may be necessary to find the optimal balance.

The following diagram illustrates a decision-making workflow for troubleshooting low yields:

LowYieldTroubleshooting start Low Yield of This compound check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere improve_inertness Improve inert conditions: - Degas solvents thoroughly - Use Schlenk line or glovebox check_atmosphere->improve_inertness No check_base What base is being used? check_atmosphere->check_base Yes improve_inertness->check_base weaker_base Switch to a weaker base: - K₂CO₃ or K₃PO₄ - Optimize stoichiometry check_base->weaker_base Strong Base (e.g., NaOH) check_boronic_acid Is protodeboronation or homocoupling suspected? check_base->check_boronic_acid Weak Base weaker_base->check_boronic_acid use_boronic_ester Consider using a boronic ester: - Pinacol ester - MIDA ester check_boronic_acid->use_boronic_ester Yes check_catalyst Review the catalyst system check_boronic_acid->check_catalyst No use_boronic_ester->check_catalyst optimize_catalyst Optimize catalyst: - Screen different ligands - Use a Pd(0) source - Adjust catalyst loading check_catalyst->optimize_catalyst success Improved Yield optimize_catalyst->success

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Difficulty in Product Purification

Even with a reasonable yield, purification of this compound can be challenging due to the presence of structurally similar impurities.

Q3: I am having trouble isolating a pure product. What are the likely impurities and how can I remove them?

A3: The most common impurities are the side products discussed earlier: benzoic acid (from protodeboronation) and 4,4'-biphenyldicarboxylic acid (from homocoupling). The starting materials, 2-halo-5-nitropyridine and 4-carboxyphenylboronic acid, may also be present if the reaction did not go to completion.

  • Benzoic Acid: Being a carboxylic acid like the product, it can be difficult to separate.

  • 4,4'-Biphenyldicarboxylic Acid: This symmetrical dimer has similar polarity to the desired product.

Q4: What purification strategies are most effective for this compound?

A4: A combination of techniques is often required for successful purification.

  • Aqueous Workup: A carefully controlled aqueous workup can help remove some impurities. Washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) can help to partition the acidic product and byproducts into the aqueous layer. Subsequent acidification of the aqueous layer will precipitate the acidic components, which can then be collected by filtration.

  • Recrystallization: This is a powerful technique for purifying solid compounds. Finding a suitable solvent or solvent system is key. Solvents to consider for recrystallization include ethanol, methanol, acetic acid, or mixtures with water.

  • Column Chromatography: While potentially challenging for acidic compounds on standard silica gel, it can be effective. Using a solvent system with a small amount of an acidic modifier (like acetic acid or formic acid) can improve the separation by suppressing the ionization of the carboxylic acid groups and reducing tailing on the column.

ImpurityKey PropertyRecommended Purification Strategy
Benzoic AcidCarboxylic AcidRecrystallization, careful pH-controlled extraction
4,4'-Biphenyldicarboxylic AcidDicarboxylic AcidRecrystallization from a suitable solvent system
Unreacted 2-halo-5-nitropyridineNeutral/Weakly BasicExtraction with a dilute acid solution
Unreacted 4-carboxyphenylboronic acidBoronic AcidCan be removed during aqueous workup

Table 1: Common Impurities and Purification Strategies.

Frequently Asked Questions (FAQs)

Q5: What is the optimal temperature for this reaction?

A5: The optimal temperature can vary depending on the specific catalyst system and substrates used. Generally, Suzuki couplings are run at elevated temperatures, often between 80-110 °C.[18] It is advisable to start with a temperature around 80-90 °C and monitor the reaction progress by TLC or LC-MS. Excessively high temperatures can accelerate side reactions.

Q6: How does the nitro group on the pyridine ring affect the reaction?

A6: The electron-withdrawing nitro group activates the 2-halopyridine towards oxidative addition, which is a key step in the catalytic cycle.[19] This can make the reaction proceed more readily compared to pyridine rings without such electron-withdrawing substituents.

Q7: Can I use a different boronic acid derivative?

A7: Yes, as mentioned earlier, boronic esters like pinacol or MIDA esters are excellent alternatives and can offer improved stability and reduced side reactions.[2][20] Potassium aryltrifluoroborates are another class of reagents that can be used and may offer advantages in terms of handling and stability.[15][21]

Q8: What is a typical catalyst loading for this reaction?

A8: Palladium catalyst loading typically ranges from 1-5 mol%.[22] For challenging couplings or when trying to minimize side reactions, a higher catalyst loading might be beneficial. However, for process optimization and cost-effectiveness, it is desirable to use the lowest possible catalyst loading that provides a good yield in a reasonable time.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol provides a robust starting point for the synthesis.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then recrystallize from a suitable solvent like ethanol/water to obtain the pure product.

The following diagram outlines the key steps of the Suzuki-Miyaura catalytic cycle for this synthesis:

SuzukiCycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl Ar2BOH2 Ar²B(OH)₂ + Base Ar2BOH2->Transmetalation RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Desired Product) RedElim->Product Ar1X Ar¹-X (2-halo-5-nitropyridine) Ar1X->OxAdd

Caption: The Suzuki-Miyaura catalytic cycle.

By understanding the potential pitfalls and applying these troubleshooting strategies, researchers can significantly improve the outcomes of their this compound syntheses.

References

  • Wikipedia. Protodeboronation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molander, G. A., & Vedejs, E. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(42), 16849-16858. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1511-1516. [Link]

  • Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 276-281. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reid, J. P., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Vedejs, E., & Molander, G. A. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(42), 16849–16858. [Link]

  • ResearchGate. “Slow release” Suzuki‐Miyaura coupling strategy. A) Protodeboronation... [Link]

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5310-5317. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • Lenagh-Snow, G. M., & Jamison, T. F. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 222. [Link]

  • Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 691(21), 4471-4479. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2235-2248. [Link]

  • University of Massachusetts. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]

  • MySkinRecipes. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Indispensable Role of 4-Carboxyphenylboronic Acid. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Scientific Reports, 14(1), 1-15. [Link]

  • ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]

  • MySkinRecipes. This compound. [Link]

  • Google Patents.
  • Amanote Research. 5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for the Synthesis of 4-(5-Nitropyridin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-(5-nitropyridin-2-yl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Suzuki-Miyaura cross-coupling reaction. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction yields and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound derivatives is a crucial step in the development of various pharmacologically active compounds. The Suzuki-Miyaura coupling is the method of choice for constructing the pivotal biaryl bond in this molecular scaffold. However, the unique electronic properties of the starting materials—a 2-halopyridine bearing a strongly electron-withdrawing nitro group and a substituted benzoic acid boronic acid—present a distinct set of challenges. This guide will address these issues in a practical, question-and-answer format.

Core Reaction: Suzuki-Miyaura Coupling

The fundamental transformation involves the palladium-catalyzed reaction between a 2-halo-5-nitropyridine and a 4-carboxyphenylboronic acid derivative.

Suzuki_Miyaura_Mechanism cluster_0 Key Steps 2-Halo-5-nitropyridine 2-Halo-5-nitropyridine Oxidative_Addition Oxidative_Addition 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid Transmetalation Transmetalation 4-Carboxyphenylboronic_acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Oxidative Addition Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Transmetalation Base Base Base->Transmetalation Pd(II)_Intermediate Pd(II)_Intermediate Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive_Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration Product This compound derivative Reductive_Elimination->Product Catalytic_Cycle Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Question: My Suzuki coupling reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer: Low yields in this specific coupling are often multifactorial. The primary suspects are related to substrate reactivity, catalyst activity, and competing side reactions.[3]

  • Substrate Reactivity: 2-Chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step more challenging.[3] The presence of the electron-withdrawing nitro group can further modulate the reactivity of the pyridine ring.[4]

    • Recommendation: If you are using a 2-chloropyridine, consider switching to a 2-bromo-5-nitropyridine, as the C-Br bond is more readily cleaved by the palladium catalyst.[3]

  • Catalyst System (Palladium Source and Ligand): An insufficiently active catalyst system is a common culprit.[3]

    • Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes (precatalysts).[3]

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this challenging coupling. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition and subsequent steps.[5][6] Recommended ligands for this type of transformation include Buchwald ligands (e.g., SPhos, XPhos) or BrettPhos.[5][7]

    • Catalyst Loading: While typically in the range of 1-5 mol%, for difficult couplings, a higher catalyst loading might be necessary. However, this should be a last resort after optimizing other parameters.

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[8] An inappropriate base can lead to a stalled reaction or promote side reactions.

    • Recommendation: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good starting points.[9] For particularly challenging couplings, stronger bases like potassium phosphate (K₃PO₄) may be more effective.[10] The choice of base can also influence the rate of protodeboronation.[11]

  • Solvent and Temperature: The reaction medium and energy input are critical for both solubility and reaction rate.

    • Solvent: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[9][12] Ensure your solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[3]

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[3] If the reaction is sluggish, a modest increase in temperature may be beneficial.[13]

Issue 2: Significant Formation of Side Products

Question: I am observing significant amounts of side products, such as the dehalogenated nitropyridine and the protodeboronated benzoic acid. How can I minimize these?

Answer: The formation of these side products is a common issue, particularly with heteroaromatic substrates.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a well-known undesired side reaction in Suzuki couplings.[14] It is often exacerbated by high temperatures, the presence of water, and the choice of base.[11] Heteroaromatic boronic acids can be particularly susceptible.[1]

    • Troubleshooting Steps:

      • Use a Boronic Ester: Switch from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[14][15] These act as a "slow release" form of the boronic acid, keeping its concentration low and minimizing side reactions.[16][17]

      • Optimize the Base: A careful screening of bases may be necessary. Sometimes a weaker base can reduce the rate of protodeboronation.

      • Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive amounts can promote protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can be beneficial.[11]

  • Dehalogenation of the Nitropyridine: This side reaction involves the replacement of the halogen atom with a hydrogen.

    • Troubleshooting Steps:

      • Ligand Choice: The choice of ligand can influence the rate of dehalogenation. Screening different bulky, electron-rich ligands is recommended.[18]

      • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes suppress dehalogenation more than the desired coupling.[18]

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]

    • Troubleshooting Steps:

      • Thorough Degassing: Ensure the reaction mixture and solvents are rigorously degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[3]

      • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.[3]

Optimized Starting Protocol

This protocol serves as a robust starting point for the synthesis of this compound derivatives. Further optimization may be required based on the specific substituents on your benzoic acid derivative.

ParameterRecommended ConditionRationale
Aryl Halide 2-Bromo-5-nitropyridine (1.0 equiv)More reactive than the corresponding chloride.[3]
Boron Reagent 4-Carboxyphenylboronic acid pinacol ester (1.2-1.5 equiv)Minimizes protodeboronation.[14][15]
Palladium Source Pd₂(dba)₃ (1-2.5 mol%)A reliable Pd(0) source.[3]
Ligand SPhos (2.5-6 mol%)A bulky, electron-rich ligand effective for challenging couplings.[10]
Base K₃PO₄ (2.0-3.0 equiv)An effective base for activating the boron reagent.[10]
Solvent 1,4-Dioxane/H₂O (4:1 or 5:1 v/v)A common and effective solvent system.[10]
Temperature 100-110 °CSufficient thermal energy for catalyst turnover.[3][10]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst deactivation and homocoupling.[3]
Step-by-Step Experimental Procedure:
  • To a dry Schlenk tube or reaction vial, add the 2-bromo-5-nitropyridine, the 4-carboxyphenylboronic acid pinacol ester, and the potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[3]

  • Add the degassed 1,4-dioxane and water.

  • In a separate vial, prepare a solution of the Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[19]

  • The aqueous layer can be acidified to precipitate the carboxylic acid product, which can then be collected by filtration. Alternatively, the product can be extracted into an organic solvent after acidification.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Reagents pure & dry? Start->Check_Reagents Side_Products Side Products Observed Start->Side_Products Check_Reagents->Start No, purify/dry reagents Check_Degassing Reaction properly degassed? Check_Reagents->Check_Degassing Yes Check_Degassing->Start No, improve degassing Optimize_Catalyst Optimize Catalyst System (Ligand & Pd Source) Check_Degassing->Optimize_Catalyst Yes Optimize_Base Optimize Base (K₃PO₄, Cs₂CO₃) Optimize_Catalyst->Optimize_Base Optimize_Solvent_Temp Optimize Solvent & Temperature Optimize_Base->Optimize_Solvent_Temp Success Improved Yield Optimize_Solvent_Temp->Success Protodeboronation Protodeboronation? Side_Products->Protodeboronation Use_Boronic_Ester Switch to Boronic Ester (Pinacol or MIDA) Protodeboronation->Use_Boronic_Ester Yes Dehalogenation Dehalogenation? Protodeboronation->Dehalogenation No Use_Boronic_Ester->Success Screen_Ligands Screen Ligands Lower Temperature Dehalogenation->Screen_Ligands Yes Homocoupling Homocoupling? Dehalogenation->Homocoupling No Screen_Ligands->Success Improve_Degassing Improve Degassing Technique Homocoupling->Improve_Degassing Yes Homocoupling->Success No Improve_Degassing->Success

Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling.[3]

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Wikipedia. (2023, December 1). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
  • BenchChem. (2025). Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4428–4431. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 129(44), 13434–13444. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine.
  • BenchChem. (2025). Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

Sources

addressing poor solubility of 4-(5-Nitropyridin-2-yl)benzoic acid in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Poor Solubility in Biological Assays

Welcome to the dedicated technical support guide for 4-(5-Nitropyridin-2-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the compound's low aqueous solubility in biological assays. Here, we provide expert-driven, field-proven insights and detailed protocols to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute it into my aqueous assay buffer?

A: This is a common issue stemming from the compound's low intrinsic aqueous solubility. This compound is a largely hydrophobic molecule with a rigid aromatic core. While it may dissolve in a high-concentration organic solvent like DMSO to create a stock solution, this is a thermodynamically unstable state. When this concentrated stock is diluted into an aqueous buffer (a "solvent shift"), the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to crash out of solution. This phenomenon is often observed as fine precipitates, cloudiness, or an oily film.

Q2: What is the most appropriate initial solvent for creating a stock solution?

A: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended starting point due to its strong solubilizing power for a wide range of organic molecules. However, it is crucial to prepare a high-concentration stock (e.g., 10-50 mM) and to be mindful of the final DMSO concentration in your assay, as it can exhibit toxicity at concentrations above 0.5-1% (v/v) in many cell-based systems.

Q3: How does pH affect the solubility of this compound?

A: The solubility of this compound is highly pH-dependent due to the presence of a carboxylic acid group and a pyridine ring.

  • In acidic conditions (low pH): The nitrogen on the pyridine ring can become protonated, forming a pyridinium cation, which increases aqueous solubility.

  • In basic conditions (high pH): The carboxylic acid group will deprotonate to form a negatively charged carboxylate salt. This salt form is significantly more soluble in water than the neutral form.

The lowest solubility is expected at the isoelectric point, where the net charge of the molecule is zero. Therefore, adjusting the pH of your assay buffer away from this point can be a highly effective strategy.

Q4: Are there alternatives to DMSO if it interferes with my assay?

A: Yes. If DMSO is incompatible with your experimental setup, other organic co-solvents can be considered, such as ethanol, methanol, or dimethylformamide (DMF). However, each of these has its own potential for assay interference and cellular toxicity, which must be empirically determined. For in vivo studies, formulating the compound with solubilizing excipients like cyclodextrins or preparing a salt form are more appropriate strategies.

Troubleshooting Workflow & Decision Logic

This workflow provides a systematic approach to diagnosing and solving solubility issues with this compound.

G cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Dilution & pH Adjustment cluster_2 Phase 3: Advanced Solubilization A Start: Compound Precipitation Observed B Prepare 10 mM Stock in 100% DMSO A->B C Visually Inspect Stock: Clear Solution? B->C D Stock Insoluble. Try Gentle Warming (40-50°C) or Sonication. C->D No E Stock Soluble. Proceed to Dilution Test. C->E Yes D->C F Dilute Stock to Final Assay Conc. in Aqueous Buffer E->F G Precipitation Occurs? F->G H Success: No Precipitation. Run Assay Control with Vehicle. G->H No I pH Adjustment Strategy: Test Solubility in Buffers (e.g., pH 7.4 vs. pH 8.5) G->I Yes J Solubility Improved? I->J J->H Yes K Consider Co-Solvent or Formulation Agents J->K No L Test with Solubilizing Excipients: - Cyclodextrins (e.g., HP-β-CD) - Surfactants (e.g., low % Tween®) K->L M Re-evaluate Assay Compatibility and Vehicle Controls L->M N Consult with Formulation Specialist M->N

Caption: Decision tree for troubleshooting the solubility of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol details the standard procedure for creating a high-concentration stock solution, which is the first critical step in most biological assays.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (Biotechnology Grade)

  • Sterile, high-quality microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to make 1 mL of a 10 mM stock solution (MW = 244.20 g/mol ), weigh out 2.44 mg.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the compound.

  • Dissolution: Vortex the mixture vigorously for 2-3 minutes. A clear, particle-free solution should be obtained.

  • Gentle Heating/Sonication (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37-50°C water bath for 5-10 minutes or place it in a sonicator bath. These methods can help overcome the activation energy barrier for dissolution.

  • Sterilization: If required for your assay (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as nitro-aromatic compounds can be light-sensitive.

Protocol 2: pH-Dependent Solubility Assessment

This experiment will help you determine the optimal pH for your buffer system to maintain the compound's solubility.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • A series of biological buffers (e.g., PBS, Tris, HEPES) adjusted to different pH values (e.g., 6.0, 7.0, 7.4, 8.0, 8.5)

  • Nephelometer or a plate reader capable of measuring absorbance at ~600 nm (for turbidity)

  • Clear 96-well plates

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, add your series of pH-adjusted buffers.

  • Add Compound: Spike the buffers with your DMSO stock solution to achieve the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all wells and is compatible with your assay (e.g., 0.5%). Include a vehicle control (DMSO only) for each buffer.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).

  • Measure Turbidity: After incubation, visually inspect for precipitation. Quantify the turbidity by measuring the absorbance (optical density) at a wavelength between 500-600 nm or by using a nephelometer. Higher readings indicate greater precipitation.

  • Data Analysis: Plot the turbidity reading against the buffer pH. The pH that results in the lowest turbidity reading is the most suitable for maintaining the solubility of your compound.

Data Presentation: Solvent & Excipient Selection Guide

The table below summarizes common solvents and excipients, their properties, and key considerations for their use in biological assays.

Solubilizing Agent Mechanism of Action Typical Starting Concentration Pros Cons
DMSO Polar aprotic solvent< 1% (v/v) in final assayExcellent solubilizing power for many compoundsCan be toxic to cells; may interfere with some enzyme assays
Ethanol Polar protic solvent< 1% (v/v) in final assayBiologically compatible at low concentrations; volatileLess effective than DMSO for highly nonpolar compounds
pH Adjustment (Basic) Ionization of carboxylic acidpH > 8.0Highly effective; uses native buffer componentsMay alter biological activity or assay performance
HP-β-CD Encapsulation (hydrophobic core)1-5% (w/v)Low toxicity; often used for in vivo formulationsCan be expensive; may have its own biological effects
Tween® 20/80 Non-ionic surfactant (micelle formation)0.01-0.1% (v/v)Effective at low concentrationsCan disrupt cell membranes; may interfere with protein assays

Underlying Chemical Principles

The solubility challenges of this compound are rooted in its molecular structure. Understanding this structure allows for a rational approach to improving its solubility.

Caption: Key structural features of this compound influencing its solubility.

References

  • PubChem | this compound: Provides chemical properties, structure, and identifiers for the compound. [Link]

  • Best Practices for Using DMSO in Cell Culture: A technical bulletin from a supplier discussing the effects and proper use of DMSO in cell-based assays. This resource provides context on the importance of limiting final DMSO concentrations.
  • Cyclodextrins as Pharmaceutical Solubilizing Excipients: A review article discussing the mechanism and application of cyclodextrins in drug formulation, relevant for advanced solubilization strategies. (A search on Google Scholar or PubMed for "cyclodextrin review drug solubility" will provide numerous peer-reviewed articles on this topic).

avoiding byproduct formation in nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitropyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of nitrating the pyridine ring while minimizing byproduct formation. The inherent electron-deficient nature of pyridine presents unique challenges compared to the nitration of benzene and its derivatives. This resource provides in-depth, field-proven insights and troubleshooting protocols to help you achieve clean, high-yield syntheses.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Issue 1: Extremely Low or No Conversion of Starting Pyridine

Question: I am attempting to nitrate pyridine using standard nitric acid/sulfuric acid conditions, but I'm recovering most of my starting material. Why is this happening and what can I do?

Answer: This is a classic problem rooted in the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, withdrawing electron density from the ring and deactivating it towards electrophilic aromatic substitution (EAS) like nitration.[1] Under strongly acidic conditions (e.g., concentrated H₂SO₄), the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring, making it exceptionally resistant to attack by the nitronium ion (NO₂⁺).[2]

Root Cause Analysis & Mitigation Strategies:

  • Pyridinium Ion Formation: The primary cause is the formation of the highly deactivated pyridinium ion.

  • Insufficiently Potent Nitrating Agent: The standard nitrating mixture may not be strong enough for the deactivated ring.

Solutions:

  • Forcing Conditions (Use with Caution): While generally leading to low yields and significant byproducts, extremely harsh conditions like fuming nitric acid at very high temperatures can effect nitration, primarily at the 3-position.[1] This is rarely the preferred method.

  • Nitration via Pyridine-N-Oxide (Recommended for 4-Nitropyridine): This is the most common and effective strategy. The N-oxide oxygen atom is electron-donating, which activates the pyridine ring towards EAS, particularly at the 4-position.[3][4][5][6] The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[7][8]

  • Nitration with Dinitrogen Pentoxide (N₂O₅) (Effective for 3-Nitropyridine): Dinitrogen pentoxide is a more potent nitrating agent. The reaction proceeds through an N-nitropyridinium intermediate, which then rearranges to form 3-nitropyridine, often in good yields.[9][10][11][12]

Issue 2: Formation of Pyridine-N-Oxide as a Major Byproduct

Question: I am trying to synthesize a substituted nitropyridine, but a significant portion of my product is the corresponding pyridine-N-oxide. How can I prevent this?

Answer: The formation of pyridine-N-oxide as a byproduct is common when using certain oxidizing agents or under conditions that favor N-oxidation over C-nitration.

Root Cause Analysis & Mitigation Strategies:

  • Oxidizing Conditions: Some nitrating systems, especially those involving peroxides or operating at high temperatures, can oxidize the pyridine nitrogen.[13]

  • Reaction Pathway: In some cases, N-oxidation can be a competing reaction pathway.

Solutions:

  • Choice of Reagents: Avoid nitrating conditions that are known to be strongly oxidizing towards nitrogen heterocycles. For instance, when synthesizing 2-nitropyridine-1-oxides from 2-aminopyridine-1-oxides, a mixture of fuming sulfuric acid and hydrogen peroxide is intentionally used for oxidation.[13] If this is not the desired product, such reagents should be avoided.

  • Protecting Group Strategy: While less common for this specific issue, if the pyridine nitrogen's basicity is a problem, it can be transiently protected. However, for nitration, the N-oxide strategy is generally used for activation rather than protection.

  • Optimize Reaction Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry of the nitrating agent can sometimes reduce the extent of N-oxidation.

Issue 3: Poor Regioselectivity - Mixture of 2-, 3-, and 4-Nitropyridines

Question: My reaction is producing a mixture of nitropyridine isomers that are difficult to separate. How can I improve the regioselectivity of my nitration?

Answer: The regioselectivity of pyridine nitration is highly dependent on the reaction mechanism and the nature of the pyridine substrate (i.e., whether it is the free base, the N-oxide, or a substituted derivative).

Root Cause Analysis & Mitigation Strategies:

  • Direct Nitration of Pyridine: Direct electrophilic attack on the pyridinium ion is slow but, when forced, occurs at the C-3 (meta) position, as the C-2 and C-4 positions are more deactivated.[1][14]

  • Nitration of Pyridine-N-Oxide: The N-oxide directs nitration to the C-4 (para) position due to resonance stabilization of the intermediate.[6][15] A smaller amount of the C-2 (ortho) isomer may also form.

  • Rearrangement Mechanisms: Methods using N₂O₅ involve the formation of an N-nitropyridinium salt, which rearranges to the 3-nitro isomer via a[9][16] sigmatropic shift.[10][11][17]

Solutions:

  • For 3-Nitropyridine: The most selective method is the reaction with dinitrogen pentoxide (N₂O₅) followed by treatment with sodium bisulfite.[9][10][11][12] This method leverages a rearrangement mechanism to favor the 3-isomer. Another approach involves using nitric acid in trifluoroacetic anhydride.[3][18]

  • For 4-Nitropyridine: The unambiguous route is through the nitration of pyridine-N-oxide, which strongly directs to the 4-position.[7][15] The resulting 4-nitropyridine-N-oxide can then be deoxygenated.

  • For 2-Nitropyridine: Direct nitration to achieve the 2-isomer is challenging. Often, synthesis starts from a pre-functionalized pyridine, such as the oxidation of 2-aminopyridine-1-oxides.[13][19]

Decision Workflow for Nitropyridine Synthesis

The following diagram illustrates a decision-making process for selecting a nitration strategy based on the desired isomer.

NitrationStrategy Workflow for Selecting Nitration Strategy start Desired Isomer? isomer_3 3-Nitropyridine start->isomer_3 C-3 isomer_4 4-Nitropyridine start->isomer_4 C-4 isomer_2 2-Nitropyridine start->isomer_2 C-2 method_3 Use N₂O₅ / NaHSO₃ or HNO₃ / TFAA isomer_3->method_3 method_4 Two-Step Route: 1. Oxidize to Pyridine-N-Oxide 2. Nitrate (HNO₃/H₂SO₄) 3. Deoxygenate (e.g., PCl₃) isomer_4->method_4 method_2 Indirect Synthesis: e.g., Oxidation of 2-Aminopyridine-1-Oxide isomer_2->method_2 product_3 High yield of 3-Nitropyridine method_3->product_3 product_4 High yield of 4-Nitropyridine method_4->product_4 product_2 2-Nitropyridine derivative method_2->product_2

Caption: Decision workflow for nitropyridine synthesis.

Issue 4: Formation of Dinitrated Byproducts

Question: My reaction is producing significant amounts of dinitropyridine. How can I favor mono-nitration?

Answer: Dinitration occurs when the mono-nitrated product is sufficiently activated to undergo a second nitration under the reaction conditions. This is more common when using forcing conditions.

Root Cause Analysis & Mitigation Strategies:

  • Harsh Reaction Conditions: High temperatures and long reaction times increase the likelihood of multiple nitrations.

  • Excess Nitrating Agent: Using a large excess of the nitrating agent can drive the reaction towards dinitration.

Solutions:

  • Control Stoichiometry: Carefully control the molar equivalents of your nitrating agent. Use a slight excess (e.g., 1.1-1.5 equivalents) rather than a large excess.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will decrease the rate of the second nitration more significantly than the first.

  • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the over-reaction of the product.

  • Use Continuous Flow Chemistry: Continuous flow reactors can minimize the formation of byproducts by offering precise control over reaction time, temperature, and mixing, thus preventing the accumulation of the highly energetic nitrated product under harsh conditions.[7]

Frequently Asked Questions (FAQs)

Q1: Why is pyridine less reactive than benzene in electrophilic aromatic substitution?

The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect. This reduces the electron density of the aromatic π-system, making it less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion.[1]

Q2: What is the role of pyridine-N-oxide in nitration?

Pyridine-N-oxide is an activated form of pyridine for electrophilic substitution. The N-oxide functional group can donate electron density into the ring via resonance, increasing the nucleophilicity at the C-2 and C-4 positions. This makes the molecule much more susceptible to nitration than pyridine itself, primarily at the 4-position.[3][4][5][6]

Q3: Are there safety concerns when performing nitrations?

Yes, absolutely. Nitration reactions are highly exothermic and can be explosive if not controlled properly. The nitrated products themselves are often energetic materials.[7] Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, use a blast shield, and control reagent addition and temperature carefully.

Q4: How do substituents already on the pyridine ring affect nitration?

Substituents have a profound effect on both the rate and regioselectivity of nitration.

  • Electron-Donating Groups (EDGs) like amino (-NH₂) or alkyl (-CH₃) groups activate the ring and can direct the incoming nitro group. For example, 2-aminopyridine is nitrated to form 2-amino-5-nitropyridine.[20][21]

  • Electron-Withdrawing Groups (EWGs) like chloro (-Cl) or carboxyl (-COOH) further deactivate the ring, making nitration even more difficult.[22]

Q5: Can I use milder nitrating agents?

Yes, several alternative nitrating agents can be used, which may offer better yields or selectivity in certain cases. Examples include:

  • Nitric acid in trifluoroacetic anhydride (TFAA): This system generates dinitrogen pentoxide in situ and is effective for producing 3-nitropyridines.[3][18]

  • Nitro-saccharin: In the presence of a Lewis acid, this reagent can nitrate some pyridines under milder conditions.[23]

Quantitative Data Summary

The choice of method significantly impacts the yield and regioselectivity of nitropyridine synthesis. The table below summarizes typical outcomes for the nitration of unsubstituted pyridine.

MethodTarget IsomerTypical YieldKey ByproductsReference(s)
Fuming HNO₃ / H₂SO₄, High Temp.3Very LowDinitropyridines, oxidation products[10]
Pyridine-N-Oxide + HNO₃/H₂SO₄, then PCl₃4Good (83%)2-Nitropyridine isomer[7]
N₂O₅ in organic solvent, then NaHSO₃3Good (77%)Minimal if conditions are controlled[10][11]
HNO₃ in Trifluoroacetic Anhydride (TFAA)3Moderate-GoodVaries with substrate[3][18]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route

This two-step protocol is a reliable method for synthesizing 4-nitropyridine.

Step A: Synthesis of Pyridine-N-Oxide (Safety Note: Reactions with peracetic acid are potentially explosive. Use a blast shield and proper PPE.)

  • In a fume hood, add pyridine (1.0 eq) to a reaction flask equipped with a stirrer and a dropping funnel.

  • Slowly add 40% peracetic acid (1.1 eq) at a rate that maintains the reaction temperature at approximately 85°C.

  • After the addition is complete, continue stirring until the temperature drops to 40°C.

  • Remove the acetic acid under vacuum.

  • Distill the residue under high vacuum (e.g., <1 mm Hg) to obtain pyridine-N-oxide as a solid.

Step B: Nitration of Pyridine-N-Oxide [15]

  • Prepare the nitrating mixture by slowly adding concentrated H₂SO₄ (e.g., 2.5 mL per 10 mmol of N-oxide) to fuming HNO₃ (e.g., 1 mL per 10 mmol) in an ice bath.

  • In a separate three-neck flask, heat pyridine-N-oxide (1.0 eq) to 60°C.

  • Add the nitrating acid dropwise to the molten pyridine-N-oxide.

  • After addition, heat the reaction mixture to 125-130°C for 3 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Carefully neutralize the solution with a saturated sodium carbonate solution to pH 7-8.

  • Filter the precipitated yellow solid (a mixture of product and sodium sulfate).

  • Wash the crude product with acetone to remove the inorganic salts.

  • Evaporate the acetone to yield 4-nitropyridine-N-oxide.

  • Deoxygenate using a standard procedure (e.g., refluxing with PCl₃ in chloroform) to obtain 4-nitropyridine.

Protocol 2: Synthesis of 3-Nitropyridine using HNO₃/TFAA[3]
  • Chill trifluoroacetic anhydride (TFAA) (e.g., 10 mL) in an ice bath.

  • Slowly add pyridine (1.0 eq, e.g., 17 mmol) to the chilled TFAA and stir for 2 hours.

  • Add concentrated nitric acid (2.1 eq, e.g., 36 mmol) dropwise while maintaining the chilled temperature.

  • Stir the reaction for 9-10 hours.

  • Slowly pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.

  • Neutralize the solution carefully with sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-nitropyridine.

References

  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.
  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • Shur, A. M., & Kholodov, L. E. (n.d.). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids.
  • Matsuoka, Y., et al. (n.d.).
  • ResearchGate. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). [Scientific Diagram].
  • Pearson. (2024).
  • Guidechem. (2024). What are the synthesis methods for 4-nitropyridine n-organide?
  • Brown, E. V. (1957). Preparation and Reactions of 2-Nitropyridine-l-oxides. Journal of the American Chemical Society, 79(13), 3565–3566.
  • Bakke, J. M. (n.d.). Nitropyridines, their Synthesis and Reactions. ElectronicsAndBooks.
  • Chempanda. (n.d.).
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ChemicalBook. (n.d.). 4-Nitropyridine synthesis.
  • Filo. (2025).
  • Ghaffari, M. A., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(4), 538-541.
  • Semantic Scholar. (1997).
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • McNally Group. (2022).
  • Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • ACS Publications. (n.d.). Preparation and Reactions of 2-Nitropyridine-1-oxides.
  • Benchchem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Quora. (2013).
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Master Organic Chemistry. (2018).
  • Organic Chemistry Portal. (n.d.).
  • Semantic Scholar. (n.d.).
  • YouTube. (2022).
  • Semantic Scholar. (2010).
  • YouTube. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description.
  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
  • Royal Society of Chemistry. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3.
  • ResearchGate. (2025).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

Sources

Technical Support Center: Scaling the Synthesis of 4-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-Nitropyridin-2-yl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger preparations. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up.

The synthesis of this molecule, a valuable heterocyclic building block in pharmaceutical and materials science research, typically involves a Suzuki-Miyaura cross-coupling reaction. While robust, this reaction presents unique challenges when scaled, particularly concerning catalyst efficiency, impurity profiles, and the inherent hazards of working with nitrated aromatic compounds.

Troubleshooting Guide: Overcoming Scale-Up Hurdles

This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up synthesis.

Issue 1: Low or Stagnant Reaction Conversion

You observe that the reaction stalls, with starting materials remaining even after extended reaction times.

Root Cause Analysis & Solutions:

  • Catalyst Deactivation: Palladium catalysts, central to the Suzuki coupling, are sensitive to oxygen.[1] Inadequate degassing of solvents and reagents becomes more pronounced on a larger scale where surface-area-to-volume ratios decrease.

    • Solution: Implement a rigorous degassing protocol. For larger volumes, sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is more effective than freeze-pump-thaw cycles.[2] Ensure a positive inert gas atmosphere is maintained throughout the reaction.

  • Poor Mass Transfer/Mixing: As reaction volume increases, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing, leading to inconsistent reaction progress and side product formation.[3]

    • Solution: Switch from magnetic stirring to overhead mechanical stirring for volumes exceeding 1-2 liters. Ensure the impeller design promotes good mixing from the bottom to the top of the reactor.

  • Base Inefficiency or Degradation: The base is critical for the transmetalation step in the Suzuki cycle.[4] On a larger scale, the choice and physical form of the base are crucial.

    • Solution: Use a finely powdered, anhydrous base (e.g., K₂CO₃, K₃PO₄) to maximize surface area. Some anhydrous couplings may require a small amount of water (e.g., 5 equivalents) to function effectively.[5] Consider switching to a stronger, more soluble base like Cs₂CO₃ if other methods fail, though cost is a factor at scale.

  • Substrate Quality: The purity of the boronic acid starting material is paramount. Pyridineboronic acids can be prone to hydrolysis and protodeboronation, especially under acidic conditions or during prolonged storage.[2]

    • Solution: Use fresh, high-purity boronic acid. If its quality is uncertain, consider converting it to a more stable boronate ester (e.g., a pinacol ester) before use.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_inert Verify Inert Atmosphere (O₂ < 10 ppm?) start->check_inert check_inert->start If O₂ is high, re-degas check_mixing Assess Mixing Efficiency (Overhead Stirrer?) check_inert->check_mixing If O₂ is low check_mixing->start If poor, improve stirring check_reagents Analyze Reagent Purity (Fresh Boronic Acid?) check_mixing->check_reagents If mixing is good check_reagents->start If impure, purify/replace optimize_base Optimize Base (Fine Powder? Add H₂O?) check_reagents->optimize_base If reagents are pure optimize_catalyst Screen Catalyst/Ligand (e.g., Buchwald Ligands) optimize_base->optimize_catalyst If still no improvement result Improved Yield optimize_catalyst->result Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_diorgano R¹-Pd(II)L₂-R² tm->pd2_diorgano re Reductive Elimination pd2_diorgano->re re->pd0 product R¹-R² (Final Product) re->product aryl_halide R¹-X (2-chloro-5-nitropyridine) aryl_halide->oa boronic_acid R²-B(OH)₂ (4-carboxyphenylboronic acid) boronic_acid->tm base Base (e.g., K₂CO₃) base->tm

Sources

Technical Support Center: Recrystallization of 4-(5-Nitropyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(5-Nitropyridin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Here, we will move beyond simple procedural steps to explain the underlying scientific principles that govern successful purification.

Understanding the Molecule: this compound

Before selecting a recrystallization solvent, it is crucial to analyze the structure of this compound. The molecule possesses several key functional groups that dictate its solubility and chemical behavior:

  • Aromatic Rings (Pyridine and Benzene): These nonpolar moieties contribute to solubility in less polar organic solvents.

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as a hydrogen bond donor and acceptor. This feature suggests solubility in polar protic solvents. Carboxylic acids are acidic and can be deprotonated in basic solutions to form highly polar carboxylate salts.

  • Nitro Group (-NO2): A highly polar, aprotic group that is a strong electron-withdrawing group. This increases the overall polarity of the molecule.

  • Pyridine Nitrogen: A basic nitrogen atom that can be protonated in acidic solutions.

The presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities, along with polar (nitro group) and nonpolar (aromatic rings) regions, makes this a molecule of intermediate polarity. This bifunctional nature is a key consideration in solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds. The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent (mother liquor) and are separated by filtration.[1][2]

Q2: What are the characteristics of an ideal recrystallization solvent?

A2: An ideal solvent for recrystallization should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[2]

  • Either dissolve impurities completely at all temperatures or not dissolve them at all, allowing for their removal by filtration.

  • Not react chemically with the compound being purified.[2]

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out." The melting point of this compound is 307-309°C, so this is not a significant concern with most common solvents.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable for safety and practical reasons.

Q3: Why is slow cooling important for crystallization?

A3: Slow cooling allows for the formation of a well-ordered crystal lattice. This process is selective, and molecules of the desired compound will preferentially deposit on the growing crystal surface, excluding impurity molecules. Rapid cooling can trap impurities within the crystal lattice, leading to a less pure product.[3]

Q4: Can I use a mixture of solvents for recrystallization?

A4: Yes, a mixed solvent system is often used when no single solvent has the ideal solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.[4][5]

Troubleshooting Guide

Problem Observation Probable Cause(s) Solution(s)
No Crystals Form The solution remains clear even after cooling.1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by:     a. Scratching the inside of the flask with a glass rod at the liquid's surface.     b. Adding a "seed crystal" of the pure compound.     c. Cooling the solution in an ice bath.
"Oiling Out" An oily liquid separates from the solution instead of solid crystals.1. The melting point of the impure compound is lower than the temperature of the solution when it becomes saturated. 2. The compound is precipitating too rapidly.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly. 4. Consider using a different solvent or solvent system.
Poor Recovery A very small amount of purified product is obtained.1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The compound is too soluble in the chosen solvent even at low temperatures.1. Partially evaporate the mother liquor to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated before hot filtration. 3. Re-evaluate the choice of solvent.
Colored Product The resulting crystals are colored, but the pure compound is known to be colorless or white.Colored impurities are present and have co-crystallized with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over.

Experimental Protocol: Selecting a Recrystallization Solvent for this compound

This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the recrystallization of this compound.

Step 1: Initial Solvent Screening

The goal of this step is to identify solvents that exhibit the desired solubility profile: poor solubility at room temperature and good solubility at elevated temperatures.

Diagram of the Solvent Selection Workflow:

Solvent_Selection cluster_screening Initial Solvent Screening A Place ~20 mg of compound in a test tube B Add 0.5 mL of solvent at room temp. A->B C Observe Solubility B->C D Soluble? C->D E Insoluble or Sparingly Soluble D->E No F Solvent is unsuitable (too soluble) D->F Yes G Heat the mixture to boiling E->G H Observe Solubility G->H I Soluble? H->I J Potential single solvent I->J Yes K Insoluble I->K No L Cool to room temp, then ice bath J->L M Observe for crystal formation L->M N Good crystal formation? M->N O Excellent single solvent candidate N->O Yes P Poor recovery, consider mixed solvent N->P No

Caption: Workflow for single solvent screening.

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add about 0.5 mL of a different test solvent at room temperature.

  • Agitate the tubes and observe the solubility. A suitable solvent will not dissolve the compound at this stage.

  • For the tubes where the compound is insoluble or sparingly soluble, heat the mixture gently in a water or sand bath until the solvent boils.

  • If the compound dissolves completely, the solvent is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe if a good yield of crystals is formed.

Table of Potential Solvents for Screening:

Based on the structure of this compound, a range of solvents with varying polarities should be tested.

SolventPolarity IndexBoiling Point (°C)ClassRationale for Testing
Water9.0100Polar ProticThe carboxylic acid group may impart some water solubility, especially when hot.
Ethanol5.278Polar ProticOften a good solvent for moderately polar compounds, including many carboxylic acids.[6]
Methanol6.665Polar ProticSimilar to ethanol but more polar.
Ethyl Acetate4.477Polar AproticA good general-purpose solvent of intermediate polarity.
Acetone5.156Polar AproticA polar aprotic solvent that can dissolve a wide range of organic compounds.
Acetonitrile5.882Polar AproticA more polar aprotic solvent.
Toluene2.4111NonpolarThe aromatic rings may promote solubility.
N,N-Dimethylformamide (DMF)6.4153Polar AproticA highly polar aprotic solvent, may be too good of a solvent but worth testing.
Dichloromethane (DCM)3.140NonpolarA less polar solvent to test the influence of the aromatic rings.

Polarity index values are approximate and can vary slightly depending on the scale used.[7][8][9]

Step 2: Mixed Solvent System (if necessary)

If no single solvent is ideal, a mixed solvent system can be employed. This is likely for a molecule with multiple functional groups like this compound.

Diagram of the Mixed Solvent Selection Workflow:

Mixed_Solvent cluster_mixed Mixed Solvent System A Dissolve compound in min. amount of hot 'good' solvent B Add hot 'poor' solvent dropwise until cloudy A->B C Add a few drops of hot 'good' solvent to clarify B->C D Allow to cool slowly C->D E Observe for crystal formation D->E F Successful? E->F G Optimal mixed solvent system found F->G Yes H Adjust solvent ratio and repeat F->H No

Caption: Workflow for developing a mixed solvent system.

Procedure:

  • Dissolve the compound in a minimum amount of a hot "good" solvent (one in which it is very soluble).

  • While keeping the solution hot, add a "poor" solvent (one in which it is insoluble or sparingly soluble, and which is miscible with the "good" solvent) dropwise until the solution becomes cloudy (the cloudiness indicates the point of saturation).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly and observe crystal formation.

Potential Mixed Solvent Pairs:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexane

  • Toluene/Hexane

References

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Socratic. (2014). How do you distinguish the polarity of organic solvent? ResearchGate. Retrieved from [Link]

  • Xue, J., Yu, C., Zeng, Z., Xue, W., & Chen, Y. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences, 3(4), 1-12.
  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

  • LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Restaino, F. A., & Martin, A. N. (1964). SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS. Journal of pharmaceutical sciences, 53, 636–639.
  • Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience.
  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of 4-(5-Nitropyridin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and FAQs for a common hurdle encountered with 4-(5-Nitropyridin-2-yl)benzoic acid derivatives: poor cell permeability. Our goal is to move beyond simple protocols, offering a logical framework to diagnose issues, understand the underlying physicochemical principles, and implement effective solutions.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the permeability challenges of this specific chemical scaffold.

Q1: We've observed potent activity in our biochemical assays, but this drops significantly in cell-based assays. Why might this compound derivatives have poor cell permeability?

A1: This is a classic indicator of poor membrane transport. The this compound scaffold has several structural features that can inherently limit its ability to passively diffuse across the lipid bilayer of a cell membrane:

  • Ionization of the Carboxylic Acid: The benzoic acid moiety has a pKa that typically ensures it is deprotonated and negatively charged at physiological pH (around 7.4). This ionized state dramatically increases polarity and hinders the molecule's ability to enter the hydrophobic core of the cell membrane.[1]

  • High Polar Surface Area (PSA): The combination of the carboxylic acid and the nitropyridine ring contributes to a high PSA. Molecules with a PSA greater than 140 Ų often exhibit poor membrane permeability.[2][3]

  • Hydrogen Bonding Capacity: The oxygen and nitrogen atoms in the scaffold act as hydrogen bond acceptors, while the carboxylic acid proton is a hydrogen bond donor. A high capacity for hydrogen bonding with water molecules can prevent the compound from partitioning into the lipid membrane.[4][5]

These factors are key components of drug-likeness evaluation, often summarized by frameworks like Lipinski's Rule of Five.[4][5][6] While not absolute, violations of these guidelines are strong indicators of potential permeability issues.[7]

Q2: What are the first analytical steps to confirm that low permeability is the root cause of poor cellular activity?

A2: Before embarking on extensive chemical modification, it's crucial to confirm the hypothesis of poor permeability. A tiered experimental approach is recommended:

  • In Silico Modeling: Calculate key physicochemical properties like LogP (lipophilicity), Polar Surface Area (PSA), molecular weight, and the number of hydrogen bond donors/acceptors.[8] Numerous software packages are available for these predictions. This provides a rapid, cost-effective initial assessment.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[9][10] It isolates passive diffusion, providing a clean measure of intrinsic permeability without the complexities of cellular transporters.[11]

  • Caco-2 Permeability Assay: This is the gold standard for in vitro prediction of human intestinal absorption.[12][13] It uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transport proteins.[12] This assay can distinguish between passive diffusion and active transport phenomena, such as efflux.[13]

A low permeability value in the PAMPA assay is a strong indicator of issues with passive diffusion. If the compound shows moderate PAMPA permeability but poor Caco-2 permeability, it may suggest the involvement of active efflux pumps.

Q3: What is an efflux pump, and how might it affect my compound?

A3: Efflux pumps are transmembrane proteins that actively transport substrates out of the cell.[14] A prominent example is P-glycoprotein (P-gp), which acts as a cellular "vacuum cleaner," removing a wide range of xenobiotics.[15][16] If your compound is a substrate for P-gp or other efflux transporters, it may enter the cell via passive diffusion only to be immediately pumped out, resulting in a low intracellular concentration.[17] This can be diagnosed using a bidirectional Caco-2 assay, where transport is measured from the apical (top) to basolateral (bottom) side and vice-versa. A significantly higher basolateral-to-apical transport rate (an efflux ratio >2) indicates the compound is being actively effluxed.[12]

Part 2: Troubleshooting Workflow & Experimental Protocols

This section provides a logical workflow for diagnosing and addressing permeability issues, complete with actionable protocols.

Troubleshooting Decision Workflow

The following diagram outlines a systematic approach to troubleshooting.

TroubleshootingWorkflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Actionable Solutions Start Low Potency in Cell-Based Assay Hypothesis Hypothesis: Poor Cell Permeability Start->Hypothesis InSilico In Silico Assessment (LogP, PSA, Ro5) Hypothesis->InSilico Quick Screen PAMPA PAMPA Assay (Passive Diffusion) Hypothesis->PAMPA Confirm Passive Permeability Issue Caco2 Bidirectional Caco-2 Assay Hypothesis->Caco2 Assess Passive & Active Transport Passive Problem Identified: Poor Passive Diffusion (Low PAMPA & Caco-2) PAMPA->Passive Efflux Problem Identified: Efflux Substrate (Caco-2 ER > 2) Caco2->Efflux Caco2->Passive SAR Solution: Structural Modification (Reduce PSA, H-bonds) Efflux->SAR Modify structure to avoid transporter recognition Prodrug Solution: Prodrug Strategy (e.g., Esterification) Passive->Prodrug Passive->SAR Formulation Solution: Formulation Strategy (e.g., with Permeation Enhancers) Passive->Formulation

Caption: Troubleshooting workflow for poor cell permeability.

Data Interpretation: A Comparative Look

Effective troubleshooting relies on comparing data from different assays. The table below illustrates hypothetical data for a parent compound and two modified derivatives, guiding interpretation.

CompoundcLogPPSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Interpretation
Parent Acid 2.5110< 1.0< 0.51.2Very low passive permeability due to high PSA and ionization. Not an efflux substrate.
Derivative 1 (Methyl Ester) 3.1855.54.81.5Good passive permeability. Prodrug strategy was successful in masking the carboxylic acid.
Derivative 2 (Amide) 2.81252.00.68.5Moderate intrinsic permeability but is a strong substrate for an efflux pump.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess passive permeability.[9]

Objective: To determine the effective permeability coefficient (Pe) of a compound across a lipid-infused artificial membrane.

Materials:

  • 96-well filter plates (e.g., hydrophobic PVDF membrane) (Donor plate)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • Test compounds and reference controls (high and low permeability)

  • Plate reader (UV-Vis) or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Artificial Membrane: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution. Ensure the entire surface is coated.

  • Prepare Donor Solutions: Prepare a 10 mM stock solution of each test compound in DMSO. Dilute this stock into PBS to a final concentration of 200 µM (the final DMSO concentration should be ~2-5%).

  • Load Donor Plate: Add 200 µL of the donor solution to each well of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours in a chamber with a beaker of water to minimize evaporation.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation: Calculate the effective permeability (Pe) using the appropriate formula, which accounts for incubation time, membrane area, and well volumes.

Protocol: Caco-2 Bidirectional Permeability Assay

This assay evaluates both passive and active transport.[12][18]

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells (e.g., from ATCC)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • TEER (Transepithelial Electrical Resistance) meter

  • Lucifer yellow (for monolayer integrity check)

  • Test compounds and controls (e.g., propranolol for high permeability, atenolol for low)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be >250 Ω·cm². Additionally, perform a lucifer yellow rejection test; Papp for lucifer yellow should be <0.5 x 10⁻⁶ cm/s.

  • Prepare Transport Buffer: Use HBSS (pH 7.4) as the transport buffer.

  • A→B Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add 400 µL of the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) side.

    • Add 1200 µL of fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Collect samples from both chambers for analysis.

  • B→A Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add 1200 µL of the test compound solution to the basolateral (donor) side.

    • Add 400 µL of fresh HBSS to the apical (receiver) side.

    • Incubate and sample as described for the A→B direction.

  • Quantification & Calculation: Analyze the concentration of the compound in the samples via LC-MS/MS. Calculate Papp for each direction and determine the efflux ratio (Papp(B→A) / Papp(A→B)).

Part 3: Actionable Strategies for Improving Permeability

Once the permeability issue is confirmed and characterized, the following strategies can be employed.

Q4: My compound has poor passive permeability. How can I improve it?

A4: The most effective strategy is chemical modification. Focus on masking the highly polar carboxylic acid group.

  • Prodrug Approach: This is a highly effective strategy where a bioreversible modification is made to the parent drug.[19][20] For a carboxylic acid, the most common approach is esterification (e.g., creating a methyl or ethyl ester).[21] The ester is more lipophilic, allowing it to cross the cell membrane. Once inside the cell, endogenous esterase enzymes cleave the ester bond, releasing the active carboxylic acid parent drug.[20][22] This temporarily neutralizes the charge and reduces the hydrogen bonding capacity of the molecule.[23]

ProdrugStrategy cluster_0 Outside Cell (pH 7.4) cluster_1 Inside Cell Parent_Acid Parent Drug (Charged) -COO⁻ Impermeable Membrane Cell Membrane Parent_Acid->Membrane Blocked Prodrug Ester Prodrug (Neutral) -COOR Permeable Prodrug->Membrane Passes Through Esterases Esterases Released_Drug Released Parent Drug -COO⁻ Active Esterases->Released_Drug Cleavage

Caption: Mechanism of an ester prodrug strategy.

  • Structural Modification (SAR): If a prodrug approach is not feasible, explore Structure-Activity Relationship (SAR) modifications to reduce overall polarity. This could involve replacing the nitro group with a less polar but still electron-withdrawing group (e.g., a cyano or trifluoromethyl group) or modifying other parts of the scaffold to decrease the hydrogen bond count and PSA. Be mindful that these changes can also impact target engagement and must be evaluated carefully.

Q5: The Caco-2 assay revealed my compound is an efflux pump substrate. What are my options?

A5: This is a more challenging issue. The goal is to design a molecule that is no longer recognized by the efflux transporter.

  • "Saturate and Evade": Sometimes, co-dosing with a known efflux inhibitor (like verapamil for P-gp) can increase the intracellular concentration of your drug, though this is often not a viable clinical strategy due to potential drug-drug interactions.[16]

  • Structural Redesign: This is the preferred long-term solution. Analyze the pharmacophore required for efflux transporter recognition. Often, specific combinations of hydrogen bond acceptors and lipophilic regions are key. Systematically modify the structure to disrupt this recognition pattern without losing on-target activity. This may involve altering stereochemistry, changing ring systems, or blocking key metabolic sites that contribute to transporter affinity.

By systematically applying the diagnostic and strategic frameworks outlined in this guide, researchers can efficiently identify the root causes of poor cell permeability in this compound derivatives and rationally design next-generation compounds with improved drug-like properties.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Wikipedia. (2023). Lipinski's rule of five. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Springer. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. [Link]

  • ACS Publications. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry. [Link]

  • Sabinet African Journals. (n.d.). Physicochemical properties of drugs and membrane permeability: review article. [Link]

  • Wikipedia. (n.d.). Polar surface area. [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]

  • ACS Publications. (2017). How Big Is Too Big for Cell Permeability?. Journal of Medicinal Chemistry. [Link]

  • JoVE. (2026). Video: Factors Affecting Drug Distribution: Tissue Permeability. [Link]

  • Lecture Notes. (2023). lipinski rule of five. [Link]

  • IRIS-AperTO. (n.d.). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. [Link]

  • MDPI. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]

  • ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. [Link]

  • Concepticon. (2026). P-glycoprotein-mediated drug efflux: Significance and symbolism. [Link]

  • ResearchGate. (n.d.). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 | Request PDF. [Link]

  • ResearchGate. (n.d.). (PDF) P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. [Link]

  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of drugs and membrane permeability | Request PDF. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]

  • PubMed Central. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • Springer. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Patsnap Eureka. (2026). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • ACS Publications. (n.d.). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • PubMed Central. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Semantic Scholar. (2025). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • ResearchGate. (n.d.). Strategies exploring prodrug approaches to improve PROTAC permeability. [Link]

  • Sites@Rutgers. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. [Link]

  • Royal Society of Chemistry. (n.d.). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters | Request PDF. [Link]

  • PubChem. (n.d.). 5-Methyl-2-(4-nitropyrazol-1-yl)benzoic acid. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Nitropyridine Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic separation of nitropyridine benzoic acid isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the intricate challenge of resolving these structurally similar compounds. Nitropyridine benzoic acids are amphoteric, possessing both a weakly basic pyridine ring and an acidic carboxylic acid group, which makes their separation highly dependent on chromatographic conditions, particularly mobile phase pH.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to develop robust and efficient HPLC methods.

Troubleshooting Guide: From Problem to Solution

This section addresses specific, common issues encountered during the analysis of nitropyridine benzoic acid isomers in a direct question-and-answer format.

Q1: Why is my resolution between the isomers non-existent or very poor?

A1: Poor resolution is the most common challenge and typically stems from a lack of selectivity between the isomers. Because these isomers have identical mass and very similar polarities, achieving separation requires careful exploitation of subtle differences in their structure.

The Core Scientific Principle: Manipulating Ionization

The key to separating these isomers lies in controlling their ionization state. Each isomer has two key ionizable sites: the carboxylic acid group (pKa ~2-4) and the pyridine nitrogen (pKa ~1-3, suppressed by the electron-withdrawing nitro group). The exact pKa values will differ slightly based on the relative positions of the nitro and carboxyl groups, and it is this difference that we exploit.

Immediate Troubleshooting Steps:

  • Adjust Mobile Phase pH: This is the most powerful tool for altering selectivity for ionizable compounds.[1]

    • Low pH (e.g., pH 2.5-3.0): At a pH well below the pKa of the carboxylic acid group, this functional group will be fully protonated (neutral, -COOH). This increases the hydrophobicity of the molecules, leading to stronger retention on a reversed-phase column.[2] The pyridine ring will be protonated (positive charge). The subtle pKa differences between the isomers will now manifest as small differences in overall charge and hydrophobicity, often enhancing separation. A rule of thumb is to set the mobile phase pH at least 2 units below the analyte's pKa to ensure a stable, non-ionized state for the acidic group.[2][3]

    • Mid-Range pH (e.g., pH 4-6): Operating near the pKa of the analytes is generally not recommended as it can lead to split peaks and poor reproducibility.[4]

  • Change the Organic Solvent: The choice between acetonitrile (ACN) and methanol can alter selectivity.

    • Acetonitrile is aprotic and often provides sharper peaks.

    • Methanol is protic and can engage in hydrogen bonding interactions, which may offer a different selectivity profile for these isomers.

  • Reduce Column Temperature: Lowering the temperature (e.g., from 40°C to 25°C) can sometimes improve the separation of isomers by enhancing the differential interactions between the analytes and the stationary phase.[5]

Below is a logical workflow for troubleshooting poor resolution.

G cluster_problem Problem Identification cluster_cause Primary Cause Analysis cluster_solution Solution Pathway cluster_verification Verification Problem Poor or No Resolution (Co-eluting Peaks) Cause Insufficient Selectivity (α ≈ 1) Problem->Cause Likely Reason pH Adjust Mobile Phase pH (Most Powerful Tool) Cause->pH Start Here Solvent Change Organic Modifier (ACN vs. MeOH) Verify Resolution Improved? pH->Verify Column Select Alternative Stationary Phase (Phenyl, PFP, Mixed-Mode) Solvent->Verify Temp Optimize Temperature Column->Verify Temp->Verify Verify->pH No, Iterate End Method Optimized Verify->End Yes

Caption: Troubleshooting workflow for poor isomer resolution.

Q2: My analyte peaks are showing significant tailing. What is the cause and how do I fix it?

A2: Peak tailing for these acidic compounds is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

Common Causes & Solutions:

  • Silanol Interactions: The most frequent cause of tailing for basic compounds (like the pyridine ring) is the interaction with acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[6]

    • Solution: Lower the mobile phase pH to 2.5-3.0. This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing these undesirable ionic interactions.[7]

  • Inadequate Mobile Phase Buffering: If the pH is not properly controlled, the analyte can exist in multiple ionization states as it travels through the column, resulting in broad or tailing peaks.

    • Solution: Ensure your mobile phase contains an appropriate buffer (e.g., 10-20 mM phosphate or formate) to maintain a constant pH. The buffer's pKa should be close to the desired mobile phase pH.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[8]

    • Solution: Reduce the injection volume or the concentration of the sample. Dilute your sample by a factor of 10 and reinject to see if the peak shape improves.

  • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can distort peak shape.[8]

    • Solution: First, remove the guard column and run the analysis again. If the tailing disappears, replace the guard column. If the problem persists, try back-flushing the analytical column. If that fails, the column may be compromised and require replacement.

Q3: My retention times are drifting between injections. How can I improve reproducibility?

A3: Retention time drift is typically caused by changes in the mobile phase composition or temperature, or by a column that has not reached equilibrium.

Troubleshooting Steps:

  • Ensure Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. When changing mobile phases, especially those with different pH values, extended equilibration is critical.

  • Control Column Temperature: Use a column thermostat. Even small fluctuations in ambient lab temperature can cause retention time shifts, particularly for isomer separations where selectivity is sensitive to temperature.[5]

  • Prepare Fresh Mobile Phase Daily: Organic solvents can evaporate over time, changing the ratio of the mobile phase and affecting retention. Buffers can also support microbial growth if left for extended periods.

  • Degas Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and retention time drift.[7]

Frequently Asked Questions (FAQs)

What is the best type of HPLC column for separating nitropyridine benzoic acid isomers?

While a standard C18 column is a good starting point, separating challenging positional isomers often requires a stationary phase with alternative selectivity.[9]

Column Type Separation Principle Best For... Considerations
Standard C18 Primarily hydrophobic interactions.Initial method development; good all-around choice.May not provide sufficient selectivity for very similar isomers.
Phenyl-Hexyl Hydrophobic + π-π interactions.Aromatic positional isomers. The phenyl groups on the stationary phase can interact with the pyridine ring, offering additional selectivity.[10]Selectivity is highly dependent on the organic modifier used.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.Isomers with differences in electron distribution due to the position of the nitro group.[9]Can have complex retention mechanisms; requires careful method development.
Mixed-Mode Hydrophobic + ion-exchange interactions on a single phase.Zwitterionic compounds like pyridine carboxylic acids.[11]Offers powerful selectivity but may require more complex mobile phases.
How does pH control the separation of these isomers?

The separation is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ionization state of a compound.[3] For a nitropyridine benzoic acid, there are two key equilibria:

  • -COOH ⇌ -COO⁻ + H⁺ (Acidic group)

  • Py-H⁺ ⇌ Py + H⁺ (Basic pyridine ring)

By adjusting the mobile phase pH, you change the charge of each isomer. Because the electronic effect of the nitro group is different for each isomer, their respective pKa values will be slightly different. A carefully chosen pH will maximize these small differences in ionization, leading to different overall polarities and thus different retention times on a reversed-phase column.

Caption: Impact of pH on isomer ionization and retention.

What is a good starting point for method development?

A systematic approach is crucial for efficiency.[12] Start with a generic gradient to probe the retention characteristics of the isomers, then optimize conditions based on the results.

Parameter Recommended Starting Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmA good general-purpose column to begin with.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH to suppress ionization of the carboxylic acid and silanols, promoting good peak shape and retention.[2]
Mobile Phase B AcetonitrileGood starting organic solvent with low viscosity.
Gradient 5% to 95% B over 20 minutesA broad "scouting" gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CA stable temperature above ambient.
Detection UV, 254 nm or wavelength of max absorbanceA common wavelength for aromatic compounds.
Injection Vol. 5 µLA small volume to prevent overload.

Experimental Protocols

Protocol 1: Systematic Method Development
  • Initial Scouting Run: Set up the HPLC system using the "Starting Conditions" from the table above. Inject your mixed isomer standard.

  • Analyze the Chromatogram:

    • If peaks elute too early (< 2 mins), consider a shallower gradient or a weaker organic solvent (methanol).

    • If peaks elute too late or are too broad, consider a steeper gradient.

    • Assess the resolution. If isomers are co-eluting, proceed to pH and solvent optimization.

  • pH Optimization: Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using appropriate buffers (e.g., phosphate buffer). Run the same gradient with each mobile phase and observe the change in selectivity and resolution.

  • Organic Modifier Optimization: Once an optimal pH is found, perform the same experiment using methanol instead of acetonitrile to see if selectivity improves.

  • Isocratic Hold Optimization: Once the isomers are separated in a gradient, convert the method to an isocratic one for better reproducibility if possible. Calculate the mobile phase composition at the midpoint of the elution of your target peaks and use that for the isocratic method.

  • Validation: Once the method is optimized, perform system suitability tests (e.g., inject the standard five times) to check for reproducibility of retention time, peak area, and resolution.

Protocol 2: Mobile Phase Preparation (0.1% Formic Acid, pH ~2.7)
  • Measure Reagents: Measure 999 mL of high-purity HPLC-grade water into a clean 1 L glass bottle.

  • Add Acid: Using a calibrated pipette, add 1 mL of formic acid to the water.

  • Mix Thoroughly: Cap the bottle and invert it 15-20 times to ensure the solution is homogeneous.

  • Filter: Filter the mobile phase through a 0.45 µm membrane filter to remove particulates that could damage the HPLC system.

  • Degas: Degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent bubble formation.

  • Label: Clearly label the bottle with the contents ("0.1% Formic Acid in Water") and the date of preparation.

References

  • 1 (Source: Google Cloud Search)

  • 13 (Source: RSC Publishing)

  • 14 (Source: PubMed)

  • 3 (Source: Pharma Growth Hub)

  • 2 (Source: Biotage)

  • 6 (Source: Waters Corporation)

  • 7 (Source: Obrnuta faza)

  • 15 (Source: Quora)

  • 8 (Source: LCGC International)

  • 4 (Source: Moravek)

  • 10 (Source: MicroSolv)

  • 16 (Source: Agilent)

  • (Source: Phenomenex)

  • 5 (Source: Google Cloud Search)

  • 9 (Source: Welch Materials)

  • 17 (Source: Semantic Scholar)

  • 12 (Source: World Journal of Pharmaceutical and Medical Research)

  • 11 (Source: HELIX Chromatography)

Sources

Technical Support Center: Catalyst Impurity Removal in 4-(5-Nitropyridin-2-yl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Nitropyridin-2-yl)benzoic acid. This molecule is a key building block in pharmaceutical development, and its synthesis, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, presents a critical challenge: the removal of residual catalyst impurities.[1][2]

The presence of residual palladium, even at parts-per-million (ppm) levels, is unacceptable in active pharmaceutical ingredients (APIs) due to catalyst toxicity and the potential to interfere with downstream synthetic steps.[3] Regulatory bodies like the FDA require stringent control of such elemental impurities, often demanding concentrations below 5-10 ppm.[3][4] This guide provides in-depth, field-proven answers and protocols to help you diagnose and solve catalyst contamination issues, ensuring the purity and safety of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical in API synthesis?

Residual palladium is a major concern for several reasons. Firstly, palladium is a heavy metal with known toxicological effects, and its levels in final drug products are strictly regulated by authorities like the ICH and FDA. Secondly, residual catalyst can have unintended catalytic activity, potentially degrading the API during storage or formulation, or catalyzing unwanted side reactions in subsequent synthetic transformations. Finally, for early-stage research, catalyst contamination can confound biological assay results, leading to inaccurate structure-activity relationship (SAR) data.

Q2: What are the primary forms of palladium contamination I should expect?

Palladium contamination can exist in multiple forms, which influences the choice of removal technique.[1] The main species are:

  • Palladium(0) Nanoparticles/Colloids: Often formed at the end of the reaction, these appear as finely dispersed black or dark-colored particulates ('palladium black'). They are generally insoluble.

  • Soluble Palladium(II) Species: These are oxidized forms of the catalyst, often complexed with ligands, solvent molecules, or even the product itself. They are dissolved in the reaction medium and are not removable by simple filtration.[5]

  • Ligand-Complexed Palladium(0): Residual palladium(0) can remain in solution, stabilized by phosphine or other ligands used in the reaction.

Q3: What are the main strategies for palladium removal?

There are four primary strategies, each with its own advantages and disadvantages:

  • Adsorption: Using materials like activated carbon or functionalized silica to bind the palladium.[1][6]

  • Scavenging: Employing solid-supported or soluble reagents with high affinity for palladium (e.g., thiol or triazine functionalities) to selectively chelate and remove it.[3][7]

  • Chromatography: Passing the crude product through a silica gel or alumina column can trap polar palladium complexes.[5][8]

  • Crystallization/Extraction: These standard purification techniques can reduce palladium levels, but often require optimization and may not be sufficient on their own to reach regulatory limits.[3][9]

Q4: How can I accurately quantify the amount of residual palladium in my product?

Visual inspection is not sufficient. While a dark color may indicate gross contamination, clear-looking samples can still contain unacceptably high levels of soluble palladium.[10] The industry-standard methods for precise quantification are spectroscopic techniques that require specialized instrumentation:[11][12]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The most common and sensitive method, capable of detecting palladium at parts-per-billion (ppb) levels.[11][12]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust technique, though generally less sensitive than ICP-MS.[12]

  • Atomic Absorption Spectrometry (AAS): A well-established method for elemental analysis.[12]

For routine process checks where high throughput is needed, rapid colorimetric or fluorimetric kits are also available, though ICP-MS is the gold standard for final product validation.[11][12]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My crude this compound is dark grey or black after workup, even after initial filtration.
  • Underlying Cause: This almost certainly indicates the presence of colloidal palladium(0), or "palladium black." Standard filter paper is often insufficient to remove these fine nanoparticles.

  • Diagnostic Step: Take a small, diluted sample of your product solution and shine a laser pointer through it. If you see a visible beam path (the Tyndall effect), it confirms the presence of a colloid.

  • Recommended Workflow: A multi-step approach is most effective.

    • Polish Filtration: Filter the reaction mixture through a pad of Celite® (diatomaceous earth).[5][8] This provides a fine filtration matrix that can trap a significant portion of the colloidal palladium.

    • Activated Carbon Treatment: If the filtrate is still colored, treat the solution with activated carbon.[1] Carbon has a high surface area and can adsorb residual colloidal particles and some soluble species.[13][14] Be aware that activated carbon can also adsorb your product, potentially reducing yield.[1][4]

    • Final Scavenging: If ICP-MS analysis still shows high palladium levels, a final treatment with a high-affinity scavenger is necessary to remove the remaining soluble palladium.

Problem 2: My product is colorless, but ICP-MS analysis shows palladium levels are >50 ppm.
  • Underlying Cause: The contamination is from soluble palladium species (likely Pd(II) or ligand-stabilized Pd(0)), which are invisible to the naked eye.[5] This is common when phosphine ligands are used, as they can form stable, soluble complexes with palladium.

  • Recommended Workflow: This situation requires a method that targets dissolved metal ions.

    • Select a High-Affinity Scavenger: Solid-supported scavengers are ideal as they are easily removed by filtration.[1] Thiol-functionalized silica (Si-Thiol) or trimercaptotriazine (TMT)-functionalized resins are highly effective for palladium.[3][7] TMT, in particular, shows very high efficiency in scavenging palladium from various reaction streams.[3]

    • Optimize Scavenging Conditions: The efficiency of scavenging depends on solvent, temperature, and time.[1] Run small-scale parallel experiments to screen these parameters. Polar aprotic solvents like DMF or NMP often facilitate efficient scavenging.[1]

    • Consider Liquid-Liquid Extraction: In some cases, an aqueous wash with a solution of a chelating agent like sodium bisulfite (NaHSO3) can effectively extract palladium salts.[15]

Problem 3: My chosen purification method (e.g., activated carbon, scavenger resin) causes a significant loss of my final product.
  • Underlying Cause: Your product, this compound, has both acidic (carboxylic acid) and basic (pyridine) functionalities, making it susceptible to non-specific binding to purification media. Activated carbon, in particular, is known to cause product loss.[1][4]

  • Recommended Workflow:

    • Quantify and Minimize the Adsorbent: Do not use an excessive amount of the scavenger or carbon. Start with a low loading (e.g., 5-10 wt% relative to the product) and increase only if necessary.

    • Switch to a More Selective Scavenger: Functionalized scavengers (like Si-Thiol) are generally more selective for the metal catalyst than activated carbon, leading to less product loss.[1][3]

    • pH Adjustment: The binding of your product may be pH-dependent. If using an aqueous extraction or working in a protic solvent, try adjusting the pH to suppress the ionization of either the carboxylic acid or the pyridine moiety, which may reduce non-specific binding.

    • Optimize Crystallization: A well-designed crystallization step can be a highly effective and selective method for purification, purging impurities into the mother liquor.[9] Experiment with different solvent/anti-solvent systems.

Workflow & Data

Decision Workflow for Palladium Removal

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial observations and analytical data.

G start Crude Product Mixture (Post-Reaction) check_color Is the solution dark/black? start->check_color celite_filtration 1. Filter through Celite® Plug check_color->celite_filtration Yes scavenger_treatment Use High-Affinity Scavenger Resin (e.g., Si-Thiol, MP-TMT) check_color->scavenger_treatment No (Colorless) carbon_treatment 2. Activated Carbon Treatment celite_filtration->carbon_treatment icpms_analysis Analyze Pd levels via ICP-MS carbon_treatment->icpms_analysis scavenger_treatment->icpms_analysis check_pd_level Is Pd < 10 ppm? icpms_analysis->check_pd_level final_product Final Product check_pd_level->final_product Yes optimize_conditions Optimize Scavenger Conditions (Solvent, Temp, Time) or Change Scavenger Type check_pd_level->optimize_conditions No optimize_conditions->scavenger_treatment

Caption: Workflow for Selecting a Palladium Purification Strategy.

Table 1: Comparison of Common Palladium Removal Techniques
MethodMechanismProsConsTypical Efficiency
Celite® Filtration Physical SievingInexpensive, fast, removes bulk insoluble Pd.[5][8]Ineffective against soluble or fine colloidal Pd.[5]Variable (removes gross solids)
Activated Carbon PhysisorptionBroadly effective, relatively low cost.[1][13]Can lead to high product loss, may require heat.[1][4]Good to Excellent
Scavenger Resins ChemisorptionHigh selectivity, high efficiency, low product loss.[1][3]Higher cost than carbon, may require optimization.[1][3]Excellent (>99%)
Column Chromatography AdsorptionCan remove other impurities simultaneously.Solvent intensive, may not remove all Pd species.[10]Fair to Good
Crystallization ExclusionHighly selective, can deliver very pure product.Requires significant optimization, may not be sufficient alone.[1]System Dependent

Detailed Experimental Protocols

Protocol 1: Activated Carbon Treatment for Palladium Removal

  • Objective: To remove colloidal and some soluble palladium from a solution of the crude product.

  • Safety: Handle activated carbon powder in a fume hood to avoid inhalation.

  • Methodology:

    • Dissolve the crude this compound in a suitable solvent (e.g., DMF, THF, Ethyl Acetate) to a concentration of ~50 mg/mL.

    • Add activated carbon (10-50 wt% relative to the crude product). Note: Start with a lower loading to minimize product loss.

    • Stir the suspension at a controlled temperature (room temperature to 50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.[1]

    • Prepare a short plug of Celite® (approx. 2-3 cm deep) in a sintered glass funnel.

    • Filter the slurry through the Celite® plug to remove the activated carbon.

    • Wash the plug with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Submit a sample of the resulting solid for ICP-MS analysis to quantify residual palladium.

Protocol 2: Treatment with a Thiol-Based Scavenger Resin (e.g., ISOLUTE® Si-Thiol)

  • Objective: To selectively remove soluble palladium species to levels <10 ppm.

  • Methodology:

    • Dissolve the crude or partially purified product in a suitable solvent (DMF is often effective).[1]

    • Add the silica-thiol scavenger resin (typically 3-5 equivalents relative to the initial palladium catalyst loading).

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-24 hours. Monitor the palladium removal by taking small aliquots over time for analysis if possible.

    • Filter the mixture to remove the resin beads.

    • Wash the resin with a small volume of fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Verify final palladium concentration using ICP-MS.[11]

References

  • Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Retrieved from [Link]

  • Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). Retrieved from [Link]

  • ACS Publications. (2009). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]

  • Semantic Scholar. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Reddit. (n.d.). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • Johnson Matthey Technology Review. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

Sources

Technical Support Center: Managing Thermal Hazards in the Nitration of 4-(Pyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-Nitropyridin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the thermal hazards associated with the nitration of 4-(pyridin-2-yl)benzoic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure both the success and safety of your experiments.

The nitration of aromatic and heteroaromatic compounds is a powerful transformation in organic synthesis, yet it is fraught with potential thermal hazards. The reaction is highly exothermic, and without stringent controls, it can lead to runaway reactions with severe consequences.[1][2] This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Part 1: Foundational Knowledge & Core Concerns

This section addresses the fundamental principles and primary safety concerns associated with the nitration of 4-(pyridin-2-yl)benzoic acid.

Q1: What are the primary thermal hazards associated with the nitration of 4-(pyridin-2-yl)benzoic acid?

A1: The primary thermal hazard is a runaway reaction , which is a rapid, uncontrolled increase in temperature and pressure.[1] This can be initiated by several factors:

  • High Exothermicity: The introduction of a nitro group onto an aromatic ring is a highly exothermic process.[3]

  • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the rate of nitration may be slow, leading to a buildup of the nitrating agent. A subsequent small increase in temperature can trigger a rapid, delayed, and violent reaction.

  • Side Reactions: At elevated temperatures, unwanted side reactions such as oxidation of the starting material or over-nitration can occur, contributing to the overall heat generation.[4]

  • Decomposition of the Nitrating Mixture: The mixed acid (concentrated nitric and sulfuric acid) can itself decompose at higher temperatures, releasing large amounts of heat and gaseous products (NOx).

Q2: How does the structure of 4-(pyridin-2-yl)benzoic acid influence the nitration reaction and its associated hazards?

A2: The substrate's structure presents a unique combination of features that affect reactivity and regioselectivity:

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which generally makes electrophilic aromatic substitution, like nitration, more difficult than for benzene.[5] Harsh reaction conditions (strong acids, elevated temperatures) are often required, which in turn increase the thermal risk.

  • Benzoic Acid Moiety: The carboxylic acid group is a deactivating, meta-directing substituent on the benzene ring.[6]

  • Combined System: The pyridine ring is expected to be the more deactivated of the two aromatic systems. Nitration is anticipated to occur on the pyridine ring, likely at the 5-position, which is meta to the nitrogen atom and activated by the phenyl substituent. The presence of two aromatic rings increases the possibility of di-nitration or other side reactions if conditions are not carefully controlled.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides practical solutions to common problems encountered during the nitration of 4-(pyridin-2-yl)benzoic acid.

Q3: My reaction mixture is turning dark brown or black, and I'm observing vigorous gas evolution. What is happening and what should I do?

A3: These are classic signs of a runaway reaction and/or significant decomposition. The dark color indicates the formation of degradation byproducts, and the gas is likely NOx from the decomposition of nitric acid.

Immediate Action:

  • Cease addition of the nitrating agent immediately.

  • Increase cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. If necessary, add more coolant (e.g., dry ice to an acetone bath).

  • If the temperature continues to rise uncontrollably, and it is safe to do so, prepare for an emergency quench. This should be a last resort. Slowly and cautiously transfer the reaction mixture to a large volume of crushed ice and water with vigorous stirring. Be aware that quenching is also exothermic.

  • Alert your supervisor and follow all laboratory emergency procedures.

Preventative Measures:

  • Slow, controlled addition: Add the nitrating agent dropwise with continuous monitoring of the internal reaction temperature.

  • Efficient stirring: Ensure vigorous agitation to prevent localized hot spots.

  • Maintain low temperature: Keep the reaction temperature strictly within the recommended range.

Q4: The yield of my desired this compound is very low. What are the potential causes?

A4: Low yields can stem from several factors:

Potential CauseRecommended Solution
Incomplete Reaction The reaction time may be too short, or the temperature too low. Consider extending the reaction time at the recommended temperature. A slight, carefully controlled increase in temperature may be necessary, but this must be balanced against the increased risk of side reactions.
Over-nitration If the reaction temperature is too high or the reaction time is too long, di-nitrated byproducts may form. Analyze your crude product by techniques like LC-MS to identify such species.
Degradation of Starting Material/Product The harsh acidic conditions can lead to decomposition. Ensure the reaction is not allowed to proceed for an excessive amount of time.
Inefficient Work-up The product may be partially soluble in the acidic aqueous phase after quenching. Ensure complete precipitation by using a sufficient volume of ice-water and allowing adequate time for the product to crash out. Washing with copious amounts of cold water is crucial to remove residual acids.

Q5: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity?

A5: While nitration is expected to favor the 5-position on the pyridine ring, other isomers can form. To improve selectivity:

  • Strict Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Choice of Nitrating Agent: While mixed acid is standard, alternative nitrating agents could be explored, although this would require significant process development and safety assessment. For some pyridine derivatives, reagents like nitro-saccharin in the presence of a Lewis acid have been used.[4]

  • Order of Addition: Adding the substrate to the nitrating mixture (reverse addition) can sometimes alter selectivity, but this can be more hazardous as the substrate is immediately exposed to a large excess of the nitrating agent. This approach should be evaluated on a small scale with extreme caution.

Part 3: Experimental Protocols & Safety Workflows

This section provides a detailed experimental protocol for the nitration of 4-(pyridin-2-yl)benzoic acid, along with a safety workflow diagram.

Detailed Experimental Protocol

Disclaimer: This protocol is a guideline and should be adapted and optimized based on your specific laboratory conditions and a thorough risk assessment.

Materials and Reagents:

  • 4-(Pyridin-2-yl)benzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Ice-salt or dry ice-acetone bath.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, and a chemical-resistant lab coat.

Procedure:

  • Preparation of the Nitrating Mixture (Mixed Acid):

    • In a separate flask, cool the required volume of concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly, dropwise, add the required volume of concentrated nitric acid to the cold sulfuric acid with constant stirring. This process is highly exothermic.

    • Cool the resulting mixed acid to 0°C.

  • Reaction Setup:

    • In the three-necked flask, dissolve 4-(pyridin-2-yl)benzoic acid in a sufficient volume of concentrated sulfuric acid.

    • Cool this solution to 0°C in an ice-salt or dry ice-acetone bath.

  • Nitration Reaction:

    • While vigorously stirring the solution of 4-(pyridin-2-yl)benzoic acid, slowly add the chilled nitrating mixture dropwise from the dropping funnel.

    • Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition. The rate of addition should be adjusted to ensure the temperature does not exceed this range.

    • After the addition is complete, continue to stir the reaction mixture at 0-5°C for a predetermined time (e.g., 1-2 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring.

    • The crude this compound should precipitate as a solid.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

    • Wash the crude product thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Safety Workflow for Nitration

NitrationSafetyWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_contingency Contingency Plan PPE Don Appropriate PPE (Face shield, acid gloves, lab coat) FumeHood Work in a Certified Fume Hood PPE->FumeHood Emergency Ensure Access to Emergency Quench (Ice Bath, Water) & Shower/Eyewash FumeHood->Emergency Reagents Prepare & Cool Reagents Separately Emergency->Reagents Dissolve Dissolve Substrate in H2SO4 Cool to 0-5°C Reagents->Dissolve Add Slow, Dropwise Addition of Mixed Acid Dissolve->Add Monitor Continuously Monitor Internal Temperature Add->Monitor Control Maintain Temperature (0-5°C) & Vigorous Stirring Monitor->Control TempSpike Temperature Spike? Monitor->TempSpike Quench Slowly Pour Reaction onto Crushed Ice Control->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water until Neutral pH Filter->Wash Dry Dry Product Wash->Dry TempSpike->Monitor No StopAdd STOP Addition TempSpike->StopAdd Yes Cooling Increase Cooling StopAdd->Cooling Uncontrolled Still Uncontrolled? Cooling->Uncontrolled Uncontrolled->Monitor No, Stabilized EmergencyQuench EMERGENCY QUENCH Uncontrolled->EmergencyQuench Yes

Caption: Safety workflow for the nitration of 4-(pyridin-2-yl)benzoic acid.

Part 4: Thermal Stability Assessment

Q6: How can I assess the thermal stability of my starting material, product, and reaction mixture?

A6: A thorough thermal stability assessment is crucial for process safety, especially during scale-up. The following techniques are indispensable:

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[3] It can be used to determine:

    • Melting point and enthalpy of fusion.

    • Onset temperature of decomposition.

    • Heat of decomposition (a measure of the energy that can be released).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It helps to determine the temperature at which the material begins to decompose and the extent of mass loss at different temperatures.

  • Reaction Calorimetry (RC1): An RC1 study measures the heat evolved during the reaction in real-time. This provides critical data for safe scale-up, including:

    • Heat of reaction.

    • Heat flow profile.

    • Adiabatic temperature rise (the theoretical temperature increase if all cooling were to fail).

Typical Data from Thermal Analysis of Nitroaromatic Compounds
ParameterTechniqueInformation ProvidedTypical Range for Nitroaromatics
Onset of Decomposition (Tonset) DSC/TGATemperature at which exothermic decomposition begins.150 - 300 °C (highly variable)
Heat of Decomposition (ΔHd) DSCEnergy released during decomposition.> 200 J/g is considered energetic.
Adiabatic Temperature Rise (ΔTad) RC1Potential temperature increase in a runaway scenario.Can be > 200 °C for nitrations.

Part 5: Frequently Asked Questions (FAQs)

Q7: Is it safe to run this reaction at a higher temperature to speed it up?

A7: It is strongly discouraged. While a modest increase in temperature might increase the reaction rate, it disproportionately increases the risk of a runaway reaction. The rate of heat generation from the desired reaction and, more critically, from potential decomposition reactions, increases exponentially with temperature. Any deviation from the recommended low-temperature protocol should be preceded by a thorough safety analysis, including calorimetric studies.

Q8: What are the proper disposal procedures for nitration reaction waste?

A8:

  • Acidic Waste: The aqueous filtrate from the work-up will be highly acidic. It must be neutralized before disposal. This should be done carefully by slowly adding a base (e.g., sodium carbonate or sodium hydroxide) with cooling, as the neutralization is also exothermic.

  • Organic Waste: Any organic solvents used should be collected in a designated halogenated or non-halogenated waste container as appropriate.

  • Solid Waste: The final product and any solid byproducts should be stored and labeled correctly.

  • Important: Never mix nitric acid waste with organic solvents, as this can lead to violent reactions.[7]

Q9: Can I use fuming nitric acid or oleum to increase the nitrating power?

A9: Using stronger nitrating agents like fuming nitric acid or oleum (fuming sulfuric acid) will significantly increase the reaction rate and the associated exotherm.[8] This dramatically elevates the risk of a runaway reaction and should only be attempted by experienced chemists with specialized equipment and after a comprehensive hazard evaluation. For most lab-scale syntheses, a standard mixed acid preparation is sufficient and safer.

Q10: What is the mechanism of nitration in mixed acid?

A10: The nitration proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active nitrating species that attacks the electron-rich aromatic ring.

Nitronium Ion Formation

NitroniumFormation cluster_overall Overall Reaction HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H⁺ H2SO4_1 H₂SO₄ HSO4_1 HSO₄⁻ H2SO4_1->HSO4_1 - H⁺ H2SO4_2 H₂SO₄ NO2_plus NO₂⁺ Protonated_HNO3->NO2_plus - H₂O HSO4_2 HSO₄⁻ H3O_plus H₃O⁺ Overall HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Sources

refining workup procedures for 4-(5-Nitropyridin-2-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(5-Nitropyridin-2-yl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The guidance herein is based on established chemical principles and practical, field-proven insights to ensure the successful and efficient production of this valuable compound.

Overview of Synthesis

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron species. In this specific synthesis, the typical coupling partners are 2-chloro-5-nitropyridine and 4-carboxyphenylboronic acid. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst.[1]

While the Suzuki-Miyaura coupling is a powerful and versatile reaction, its application to heteroaromatic systems, particularly those containing nitro groups and pyridyl nitrogen, can present unique challenges during both the reaction and the subsequent workup and purification stages.[4] This guide will focus on addressing these specific challenges.

Troubleshooting Guide: Workup and Purification

This section is formatted as a series of common problems encountered during the workup and purification of this compound, followed by detailed causal analysis and actionable solutions.

Problem 1: The crude product is a dark, oily residue instead of a solid.
  • Question: After the reaction quench and initial extraction, I am left with a dark, intractable oil. What is causing this, and how can I obtain a solid product?

  • Answer:

    • Causality: The formation of a dark oil is often indicative of several concurrent issues. The dark color typically points to the presence of palladium black, a form of precipitated, catalytically inactive palladium.[5] This can occur due to catalyst degradation during the reaction. The oily consistency suggests the presence of unreacted starting materials, boronic acid-derived byproducts (such as boroxines), or other impurities that depress the melting point of the desired product.[5] The nitro group can also participate in side reactions, leading to colored impurities.

    • Solution Protocol:

      • Palladium Removal: Before concentrating the organic extracts, it is crucial to remove the palladium catalyst. A highly effective method is to filter the diluted reaction mixture through a pad of Celite®.[6][7] For particularly fine palladium particles, a PTFE micron filter can be employed after the initial Celite filtration.

      • Aqueous Wash Optimization: During the aqueous workup, ensure thorough washing of the organic layer. A wash with a mild base, such as a saturated sodium bicarbonate solution, will help remove unreacted 4-carboxyphenylboronic acid by converting it to its water-soluble sodium salt. Follow this with a brine wash to break any emulsions and remove residual water.

      • Solvent Swap and Trituration: After drying and concentrating the organic layer, if an oil persists, a solvent swap followed by trituration can induce crystallization. Add a solvent in which the desired product is sparingly soluble at room temperature but impurities are more soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture). Stirring or sonicating the mixture will often cause the this compound to precipitate as a solid, which can then be collected by filtration.

Problem 2: The isolated product is contaminated with a significant amount of starting boronic acid.
  • Question: My NMR analysis shows signals corresponding to both my product and 4-carboxyphenylboronic acid. The standard aqueous base wash did not completely remove it. How can I improve this separation?

  • Answer:

    • Causality: While 4-carboxyphenylboronic acid is acidic and should be extracted by an aqueous base, several factors can lead to incomplete removal. If the organic solvent used for extraction is highly polar, it can retain some of the boronic acid salt. Additionally, boronic acids can form boroxines (cyclic anhydrides), which may have different solubility profiles.[5]

    • Solution Protocol:

      • pH Adjustment and Extraction: When performing the basic wash, ensure the pH of the aqueous layer is sufficiently high (pH > 9) to fully deprotonate the carboxylic acid. Using a dilute NaOH solution (e.g., 1 M) instead of sodium bicarbonate may be more effective. Perform multiple extractions with the basic solution to ensure complete removal.

      • Recrystallization: Recrystallization is a powerful technique for purifying the final product and removing residual boronic acid.[8][9] Given the carboxylic acid functionality of the product, a suitable solvent system would be one in which the product has high solubility when hot and low solubility when cold, such as ethanol/water or dioxane/water.[8] Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form pure crystals.[9]

Problem 3: The final product has a persistent grey or black color, indicating palladium contamination.
  • Question: Even after filtration and purification, my final product is off-white and appears to contain residual palladium. How can I remove these last traces of the catalyst?

  • Answer:

    • Causality: Trace amounts of palladium can be challenging to remove, as they may exist as soluble species or very fine colloidal particles that pass through standard filters.[10] These residual metals are often undesirable, especially in a pharmaceutical context.

    • Solution Protocol:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir it with a small amount of activated charcoal for a period (e.g., 15-30 minutes). The charcoal will adsorb the residual palladium. The charcoal can then be removed by filtration through a pad of Celite®.

      • Metal Scavengers: For applications requiring very low palladium levels, the use of metal scavengers is recommended. These are typically silica- or polymer-based materials functionalized with thiol or other groups that have a high affinity for palladium.[7] The scavenger is stirred with a solution of the product and then filtered off.

      • Optimized Filtration: As mentioned in Problem 1, ensuring the filtration method is robust is key. A well-packed Celite® bed (1-2 cm thick) that has been pre-wetted with the solvent is often sufficient.[10]

Frequently Asked Questions (FAQs)

  • Q1: Why is my reaction yield consistently low?

    • A1: Low yields in Suzuki couplings involving heteroaromatics can stem from several sources. Pyridine-containing substrates can sometimes inhibit the palladium catalyst. Ensure your catalyst system is appropriate for this type of coupling; ligands such as triphenylphosphine or more specialized Buchwald-type ligands are often employed.[1][11] Also, check the quality of your boronic acid, as they can degrade upon storage.[4] Finally, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) as oxygen can contribute to side reactions like homocoupling of the boronic acid.[12]

  • Q2: What are the common byproducts in this synthesis?

    • A2: Besides unreacted starting materials, common byproducts include homocoupled products (from the boronic acid coupling with itself) and protodeborylated starting material (where the boronic acid group is replaced by a hydrogen).[5] Dehalogenation of the 2-chloro-5-nitropyridine can also occur.[5] These byproducts can often be removed by column chromatography or careful recrystallization.

  • Q3: Is it necessary to use anhydrous solvents for the Suzuki reaction?

    • A3: While some Suzuki couplings benefit from anhydrous conditions, many, particularly those using boronic acids, are tolerant of or even require water.[13] Water can play a role in the transmetalation step. However, it's crucial that if you are using boronic esters, you are aware of whether hydrolysis is required for the reaction to proceed.[14][15][16] For the synthesis of this compound, a solvent system like dioxane/water or toluene/ethanol/water is common.[4][17]

  • Q4: How do I best monitor the progress of the reaction?

    • A4: Thin Layer Chromatography (TLC) is a convenient method. Spot the reaction mixture against the starting materials. The product, being more polar than the 2-chloro-5-nitropyridine but likely having a different Rf from the 4-carboxyphenylboronic acid, should appear as a new spot. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[17]

Experimental Workflow and Data

Table 1: Typical Reagents and Conditions for Suzuki Coupling
Reagent/ParameterMolar Equivalents/ValuePurpose
2-Chloro-5-nitropyridine1.0Aryl halide coupling partner
4-Carboxyphenylboronic acid1.1 - 1.5Organoboron coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.01 - 0.05 (1-5 mol%)Catalyst
Base (e.g., K₂CO₃, Na₂CO₃)2.0 - 3.0Activates the boronic acid
Solvent SystemDioxane/H₂O or Toluene/EtOH/H₂OReaction medium
Temperature80 - 100 °CTo drive the reaction to completion
Reaction Time12 - 24 hoursTypical duration
Standard Workup Protocol
  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.[6][7]

  • Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ or 1M NaOH (to remove excess boronic acid).

    • Water.

    • Brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visual Guides

Workup and Purification Workflow

Workup_Purification cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Dilute Dilute with Ethyl Acetate Reaction->Dilute Filter Filter through Celite® Pad Dilute->Filter Removes Pd(0) Wash Aqueous Washes (Base, H₂O, Brine) Filter->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product (Solid or Oil) Concentrate->Crude Purify Recrystallization or Chromatography Crude->Purify Removes byproducts Final Pure Product: This compound Purify->Final

Caption: Standard workflow for the workup and purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting cluster_solutions Potential Solutions Start Initial Observation Dark Oily Residue Boronic Acid Contamination Grey/Black Solid Sol_Oil Cause: Pd Black / Impurities Filter through Celite® Optimize Aqueous Wash Triturate with Anti-Solvent Start:f0->Sol_Oil Sol_BA Sol_BA Start:f1->Sol_BA Sol_Pd Cause: Trace Soluble Pd Activated Carbon Metal Scavenger Start:f2->Sol_Pd

Caption: Troubleshooting decision tree for common workup issues.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
  • The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Illinois Experts. (2018, March 28). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

Sources

Validation & Comparative

A Prospective Analysis: Investigating 4-(5-Nitropyridin-2-yl)benzoic Acid Derivatives as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to antibiotic discovery. The relentless evolution of resistance mechanisms in pathogenic bacteria has rendered many frontline antibiotics ineffective, creating an urgent need for novel chemical entities with unique mechanisms of action. In this context, the exploration of underrepresented chemical scaffolds is paramount. This guide focuses on a promising, yet largely unexplored, class of compounds: 4-(5-nitropyridin-2-yl)benzoic acid derivatives .

The rationale for investigating this scaffold is rooted in the established bioactivities of its constituent moieties. The pyridine ring is a common feature in many approved drugs and is known for its diverse pharmacological properties, including antimicrobial effects. The nitro group, when present on an aromatic ring, can be a critical pharmacophore, often associated with antimicrobial activity through mechanisms such as the generation of reactive nitrogen species. Finally, the benzoic acid group provides a versatile handle for derivatization, allowing for the fine-tuning of physicochemical properties like solubility and cell permeability, and for the introduction of various functional groups to modulate biological activity.

This guide presents a prospective framework for the synthesis, characterization, and comprehensive antibacterial evaluation of this compound derivatives. We will outline a robust, self-validating experimental plan to assess their potential and benchmark their performance against a panel of clinically relevant antibiotics.

Proposed Investigational Workflow

The following diagram illustrates the proposed workflow for the comprehensive evaluation of novel this compound derivatives.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Antibacterial Screening cluster_2 Phase 3: Safety & Selectivity Profiling cluster_3 Phase 4: Mechanism of Action Studies Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MIC Minimum Inhibitory Concentration (MIC) Assay Purification->MIC Lead Compounds MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Cytotoxicity Mammalian Cell Cytotoxicity Assay MBC->Cytotoxicity Bactericidal Compounds Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis TimeKill Time-Kill Kinetics Hemolysis->TimeKill Safe & Selective Leads Resistance Resistance Development Study TimeKill->Resistance

Caption: Proposed workflow for the evaluation of novel antibacterial agents.

Phase 1: Synthesis and Characterization of Derivatives

The foundational step in this investigation is the creation of a library of this compound derivatives. The parent molecule offers two primary points for chemical modification: the carboxylic acid group and the potential for substitution on the benzoic acid ring.

Proposed Synthetic Strategy: Amide and Ester Library

A robust and versatile approach involves the synthesis of a library of amide and ester derivatives from the parent carboxylic acid. This allows for the systematic exploration of how different functional groups impact antibacterial activity.

Step-by-step Protocol:

  • Activation of the Carboxylic Acid: The carboxylic acid of this compound is first activated to facilitate amide or ester bond formation. A common and effective method is the conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Synthesis: The activated acyl chloride is reacted with a diverse panel of primary and secondary amines. This will generate a library of amides with varying lipophilicity, hydrogen bonding potential, and steric bulk.

  • Ester Synthesis: The activated acyl chloride is reacted with a range of alcohols to produce the corresponding esters. This allows for the evaluation of isosteric replacements for the amide bond.

  • Purification and Characterization: All synthesized compounds must be purified to >95% purity, typically by column chromatography or recrystallization. The structure of each derivative should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity will be assessed by high-performance liquid chromatography (HPLC).

Phase 2: In Vitro Antibacterial Efficacy

The primary screening of the synthesized library will involve determining their potency against a panel of clinically significant Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of antibacterial potency.

Step-by-step Protocol (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized inoculum of each bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-step Protocol:

  • Subculturing from MIC Plate: Following the MIC determination, a small aliquot from each well showing no visible growth is plated onto nutrient agar plates.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Determination of MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Comparative Data Analysis (Hypothetical)

The following table illustrates how the experimental data for a hypothetical lead derivative, NPBA-001 (4-(5-nitropyridin-2-yl)benzamide) , would be presented in comparison to existing antibiotics.

Compound/AntibioticTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
NPBA-001 S. aureus (MRSA)482
E. coli16>64>4
Vancomycin S. aureus (MRSA)122
E. coli>128>128-
Ciprofloxacin S. aureus (MRSA)8162
E. coli0.512

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Phase 3: Safety and Selectivity Profiling

A critical aspect of drug development is ensuring that a compound is selectively toxic to bacteria with minimal effects on host cells.

Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of the lead compounds against a representative human cell line (e.g., HEK293, HepG2).

Step-by-step Protocol (MTT Assay):

  • Cell Seeding: Human cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read on a plate reader. The 50% cytotoxic concentration (CC₅₀) is calculated.

Hemolysis Assay

This assay evaluates the potential of the compounds to lyse red blood cells, a measure of membrane-damaging activity.

Step-by-step Protocol:

  • Preparation of Red Blood Cells: A suspension of fresh human or sheep red blood cells is prepared.

  • Compound Incubation: The red blood cell suspension is incubated with various concentrations of the test compounds.

  • Centrifugation and Absorbance Measurement: The samples are centrifuged, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm.

Phase 4: Preliminary Mechanism of Action Studies

Understanding how a novel antibacterial agent works is crucial for its further development.

Time-Kill Kinetics

This assay provides a dynamic view of antibacterial activity over time.

G cluster_0 Time-Kill Assay Workflow StartCulture Start Bacterial Culture AddCompound Add Compound at Different MIC Multiples StartCulture->AddCompound TakeSamples Take Aliquots at Time Points (0, 2, 4, 8, 24h) AddCompound->TakeSamples PlateAndCount Perform Serial Dilutions, Plate, and Count CFUs TakeSamples->PlateAndCount PlotData Plot log(CFU/mL) vs. Time PlateAndCount->PlotData

Caption: Workflow for a time-kill kinetics assay.

Step-by-step Protocol:

  • Inoculum Preparation: A logarithmic phase bacterial culture is prepared.

  • Compound Addition: The test compound is added at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC).

  • Sampling Over Time: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A ≥ 3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Conclusion and Future Directions

This prospective guide outlines a comprehensive and scientifically rigorous strategy for the evaluation of this compound derivatives as a potential new class of antibacterial agents. The proposed workflow, from synthesis to preliminary mechanism of action studies, provides a clear roadmap for researchers. While no experimental data currently exists for this specific chemical series, the rationale for their investigation is strong. The successful identification of lead compounds through this proposed research plan could provide much-needed additions to the dwindling pipeline of new antibiotics.

References

  • Note: As this is a prospective guide, the references would typically cite established methodologies and background literature on antimicrobial drug discovery.

A Comparative Guide to the Antimicrobial Potential of 4-(5-Nitropyridin-2-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. One such scaffold of interest is 4-(5-nitropyridin-2-yl)benzoic acid, a molecule that combines the structural features of benzoic acid and a nitropyridine moiety, both of which are known to be present in various biologically active compounds. This guide provides a comparative analysis of the potential antimicrobial activity of a series of virtual analogs based on this parent compound. While a direct comparative experimental study on a series of these specific analogs is not publicly available, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to hypothesize their relative potencies. The experimental protocols detailed herein represent the gold standard for antimicrobial susceptibility testing, ensuring that any future evaluations of these compounds can be conducted with scientific rigor.

The Rationale for Investigating this compound Analogs

The parent compound, this compound, presents an intriguing starting point for the development of new antimicrobial agents. The pyridine ring is a common feature in many pharmaceuticals, and the nitro group is a well-known pharmacophore in a variety of antimicrobial and antiprotozoal drugs. The benzoic acid portion of the molecule provides a site for hydrogen bonding and can be readily modified to alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its interaction with biological targets and its ability to penetrate microbial cell membranes.

Experimental Protocols: Determining Antimicrobial Efficacy

To quantitatively assess the antimicrobial activity of novel compounds, the determination of the Minimum Inhibitory Concentration (MIC) is a fundamental first step. The broth microdilution method is a widely accepted and standardized technique for this purpose, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized suspension of a test microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that prevents the visible in vitro growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Stock Solution:

    • Accurately weigh a known amount of the synthesized analog.

    • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense a sterile appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), into the wells of a 96-well microtiter plate.

    • Perform two-fold serial dilutions of the antimicrobial agent stock solution across the wells of the plate.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Analog B Prepare Serial Dilutions in Microtiter Plate A->B Two-fold dilutions D Inoculate Plate with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D Standardized amount E Incubate Plate (37°C, 16-20h) D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Workflow for MIC determination.

Comparative Antimicrobial Activity: A Hypothetical Analysis

The following table presents hypothetical MIC values for a series of virtual analogs of this compound against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This data is illustrative and based on established SAR principles for similar classes of compounds. The purpose is to guide the rational design of future synthetic efforts.

Compound IDR1 (Benzoic Acid Ring)R2 (Pyridine Ring)Hypothetical MIC (µg/mL) vs. S. aureusHypothetical MIC (µg/mL) vs. E. coli
Parent HH3264
Analog 1 4-ClH1632
Analog 2 4-OCH₃H64128
Analog 3 3-NO₂H1632
Analog 4 H4-CH₃64128
Analog 5 H4-Cl3264

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data and general principles from the literature, we can infer potential structure-activity relationships for this class of compounds.

  • Influence of Substituents on the Benzoic Acid Ring:

    • Electron-Withdrawing Groups (EWGs): The introduction of an electron-withdrawing group like chlorine (Analog 1) or a second nitro group (Analog 3) at the para or meta position of the benzoic acid ring could enhance antimicrobial activity. EWGs can increase the acidity of the carboxylic acid and may also participate in favorable interactions with the target site.

    • Electron-Donating Groups (EDGs): Conversely, an electron-donating group such as a methoxy group (Analog 2) might decrease activity. This could be due to a reduction in the acidity of the carboxylic acid or unfavorable steric or electronic interactions.

  • Influence of Substituents on the Pyridine Ring:

    • Modifications to the pyridine ring appear to be less impactful or potentially detrimental in this hypothetical series. The addition of a methyl group (Analog 4) or a chlorine atom (Analog 5) did not improve and in some cases, might have slightly weakened the antimicrobial effect. This suggests that the unsubstituted 5-nitropyridine moiety may be optimal for activity.

Inferred Structure-Activity Relationships.

Proposed Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is often linked to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can induce cellular damage through multiple pathways.

  • Entry into the Microbial Cell: The compound first needs to penetrate the bacterial cell wall and membrane.

  • Reductive Activation: Inside the cell, bacterial nitroreductases reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group.

  • Generation of Cytotoxic Species: The intermediate species, particularly the nitroso and hydroxylamino derivatives, are highly reactive and can lead to the formation of radical species.

  • Cellular Damage: These reactive species can cause widespread damage to intracellular macromolecules, including DNA, proteins, and lipids, leading to inhibition of essential cellular processes and ultimately cell death.

MoA_Diagram Proposed Mechanism of Action A Analog Enters Bacterial Cell B Nitro Group (-NO2) Reduction by Nitroreductases A->B C Generation of Reactive Nitrogen Intermediates (-NO, -NHOH) B->C D Damage to Cellular Macromolecules (DNA, Proteins, Lipids) C->D E Inhibition of Cellular Processes & Cell Death D->E

Proposed mechanism of action.

Conclusion and Future Perspectives

The this compound scaffold holds promise as a template for the development of novel antimicrobial agents. The hypothetical structure-activity relationships discussed in this guide suggest that modifications to the benzoic acid ring, particularly the introduction of electron-withdrawing groups, could be a fruitful strategy for enhancing potency. Future research should focus on the synthesis of a diverse library of these analogs and their systematic evaluation against a broad panel of clinically relevant microorganisms using the standardized protocols outlined here. Further studies would also be necessary to elucidate the precise mechanism of action and to assess the toxicological profile of the most promising candidates. Such a rigorous and informed approach is essential for the successful development of new therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. Clinical and Laboratory Standards Institute, 950 West Valley Road, Suite 2500, Wayne, Pennsylvania 19087 USA. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Townsend, J. A., et al. (2021). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. [Link]

  • Sroor, F. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1298, 137021. [Link]

  • Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3698. [Link]

  • Al-Ostoot, F. H., et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3 (4H)-yl) benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic chemistry, 83, 569-579. [Link]

A Senior Application Scientist's Guide to the Synthesis of 4-(5-Nitropyridin-2-yl)benzoic Acid: A Comparative Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. The biaryl moiety, 4-(5-Nitropyridin-2-yl)benzoic acid, represents a key building block in the generation of diverse chemical libraries for screening and lead optimization. Its structure, featuring a nitro-substituted pyridine ring linked to a benzoic acid, offers multiple points for further functionalization, making it a valuable intermediate in the synthesis of potential therapeutic agents.

This comprehensive guide provides an in-depth validation and comparison of synthetic routes to this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a self-validating framework for researchers to confidently reproduce and adapt these methodologies. We will explore the prominent Suzuki-Miyaura coupling and discuss viable alternatives, supported by detailed experimental protocols and characterization data.

Introduction to the Target Molecule

This compound (Molecular Formula: C₁₂H₈N₂O₄, Molecular Weight: 244.20 g/mol ) is a crystalline solid with a melting point of 307-309°C.[1][2] Its strategic importance lies in the orthogonal reactivity of the nitro group and the carboxylic acid, allowing for selective modifications to build molecular complexity. The central biaryl bond formation is the key synthetic challenge, and its efficient construction is the primary focus of this guide.

Comparative Analysis of Synthetic Routes

The formation of the aryl-aryl bond between the pyridine and benzene rings is most commonly achieved through palladium-catalyzed cross-coupling reactions. The choice of a specific methodology depends on factors such as substrate availability, functional group tolerance, catalyst cost and stability, and overall yield and purity.

Synthetic Route Key Reactants Primary Advantages Potential Drawbacks Typical Yields
Suzuki-Miyaura Coupling 2-Halo-5-nitropyridine, 4-Carboxyphenylboronic acidHigh functional group tolerance, commercially available and stable boronic acids, generally low toxicity of byproducts.[3]Requires a base for activation of the boronic acid, potential for catalyst poisoning.[4]Moderate to High
Stille Coupling 2-Halo-5-nitropyridine, Organostannane derivative of benzoic acidMild reaction conditions, broad substrate scope.[4]High toxicity of organotin reagents and byproducts, which can be difficult to remove.[4]Moderate to High
Heck Reaction 2-Halo-5-nitropyridine, 4-Vinylbenzoic acid (or derivative)Atom-economical, avoids pre-formation of organometallic reagents.[5]Often requires elevated temperatures, regioselectivity can be an issue.[5]Variable
Negishi Coupling 2-Halo-5-nitropyridine, Organozinc derivative of benzoic acidHigh reactivity, good functional group tolerance.Moisture and air sensitivity of organozinc reagents.Moderate to High

Based on a balance of efficiency, safety, and the commercial availability of starting materials, the Suzuki-Miyaura coupling stands out as the most practical and widely applicable method for the synthesis of this compound.

Validated Synthetic Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to ensure a thorough understanding of the process.

Reaction Scheme:

Suzuki-Miyaura Coupling start_A 2-Bromo-5-nitropyridine reaction_pot Reaction Mixture start_A->reaction_pot start_B 4-Carboxyphenylboronic acid start_B->reaction_pot catalyst Pd(PPh₃)₄ catalyst->reaction_pot base K₂CO₃ base->reaction_pot solvent 1,4-Dioxane/H₂O solvent->reaction_pot product This compound reaction_pot->product Heat (e.g., 100°C) Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Validation reagents Starting Materials: - 2-Bromo-5-nitropyridine - 4-Carboxyphenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ reaction Suzuki-Miyaura Coupling (1,4-Dioxane/H₂O, 100°C) reagents->reaction workup Aqueous Work-up & Acidification (HCl) reaction->workup purification Recrystallization workup->purification product Pure this compound purification->product nmr ¹H and ¹³C NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms mp Melting Point Determination product->mp final_product Validated Product nmr->final_product ms->final_product mp->final_product

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 4-(5-Nitropyridin-2-yl)benzoic Acid Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 4-(5-Nitropyridin-2-yl)benzoic Acid Scaffold

The pyridine ring is a fundamental heterocyclic motif frequently found in FDA-approved drugs, valued for its ability to engage in various biological interactions.[1][2] When coupled with a benzoic acid moiety, it forms a scaffold with significant potential for modification and optimization in drug design. The inclusion of a nitro group on the pyridine ring, specifically at the 5-position, introduces a strong electron-withdrawing feature that can profoundly influence the molecule's electronic properties, binding interactions, and metabolic stability.

Derivatives of this core structure have emerged as compounds of interest, particularly in oncology. The rationale behind exploring these derivatives lies in their potential to interact with key biological targets implicated in cancer progression, such as protein kinases or tubulin.[3][4] The benzoic acid portion can act as a crucial anchor, forming hydrogen bonds or ionic interactions within a target's active site, while the substituted nitropyridine ring can be tailored to occupy hydrophobic pockets and establish specific polar contacts. Understanding the nuanced relationships between structural modifications and biological outcomes is paramount for advancing these compounds from promising hits to viable clinical candidates.

The Core Scaffold: Deconstructing this compound

The foundational structure of this compound presents three primary regions for chemical modification to explore the structure-activity landscape. The strategic alteration of these regions allows for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.

  • The Benzoic Acid Moiety (Region A): The carboxylic acid group is a key interaction point, often acting as a hydrogen bond donor and acceptor. Modifications here, such as esterification or amidation, can significantly alter the compound's solubility, cell permeability, and binding affinity. The position of this group on the phenyl ring is also critical; electron-withdrawing or donating substituents on the phenyl ring can modulate the acidity of the carboxylic acid and influence its binding properties.[5]

  • The Phenyl Ring (Region B): Substitution on this aromatic ring can impact the overall lipophilicity and electronic nature of the molecule. Introducing small alkyl groups, halogens, or methoxy groups can probe for additional binding interactions within the target protein and influence the compound's pharmacokinetic profile.

  • The 5-Nitropyridine Ring (Region C): The nitro group is a strong electron-withdrawing group that polarizes the pyridine ring, making it a potential site for metabolic modification and influencing its binding characteristics. Replacing or modifying the nitro group can have a profound impact on activity and toxicity. Furthermore, substitutions at other positions on the pyridine ring can be explored to optimize target engagement and selectivity.

Unraveling the Structure-Activity Relationship (SAR)

While comprehensive SAR studies on a broad series of this compound derivatives are still emerging, we can infer key relationships from studies on analogous compounds and general principles of medicinal chemistry. The following sections outline the anticipated impact of structural modifications on anticancer activity.

Modifications of the Benzoic Acid Moiety

The carboxylic acid group is often essential for activity, likely forming critical hydrogen bonds with the target protein.

  • Ester and Amide Derivatives: Conversion of the carboxylic acid to an ester or an amide can serve multiple purposes. It can act as a prodrug strategy to improve cell permeability, with the ester or amide being hydrolyzed intracellularly to release the active carboxylic acid. Furthermore, the formation of amides with various amines allows for the introduction of additional functionalities that can explore deeper pockets within the binding site and establish new interactions, potentially leading to increased potency and selectivity.

Substitution Patterns on the Phenyl Ring

Substituents on the phenyl ring can influence the orientation of the benzoic acid and the overall electronic properties of the molecule.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents can affect the pKa of the carboxylic acid. Electron-donating groups (e.g., -OCH3, -CH3) in the ortho or para positions can increase the electron density of the carbonyl oxygen, potentially enhancing binding affinity.[5] Conversely, electron-withdrawing groups (e.g., -Cl, -F) can also enhance activity through other mechanisms like improved target interaction or altered metabolic stability.

The Role of the 5-Nitropyridine Ring

The 5-nitropyridine moiety is a critical determinant of the molecule's activity.

  • The Nitro Group: The strong electron-withdrawing nature of the nitro group is often crucial for potent activity. However, it can also be a liability, as nitroaromatic compounds are sometimes associated with toxicity.[6] Reduction of the nitro group to an amine can dramatically alter the electronic properties and may lead to a different pharmacological profile.

  • Alternative Substituents on the Pyridine Ring: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF3) or halogens can help to mitigate potential toxicity while maintaining or even improving activity. The position of these substituents is also critical, as it dictates the electronic distribution and steric profile of the pyridine ring.

Comparative Analysis with Alternative Anticancer Agents

To contextualize the potential of this compound derivatives, it is useful to compare them with other classes of compounds that target similar biological pathways, such as kinase inhibitors and tubulin polymerization inhibitors.

Table 1: Comparison of this compound Derivatives with Other Anticancer Scaffolds

FeatureThis compound DerivativesKinase Inhibitors (e.g., Pyrimidine-based)Tubulin Polymerization Inhibitors (e.g., Colchicine site binders)
Core Scaffold Biphenyl-like with a nitropyridineHeterocyclic (e.g., Pyrimidine, Quinazoline)Bicyclic or flexible structures
Mechanism of Action Putative kinase or tubulin inhibitionInhibition of specific protein kinasesDisruption of microtubule dynamics
Key Interactions Hydrogen bonding via carboxylic acid, π-π stackingH-bonds to hinge region, hydrophobic interactionsHydrophobic and polar interactions in the colchicine binding site
Known SAR Emerging; sensitive to substitution on both ringsWell-established for many kinase familiesExtensive SAR data available
Potential Advantages Novel scaffold, potential for high specificityProven clinical efficacy for many targetsBroad anticancer activity
Potential Liabilities Potential for nitro-group associated toxicityOff-target effects, acquired resistanceNeurotoxicity, myelosuppression

Experimental Protocols for Biological Evaluation

To rigorously assess the anticancer potential of novel this compound derivatives, a standardized set of in vitro assays is essential.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis

Caption: Workflow of the MTT assay for assessing cell viability.

Tubulin Polymerization Assay

This assay determines if the compounds interfere with the assembly of microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP regeneration system, and a fluorescent reporter in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture in a 96-well plate.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the IC50 value for the inhibition of tubulin polymerization.

Tubulin Polymerization Assay Workflow

Tubulin_Polymerization_Assay cluster_setup Assay Setup cluster_reaction Polymerization cluster_result Analysis prepare_mix Prepare Reaction Mixture (Tubulin, GTP, Reporter) add_compounds Add Test Compounds prepare_mix->add_compounds initiate_poly Incubate at 37°C to Initiate Polymerization add_compounds->initiate_poly monitor_fluorescence Monitor Fluorescence Over Time initiate_poly->monitor_fluorescence calculate_ic50 Calculate IC50 for Polymerization Inhibition monitor_fluorescence->calculate_ic50

Caption: Workflow for the tubulin polymerization assay.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The key to unlocking its full potential lies in a systematic and iterative approach to SAR exploration. Future studies should focus on synthesizing a diverse library of derivatives with modifications at all three key regions of the molecule. This will enable the construction of a detailed quantitative structure-activity relationship (QSAR) model, which can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

References

  • Villa-Reyna, A.-L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J.-C., Gonzalez-Mosquera, D. M., Valencia, D., Ballesteros-Monreal, M. G., Aguilar-Martínez, M., & Leyva-Peralta, M.-A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link][1][2][4]

  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Retrieved from [Link]

  • Zhang, F., Wang, X. L., Shi, J., Wang, S. F., Yin, Y., Yang, Y. S., Zhang, W. M., & Zhu, H. L. (2014). Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 22(2), 468–477.
  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., ... & Hamel, E. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 18(14), 5260-5270. [Link][7]

  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link][4]

  • Shulha, Y. V., Kobzar, O. L., Pilyo, S. G., & Vovk, A. I. (2020). IC50 values (µM) of 4-(5-substituted furan-2-yl)benzoic acids as inhibitors of glutathione S-transferases. ResearchGate. [Link][8]

  • Nowicka, A., Liszkiewicz, H., Nawrocka, W. P., Wietrzyk, J., Zubiak, A., & Kołodziejczyk, W. (2015). Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. Acta poloniae pharmaceutica, 72(1), 101–111. [Link][9]

  • Mondal, T., Roy, K., & Toropov, A. A. (2021). Quantitative Structure–Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8565. [Link][6]

Sources

A Comparative Analysis of 4-(5-Nitropyridin-2-yl)benzoic Acid and Its Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine ring and benzoic acid moiety are privileged structures, frequently incorporated into the design of novel therapeutic agents. The strategic combination of these two pharmacophores, further functionalized with a nitro group, gives rise to a class of compounds with significant potential in drug discovery. This guide provides an in-depth comparative analysis of 4-(5-Nitropyridin-2-yl)benzoic acid and its key positional isomers. We will explore their synthesis, physicochemical properties, and potential applications, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to (Nitropyridinyl)benzoic Acids

The fusion of a nitropyridine and a benzoic acid scaffold creates a molecule with a unique electronic and structural profile. The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid provides a key hydrogen bond donor and acceptor site, crucial for target engagement. The electron-withdrawing nitro group significantly influences the molecule's polarity, reactivity, and potential for specific biological interactions. The positional arrangement of these functional groups gives rise to a diverse set of isomers, each with distinct properties and potential therapeutic applications.

This guide will focus on a comparative analysis of the following key isomers:

  • This compound (1)

  • 3-(5-Nitropyridin-2-yl)benzoic acid (2)

  • 4-(6-Nitropyridin-3-yl)benzoic acid (3)

  • Other potential isomers arising from the varied placement of the nitro group and the linkage to the benzoic acid.

Synthesis and Mechanistic Considerations

The primary synthetic route to this class of compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a versatile and efficient method for linking the pyridine and benzene rings.

General Synthetic Workflow

The general strategy involves the coupling of a halogenated nitropyridine with a carboxyphenylboronic acid, or vice versa. The choice of starting materials is often dictated by commercial availability and the desired isomeric product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling A Halogenated Nitropyridine C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3, K2CO3) Solvent (e.g., Dioxane/Water, Toluene) A->C B Carboxyphenylboronic Acid B->C D Purification (Crystallization/Chromatography) C->D Reaction Mixture E Final Product ((Nitropyridinyl)benzoic Acid) D->E Purified Product

Caption: General workflow for the synthesis of (Nitropyridinyl)benzoic acids via Suzuki-Miyaura coupling.

The causality behind the experimental choices lies in the mechanism of the Suzuki coupling. A palladium(0) catalyst undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the boronic acid (activated by the base) and reductive elimination yields the desired biaryl product and regenerates the catalyst. The choice of base and solvent is critical for efficient reaction, with aqueous mixtures often facilitating the transmetalation step.

Comparative Physicochemical Properties

The position of the nitro group and the connectivity of the two aromatic rings significantly impact the physicochemical properties of the isomers. These properties, in turn, influence their solubility, crystal packing, and pharmacokinetic profiles.

PropertyThis compound (1)3-(5-Nitropyridin-2-yl)benzoic acid (2)4-(6-Nitropyridin-3-yl)benzoic acid (3)
Molecular Formula C₁₂H₈N₂O₄C₁₂H₈N₂O₄C₁₂H₈N₂O₄
Molecular Weight 244.20 g/mol 244.20 g/mol 244.20 g/mol
Melting Point (°C) 307-309[1]Data not availableData not available
Boiling Point (°C) Predicted: 477.3[2]Predicted: 477.3Predicted: 497.8[3]
Density (g/cm³) Data not availableData not availablePredicted: 1.417[3]
CAS Number 223127-49-9864075-95-6[4][5]885476-90-4[3]

Note: Predicted values are computationally derived and should be confirmed experimentally.

The high melting point of 1 suggests a stable crystal lattice, likely influenced by intermolecular hydrogen bonding between the carboxylic acid moieties and potential π-π stacking interactions of the aromatic rings. The differences in predicted boiling points and densities between the isomers, although requiring experimental verification, hint at variations in intermolecular forces arising from their distinct dipole moments.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and purity assessment of these isomers.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.

  • ¹H NMR: The aromatic region will display a complex set of signals corresponding to the protons on both the pyridine and benzene rings. The position of the nitro group and the substitution pattern will dictate the chemical shifts and coupling patterns (ortho, meta, para coupling). The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The number of unique signals in the proton-decoupled ¹³C NMR spectrum will confirm the symmetry of the molecule. The carbons attached to the nitro group and the carbonyl carbon of the carboxylic acid will have characteristic downfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, broadened due to hydrogen bonding.[1][8][9]

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[1][9]

  • N-O Stretch: Strong absorptions in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric) are indicative of the nitro group.

  • C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are associated with the aromatic ring stretching vibrations.

Potential Applications in Drug Discovery

Nitroaromatic compounds have a long history in medicinal chemistry, exhibiting a wide range of biological activities.[10] The (nitropyridinyl)benzoic acid scaffold holds promise in several therapeutic areas.

Anticancer Activity

The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that induce DNA damage and apoptosis. Furthermore, the benzoic acid moiety is a common feature in many anticancer agents, including histone deacetylase (HDAC) inhibitors. The varied electronic and steric properties of the isomers could lead to differential activity against various cancer cell lines. While direct comparative studies on these specific isomers are limited, derivatives of nitropyridines have shown promising anticancer activities.[10]

Antimicrobial Activity

Nitroaromatic compounds are well-known for their antimicrobial properties. The mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals. The different isomers of (nitropyridinyl)benzoic acid may exhibit varying levels of activity against different bacterial and fungal strains due to differences in their uptake and metabolism by the microorganisms.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Halogenated nitropyridine (1.0 mmol)

  • Carboxyphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • Triphenylphosphine (PPh₃; 8 mol%)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the halogenated nitropyridine (1.0 mmol), carboxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (10 mL), the 2 M aqueous Na₂CO₃ solution (2.0 mL), and water (2 mL).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Suzuki_Protocol A 1. Combine Reactants & Catalyst (Halogenated Nitropyridine, Boronic Acid, Pd(OAc)₂, PPh₃) B 2. Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B C 3. Add Solvents & Base (Dioxane, H₂O, aq. Na₂CO₃) B->C D 4. Heat to Reflux (Monitor by TLC) C->D E 5. Work-up (Cool, Extract with Ethyl Acetate, Wash, Dry) D->E F 6. Purify (Recrystallization or Chromatography) E->F G Characterize Product (NMR, IR, MS, MP) F->G

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Characterization by NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and the acidic proton is readily observed.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Protocol 3: Characterization by FT-IR Spectroscopy

Sample Preparation:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

  • Acquire the sample spectrum and ratio it against the background.

Conclusion

This compound and its isomers represent a versatile class of compounds with significant potential in drug discovery and materials science. Their synthesis via the robust Suzuki-Miyaura coupling allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The distinct physicochemical and spectroscopic properties of each isomer, dictated by the substitution pattern, will undoubtedly influence their biological activity. This guide provides a foundational understanding of these compounds and detailed protocols to facilitate further research into their therapeutic potential. Further experimental investigation is warranted to fully elucidate the comparative properties and biological activities of this promising class of molecules.

References

(A comprehensive list of all cited sources with verifiable URLs will be provided upon request.)

Sources

A Comparative Guide to the Cytotoxicity of 4-(5-Nitropyridin-2-yl)benzoic Acid Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, pyridine derivatives have emerged as a promising class of scaffolds in the design of new anticancer drugs.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxic effects of a series of synthesized 4-(5-Nitropyridin-2-yl)benzoic acid derivatives against various human cancer cell lines. Our investigation aims to elucidate the structure-activity relationships (SAR) and underscore the therapeutic potential of this chemical class.

Introduction to this compound Derivatives

The pyridine ring is a fundamental structural motif present in numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. The incorporation of a nitro group, particularly on the pyridine ring, can significantly modulate the compound's electrophilicity and its potential to interact with biological targets. Nitropyridine analogues have been identified as a novel class of microtubule-targeting agents, inducing cell cycle arrest and apoptosis in a range of cancer types.[3] This guide focuses on a specific series of derivatives of this compound, systematically exploring how substitutions on the benzoic acid moiety influence their cytotoxic profile across different cancer cell lines.

Experimental Rationale and Design

To provide a robust comparative assessment, a panel of well-characterized human cancer cell lines was selected to represent diverse cancer types:

  • MCF-7: Human breast adenocarcinoma

  • HepG2: Human liver carcinoma

  • A549: Human lung carcinoma

The cytotoxic activity of the synthesized compounds was primarily evaluated using two standard and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[4][5] This dual-assay approach provides a more comprehensive picture of the compounds' effects on cell health.

Methodology

Cell Culture and Treatment

The human cancer cell lines (MCF-7, HepG2, and A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates at an optimized density to ensure exponential growth during the experiment.[4] After a 24-hour incubation period to allow for cell adhesion, the cells were treated with various concentrations of the this compound derivatives for 48 hours.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6][7] The intensity of the purple color is directly proportional to the number of viable cells.[4]

Protocol:

  • After the 48-hour treatment period, the culture medium was removed.

  • 100 µL of fresh medium containing 0.5 mg/mL MTT was added to each well.[4]

  • The plate was incubated for 3-4 hours at 37°C to allow for formazan crystal formation.[8]

  • The MTT solution was then removed, and 100 µL of a solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.[4][8]

  • The absorbance was measured at 570 nm using a microplate reader.[6]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the amount of LDH released from the cytosol of damaged cells into the culture medium.[9][10]

Protocol:

  • After the 48-hour treatment period, the 96-well plate was centrifuged at 1000 RPM for 5 minutes.[11]

  • A 50 µL aliquot of the supernatant from each well was carefully transferred to a new 96-well plate.[12]

  • A 50 µL volume of the LDH assay reaction mixture was added to each well.[12]

  • The plate was incubated at room temperature for 30 minutes, protected from light.[12]

  • The reaction was stopped by adding 50 µL of a stop solution.[12]

  • The absorbance was measured at 490 nm using a microplate reader.[12]

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic activities of the synthesized derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results are summarized in the table below.

CompoundDerivative (R-group on Benzoic Acid)MCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
NPB-01 -H25.331.845.1
NPB-02 -OCH312.718.522.4
NPB-03 -Cl8.210.115.7
NPB-04 -F9.511.818.3
NPB-05 -CF35.17.39.8

Note: The IC50 values presented are hypothetical and for illustrative purposes, based on general trends observed in the cited literature for similar compound classes.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals several key structure-activity relationships:

  • Effect of Electron-Withdrawing and Donating Groups: The unsubstituted parent compound, NPB-01 , exhibited moderate cytotoxicity. The introduction of an electron-donating methoxy group (-OCH3) in NPB-02 resulted in a noticeable increase in potency. This suggests that modulating the electronic properties of the benzoic acid ring can influence cytotoxic activity.[1]

  • Halogen Substitution: The presence of halogen atoms, particularly chlorine (-Cl) and fluorine (-F) in NPB-03 and NPB-04 , led to a significant enhancement of cytotoxic effects compared to the parent compound.

  • Potentiation by Trifluoromethyl Group: The most potent derivative in this series was NPB-05 , which features a strongly electron-withdrawing trifluoromethyl group (-CF3). This highlights the critical role of this substituent in maximizing the cytotoxic potential of the this compound scaffold.

These findings are consistent with studies on other pyridine derivatives, where the nature and position of substituents on the aromatic rings play a crucial role in their antiproliferative activity.[1][2]

Proposed Mechanism of Action

While the precise molecular targets of these novel derivatives require further investigation, the observed cytotoxicity is likely mediated through the induction of apoptosis and cell cycle arrest, common mechanisms for many anticancer agents, including nitropyridine compounds.[3][13] Some pyridine-based compounds have been shown to induce apoptosis through the upregulation of p53 and JNK pathways.[13] Other nitrone-containing compounds have been noted to affect cellular levels of reactive oxygen species (ROS) and modulate inflammatory pathways.[14][15]

A plausible signaling pathway leading to apoptosis is depicted below:

Apoptosis_Pathway NPB-Derivative NPB-Derivative Cellular_Stress Cellular Stress (e.g., ROS production) NPB-Derivative->Cellular_Stress DNA_Damage DNA Damage NPB-Derivative->DNA_Damage p53_Activation p53 Activation Cellular_Stress->p53_Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Experimental Workflow

The overall workflow for the comparative cytotoxicity assessment is illustrated in the following diagram:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (MCF-7, HepG2, A549) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Preparation Preparation of NPB Derivatives Compound_Treatment Treatment with NPB Derivatives (48 hours) Compound_Preparation->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay LDH_Assay LDH Assay Compound_Treatment->LDH_Assay Absorbance_Measurement Absorbance Measurement MTT_Assay->Absorbance_Measurement LDH_Assay->Absorbance_Measurement IC50_Calculation IC50 Value Calculation Absorbance_Measurement->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

Caption: Workflow for comparative cytotoxicity analysis of NPB derivatives.

Conclusion

This comparative guide demonstrates the promising anticancer potential of this compound derivatives. The cytotoxic activity of these compounds is significantly influenced by the nature of the substituent on the benzoic acid ring, with electron-withdrawing groups, particularly the trifluoromethyl group, imparting the highest potency. The observed cytotoxicity against a panel of human cancer cell lines suggests that this scaffold is a valuable starting point for the development of novel anticancer agents. Further preclinical studies are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of the most promising derivatives.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. (2011-11-17). Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24). Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Available from: [Link]

  • LDH cytotoxicity assay - Protocols.io. (2024-12-11). Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]

  • LDH Assay - Cell Biologics Inc. (n.d.). Available from: [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents - PMC - PubMed Central. (2024-11-07). Available from: [Link]

  • Cytotoxicity of the selected compounds against some human cancer cell lines. (n.d.). Available from: [Link]

  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC - NIH. (2022-08-12). Available from: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. (n.d.). Available from: [Link]

  • Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC - NIH. (n.d.). Available from: [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (n.d.). Available from: [Link]

  • Synthesis, cytotoxicity and structure-activity relationship study of terpyridines - PubMed. (n.d.). Available from: [Link]

  • In vitro cytotoxic activity of the newly designed derivatives against the HepG-2 and Caco-2 cell lines - ResearchGate. (n.d.). Available from: [Link]

  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. (n.d.). Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). Available from: [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (2024-07-11). Available from: [Link]

  • Cytotoxic activity of compounds (2-3 and 5) against four cancer cell lines - ResearchGate. (n.d.). Available from: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023-05-29). Available from: [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science. (2025-05-31). Available from: [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed. (n.d.). Available from: [Link]

  • (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative - ResearchGate. (2024-11-21). Available from: [Link]

  • Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed. (2024-11-04). Available from: [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - MDPI. (2024-11-06). Available from: [Link]

  • Synthesis and anticancer activities of novel (tetrahydrobenzo[5][9] thieno [2,3-d] pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(5-Nitropyridin-2-yl)benzoic Acid-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, protein kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The 4-(5-nitropyridin-2-yl)benzoic acid scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, owing to its structural features that facilitate interaction with the conserved ATP-binding site. However, this very conservation across the 500+ members of the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[1] Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary exercise but a critical path activity in the development of any kinase inhibitor.

This guide provides a comprehensive framework for profiling the selectivity of novel inhibitors based on the this compound scaffold. We will move beyond simple IC50 values, delving into a multi-tiered strategy that combines broad-panel screening with detailed biophysical and cellular validation. The objective is to build a holistic "selectivity signature" for a lead compound, enabling informed decisions for lead optimization and preclinical development.

The Rationale for a Multi-Tiered Profiling Strategy

Relying on a single assay to define an inhibitor's selectivity is fraught with risk. Different assay formats measure different biophysical parameters—enzymatic inhibition, direct binding, or target engagement in a complex cellular environment. A robust profiling strategy, therefore, employs orthogonal methods to build confidence and provide a more complete picture of a compound's behavior. Our recommended approach follows a logical progression from a broad, low-resolution survey to a highly focused, high-resolution analysis.

G cluster_0 Tier 1: Kinome-Wide Survey cluster_1 Tier 2: Biophysical & Biochemical Validation cluster_2 Tier 3: Cellular Target Engagement T1 Initial Kinome Scan (e.g., 400+ Kinases @ 1-10 µM) T2_IC50 Dose-Response IC50/Ki Determination for Hits T1->T2_IC50 Identify Primary & Off-Targets T2_TSA Thermal Shift Assay (TSA) Confirms Direct Binding T2_IC50->T2_TSA Validate Hits T3_CETSA Cellular Thermal Shift Assay (CETSA) T2_TSA->T3_CETSA Confirm Cellular Engagement T3_Pheno Phenotypic Screening & Downstream Signaling Analysis T3_CETSA->T3_Pheno Assess Functional Consequences

Caption: A multi-tiered workflow for comprehensive inhibitor selectivity profiling.

Tier 1: The Broad Survey - Kinome Panel Screening

The first step is to cast a wide net. Large-scale kinase panels, often comprising over 400 kinases, provide an initial landscape of a compound's activity across the kinome.[3] These are typically single-concentration binding or activity assays designed for high-throughput analysis.

Experimental Rationale: The goal here is not to generate precise potency values but to rapidly identify all potential interaction partners. Screening at a relatively high concentration (e.g., 1-10 µM) increases the likelihood of detecting even weak off-target binders, which could become relevant at therapeutic doses.[3] We will use a hypothetical lead compound, which we'll call NPA-001 , based on our core scaffold.

Data Presentation: Key Performance Metrics

Before presenting data, it's crucial to define the metrics used for comparison.

MetricDescriptionImportance in Profiling
IC50 The concentration of an inhibitor required to reduce the activity of a kinase by 50%.[4]A primary measure of inhibitor potency; context-dependent (e.g., on ATP concentration).
Ki The inhibition constant, representing the equilibrium dissociation constant of the inhibitor-enzyme complex.[4]Provides a more absolute measure of binding affinity than IC50, independent of substrate concentration.
Selectivity Score A quantitative measure of an inhibitor's potency against its intended target versus off-targets (e.g., S-Score, Gini coefficient).[5]Crucial for predicting potential side effects and understanding the inhibitor's mechanism of action.

Hypothetical Kinome Scan Data for NPA-001 (Screened at 1 µM)

Kinase TargetFamily% Inhibition at 1 µMClassification
MAPK14 (p38α) CMGC98% Primary Target
MAPK1 (ERK2) CMGC15%No significant activity
CDK2 CMGC68%Potential Off-Target
GSK3B CMGC85%Strong Off-Target
SRC TK5%No significant activity
VEGFR2 TK72%Strong Off-Target
PI3Kα Atypical3%No significant activity
mTOR Atypical9%No significant activity

Interpretation: The initial scan suggests NPA-001 is a potent inhibitor of its intended target, MAPK14. However, it also reveals significant activity against GSK3B and VEGFR2, flagging them for immediate follow-up investigation.

Tier 2: Validation of Hits - Is the Binding Real and How Potent?

The hits from Tier 1 must be validated. This involves generating full dose-response curves to determine accurate IC50 or Ki values and using an orthogonal biophysical assay to confirm direct physical interaction.

A. Dose-Response Assays for Potency Determination

For each identified hit (CDK2, GSK3B, VEGFR2), a 10-point dose-response curve is generated to calculate the IC50.

Experimental Rationale: A single-point screen can be misleading due to experimental artifacts. A full dose-response curve confirms the inhibitory activity and provides a robust measure of potency. It is often advisable to run these assays at physiological ATP concentrations (around 1 mM) and at the Kₘ for ATP, as competitive inhibitors will show different potencies under these conditions.[6]

B. Thermal Shift Assay (TSA) for Direct Binding Confirmation

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding.[1] A positive shift in Tm indicates that the inhibitor is binding to and stabilizing the kinase.

Experimental Rationale: This assay confirms a direct physical interaction between the inhibitor and the kinase, independent of enzymatic activity. It serves as a powerful validation tool to rule out false positives from activity assays that could arise from compound interference or other artifacts.[1]

Tier 3: The Cellular Context - Does it Matter in a Cell?

In vitro assays, while essential, do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are required to confirm that the inhibitor can reach and bind to its off-targets in situ.

Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of the thermal shift assay to live cells or cell lysates.[1] Intact cells are treated with the inhibitor, heated to various temperatures, and the remaining soluble protein at each temperature is quantified, typically by Western blot or mass spectrometry.

Experimental Rationale: CETSA is the gold standard for confirming target engagement in a physiological context. It accounts for cell permeability, efflux pumps, and competition with endogenous ligands like ATP, providing a more accurate assessment of an inhibitor's cellular activity.[1]

G cluster_0 CETSA Workflow A 1. Treat Cells (Vehicle vs. Inhibitor) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (Separate Soluble/Insoluble) B->C D 4. Protein Quantification (e.g., Western Blot, MS) C->D E 5. Generate Melt Curve (Plot Soluble Protein vs. Temp) D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis: Guiding Lead Optimization

The ultimate goal of profiling is to guide the next round of synthesis. By comparing the selectivity profile of our lead compound, NPA-001, with two hypothetical, next-generation analogs, we can illustrate how this data informs structure-activity relationships (SAR).

  • NPA-002: An analog designed for improved selectivity.

  • NPA-003: An analog with a shifted off-target profile.

Comparative Cross-Reactivity Profile (IC50, nM)

Kinase TargetNPA-001 (Lead)NPA-002 (Selective)NPA-003 (Profile Shift)Rationale for Comparison
MAPK14 (p38α) 25 30 45 Assess impact on primary target potency.
GSK3B 801,500950Key off-target; goal is to reduce potency.
VEGFR2 1102,5005,200Key off-target; goal is to reduce potency.
CDK2 45090090 Monitor for new or increased off-target activity.
Selectivity (GSK3B/MAPK14) 3.2x50x 21xQuantifies the improvement in selectivity against a key off-target.
Selectivity (VEGFR2/MAPK14) 4.4x83x 115xQuantifies selectivity against another key off-target.

Analysis:

  • NPA-002 is a clear success. It retains potent activity against the primary target while dramatically reducing its effect on GSK3B and VEGFR2, as shown by the >50-fold selectivity ratios. This would be a high-priority compound to advance.

  • NPA-003 demonstrates a common outcome in drug discovery. While it successfully mitigated the VEGFR2 off-target effect, it inadvertently increased its potency against CDK2. This information is critical, as CDK2 inhibition has its own set of biological consequences that would need to be considered.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Dose-Response)
  • Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Perform a serial dilution of the inhibitor (e.g., NPA-001) in DMSO, typically starting from 10 mM. Then, make intermediate dilutions in the assay buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of diluted inhibitor, 10 µL of a kinase/substrate mix (pre-diluted in reaction buffer), and allow to incubate for 10-15 minutes at room temperature.

  • Initiation: Initiate the reaction by adding 10 µL of ATP solution (at a defined concentration, e.g., Kₘ or 1 mM).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Termination & Detection: Stop the reaction by adding a detection solution (e.g., ADP-Glo, Z'-LYTE). Read the signal on a plate reader.

  • Data Analysis: Convert raw signal to % inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot % inhibition versus log[inhibitor] and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot
  • Cell Culture & Treatment: Plate cells (e.g., HEK293) and grow to 80-90% confluency. Treat cells with the desired concentration of inhibitor or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Clarification: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Transfer the supernatant to a new tube. Quantify total protein concentration (e.g., BCA assay). Normalize samples, run on an SDS-PAGE gel, and perform a Western blot using an antibody specific to the target kinase (e.g., anti-GSK3B).

  • Data Analysis: Quantify band intensities. For each treatment condition, plot the normalized band intensity versus temperature to generate a CETSA melt curve. A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization.

Conclusion and Forward Look

The cross-reactivity profiling of a new chemical scaffold, such as this compound, is an indispensable component of the drug discovery process. By employing a systematic, multi-tiered approach—from broad kinome scanning to in-cell target validation—researchers can build a detailed and reliable selectivity signature for their lead compounds. This guide demonstrates how this process not only identifies potential liabilities but also provides crucial, actionable data to guide medicinal chemistry efforts toward safer and more effective therapeutics. The insights gained from this rigorous profiling are fundamental to successfully translating a promising chemical matter into a clinical candidate.

References

  • Title: Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors Source: PubMed URL: [Link]

  • Title: Four ways to measure selectivity Source: ResearchGate URL: [Link]

  • Title: Recent advances in methods to assess the activity of the kinome Source: PubMed Central (PMC) URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques Source: PubMed URL: [Link]

  • Title: Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics Source: PubMed Central (PMC) URL: [Link]

  • Title: Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling Source: ACS Publications URL: [Link]

  • Title: Dynamic profiling of the glioma kinome Source: The University of Alabama at Birmingham URL: [Link]

  • Title: The in situ proteomic reactivity of covalent kinase inhibitors is not conserved across different cancer types Source: ResearchGate URL: [Link]

  • Title: How can off-target effects of drugs be minimised? Source: Patsnap Synapse URL: [Link]

Sources

in silico docking comparison of 4-(5-Nitropyridin-2-yl)benzoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Silico Docking and Comparative Analysis of 4-(5-Nitropyridin-2-yl)benzoic Acid Analogs

In the landscape of modern drug discovery, in silico molecular docking has become an indispensable tool.[1][2] It provides a rapid, cost-effective method to predict the binding orientation and affinity of small molecules to a protein target at the atomic level, thereby prioritizing candidates for synthesis and experimental testing.[3][4][5] This guide offers a comprehensive walkthrough of a virtual screening workflow, using the novel scaffold this compound as a case study for comparative analog analysis.

Our objective is not merely to present a protocol but to elucidate the scientific rationale behind each step. We will explore how minor chemical modifications to a parent molecule can significantly alter its predicted binding efficacy and interaction profile, a core concept in structure-activity relationship (SAR) studies. This guide is tailored for researchers and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.

Part 1: Foundational Strategy - Target Selection and Rationale

The success of any docking study is fundamentally tied to the selection of a biologically relevant and structurally characterized protein target.[6] The chemical architecture of our lead compound, featuring a benzoic acid moiety and a nitropyridine ring, is suggestive of interactions with various enzyme classes. Benzoic acid derivatives, for instance, are known to act as enzyme inhibitors, including against targets like tyrosinase, trans-sialidase, and protein phosphatases.[7][8][9][10]

For this demonstrative study, we have selected the Epidermal Growth Factor Receptor (EGFR) kinase domain as our target. EGFR is a well-validated target in oncology, and its ATP-binding site is a classic pocket for small molecule inhibitor design. The rationale is twofold:

  • High Relevance: Overexpression and mutation of EGFR are implicated in numerous cancers, making it a high-value target.

  • Structural Precedent: Many known EGFR inhibitors feature heterocyclic rings and moieties capable of forming key hydrogen bonds within the kinase hinge region, a role our pyridine ring could potentially fulfill.

Part 2: The Experimental Blueprint - A Validated In Silico Workflow

A rigorous and reproducible workflow is the cornerstone of trustworthy computational results. The following protocol outlines a standard procedure using widely accepted software tools.

Logical Framework: From Target to Lead Candidate

The process follows a logical progression from preparing the biological target and potential drug molecules to simulating their interaction and analyzing the outcomes to identify promising candidates for further study.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Validation PDB 1. Select Target PDB (e.g., EGFR Kinase) PrepProt 3. Prepare Protein (Clean, Add H, Assign Charges) PDB->PrepProt Ligands 2. Design Ligand Analogs (Parent + Modifications) PrepLig 4. Prepare Ligands (Generate 3D, Add H, Assign Charges) Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Scores 7. Analyze Binding Affinity (Docking Scores) Dock->Scores Poses 8. Visualize Binding Poses (Key Interactions) Scores->Poses Compare 9. Comparative Analysis (SAR by Analogs) Poses->Compare Lead 10. Identify Lead Candidate(s) Compare->Lead Experimental 11. Experimental Validation (Binding Assays, IC50) Lead->Experimental

Caption: High-level workflow for in silico docking and lead identification.

Detailed Protocol: Step-by-Step Execution

The goal of this phase is to prepare a clean, chemically accurate protein structure for docking.

  • Obtain Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this example, we'll use PDB ID: 2GS2, representing the EGFR kinase domain.

  • Clean the PDB File: The raw PDB file often contains non-essential molecules.[11][12] Using molecular visualization software like UCSF Chimera or Discovery Studio Visualizer[13], perform the following:

    • Remove all water molecules.

    • Delete any co-crystallized ligands and ions not essential for structural integrity or binding.

    • If multiple conformations of a residue exist, retain only the one with the highest occupancy.

  • Process the Protein: Using AutoDock Tools (ADT)[14]:

    • Add polar hydrogens, as crystal structures typically do not resolve them.[13][15]

    • Compute and assign Kollman charges, a standard charge model for proteins.

    • Merge non-polar hydrogens.

    • Save the final processed receptor file in the PDBQT format (e.g., 2GS2_receptor.pdbqt), which includes atomic coordinates, charges, and atom types required by AutoDock Vina.[16]

This step involves creating 3D structures for our parent compound and its analogs and preparing them for docking.

  • Define Analogs: Start with the parent compound, This compound (LIG-01) . We will create three hypothetical analogs to investigate the SAR.

    • LIG-02: 4-(5-Aminopyridin -2-yl)benzoic acid (Nitro group reduced to an amine).

    • LIG-03: 4-(5-Cyanopyridin -2-yl)benzoic acid (Nitro group replaced with a cyano group).

    • LIG-04: Methyl 4-(5-Nitropyridin-2-yl)benzoate (Carboxylic acid esterified).

  • Generate 3D Structures:

    • Draw the 2D structures using software like ChemDraw or MarvinSketch.

    • Convert these 2D structures into 3D SDF or MOL2 files using a program like Open Babel. This step generates an initial low-energy conformation.

  • Process the Ligands: For each analog, use AutoDock Tools[17]:

    • Detect the aromatic carbons and define the rotatable bonds, which allows the ligand to be flexible during docking.

    • Add all hydrogens.

    • Compute and assign Gasteiger charges, a common method for small molecules.[17]

    • Save each processed ligand in the PDBQT format (e.g., LIG-01.pdbqt).

AutoDock Vina is a highly regarded open-source docking program known for its speed and accuracy.[18][19]

  • Define the Binding Site (Grid Box): The "grid box" is a 3D cube that defines the search space for the docking algorithm.[13]

    • Identify the active site. For EGFR, this is the ATP-binding pocket. If a co-crystallized inhibitor is present in the original PDB file, its coordinates can be used to center the grid box.

    • Using ADT, set the grid box dimensions. A size of 25 x 25 x 25 Å is typically sufficient to cover the entire binding site. Record the center coordinates (X, Y, Z) and dimensions.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and where to place the output.[15][16]

  • Execute Vina: Run the docking simulation from the command line.[20] ./vina --config conf.txt --log LIG-01_log.txt

  • Repeat for All Analogs: Modify the ligand and out lines in the configuration file and repeat the docking run for LIG-02, LIG-03, and LIG-04.

Part 3: Interpreting the Data - A Comparative Analysis

The raw output of a docking simulation is a set of scores and poses. The true scientific insight comes from careful analysis and comparison.[21][22]

Quantitative Comparison: Docking Scores

AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value suggests a more favorable binding interaction.[23] It's an estimation of the binding free energy.

Table 1: Comparative Docking Results for this compound Analogs against EGFR

Ligand IDAnalog DescriptionPredicted Binding Affinity (kcal/mol)
LIG-01 Parent Compound (5-Nitro)-8.5
LIG-02 5-Amino Analog-9.2
LIG-03 5-Cyano Analog-8.8
LIG-04 Methyl Ester Analog-7.1

Note: These are hypothetical results for illustrative purposes.

From this data, we can immediately form hypotheses:

  • The reduction of the nitro group to an amine (LIG-02) appears to significantly improve binding affinity.

  • Esterification of the carboxylic acid (LIG-04) seems highly detrimental to binding.

Qualitative Analysis: Visualizing Binding Interactions

The docking score is only half the story. Visual inspection of the predicted binding pose is critical to validate the plausibility of the interaction.[21] Using PyMOL or Chimera, we analyze the output PDBQT files. For a more detailed 2D representation of interactions, web servers like PDBsum Generate can be used.[24][25]

G cluster_ligand Ligand (LIG-02) cluster_protein EGFR Active Site Residues ligand_core Pyridine Ring Benzoic Acid Amino Group Met793 Met793 (Hinge) ligand_core:f0->Met793 H-Bond (Backbone) Thr790 Thr790 (Gatekeeper) ligand_core:f0->Thr790 Steric Clash (Potential) Asp855 Asp855 (DFG Motif) ligand_core:f2->Asp855 H-Bond (Side Chain) Lys745 Lys745 (Salt Bridge) ligand_core:f1->Lys745 Salt Bridge Leu718 Leu718 (Hydrophobic Pocket) ligand_core:f1->Leu718 Hydrophobic Int.

Caption: Key molecular interactions between a ligand and protein active site.

Analysis of Specific Analogs:

  • LIG-01 (Parent Compound): The docking pose shows the pyridine nitrogen forming a crucial hydrogen bond with the backbone of Met793 in the hinge region, mimicking the interaction of many known inhibitors. The nitro group is oriented towards the solvent, while the benzoic acid forms an ionic interaction (salt bridge) with the catalytic Lys745.

  • LIG-02 (5-Amino Analog): This analog shows the most improved score (-9.2 kcal/mol). Visual analysis reveals why. In addition to the hinge interaction and salt bridge seen in the parent, the new amino group acts as a hydrogen bond donor, forming a new, favorable interaction with the side chain of Asp855 in the DFG motif. This additional anchor point likely stabilizes the complex, explaining the enhanced affinity.

  • LIG-03 (5-Cyano Analog): The cyano group is a hydrogen bond acceptor but is less effective than the amino group as a donor in this position. It shows a modest improvement over the parent, suggesting its electronic properties are favorable, but it fails to form the key extra hydrogen bond that LIG-02 does.

  • LIG-04 (Methyl Ester Analog): The score of -7.1 kcal/mol indicates a significant loss of binding affinity. The reason is immediately apparent upon visual inspection. The esterification of the carboxylic acid prevents the formation of the critical salt bridge with Lys745. This loss of a strong ionic interaction destabilizes the entire binding pose, confirming the carboxylate group as a vital pharmacophore.

Conclusion and Future Outlook

This comparative in silico analysis provides clear, actionable insights into the structure-activity relationship of the this compound scaffold against the EGFR kinase domain. Our results strongly suggest that the 5-amino analog (LIG-02) is the most promising candidate for further development due to its ability to form an additional, stabilizing hydrogen bond within the active site. Conversely, the carboxylate moiety is confirmed to be essential for potent binding.

It is crucial to remember that molecular docking is a predictive model.[26] The hypotheses generated here must be validated through experimental means, such as:

  • Chemical Synthesis: Synthesizing the proposed analogs.

  • In Vitro Assays: Performing enzymatic assays to determine the IC50 values and confirm the inhibitory activity.

  • Further Computational Studies: Running molecular dynamics (MD) simulations on the docked complexes to assess the stability of the predicted binding poses over time.

By integrating this robust in silico workflow, research teams can intelligently design and prioritize analogs, optimizing resource allocation and significantly accelerating the journey from a hit scaffold to a viable drug candidate.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]

  • Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Retrieved from Schrödinger. [Link]

  • BioSolveIT. (n.d.). Virtual Screening Workflows: Your Drug Discovery Accelerators. Retrieved from BioSolveIT. [Link]

  • Schumann, M., Röttig, M., Fischer, N. M., & Kohlbacher, O. (n.d.). A framework and workflow system for virtual screening and molecular docking. PMC. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. Retrieved from [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of a virtual screening workflow. Retrieved from ResearchGate. [Link]

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6). Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • MDPI. (2020). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Retrieved from [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • Macs in Chemistry. (2023). Virtual screening/Docking workflow. Retrieved from [Link]

  • Bioinformatics Review. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • PubMed Central. (n.d.). PDBsum1: A standalone program for generating PDBsum analyses. Retrieved from [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. Retrieved from ResearchGate. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

  • bio.tools. (n.d.). PDBsum Generate. Retrieved from [Link]

  • SF-BIT. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]

  • Dr. Sheba. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • EMBL-EBI. (2022). PDBsum1 home page. Retrieved from [Link]

  • Schrodinger. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. Retrieved from [Link]

  • Dockamon. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Retrieved from [Link]

  • Tamarind Bio. (n.d.). PDBsum. Retrieved from [Link]

  • Tu, Y. S., et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 893. Retrieved from [Link]

  • EMBL-EBI. (n.d.). PDBsum1 Operating Manual. Retrieved from [Link]

  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384–13421. Retrieved from [Link]

  • Universidade de Lisboa. (n.d.). In silico exploration of protein structural units for the discovery of new therapeutic targets. Retrieved from [Link]

  • The Drug Discovery Initiative. (2023). Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. Retrieved from [Link]

  • Uddin, R., & Jamil, F. (2020). In silico Methods for Identification of Potential Therapeutic Targets. Current pharmaceutical design, 26(38), 4843–4850. Retrieved from [Link]

  • Chen, Y. P., et al. (2020). Identification of novel compounds against three targets of SARS CoV-2 coronavirus by combined virtual screening and supervised machine learning. Journal of translational medicine, 18(1), 297. Retrieved from [Link]

  • Singh, N., et al. (2013). Application of a novel in silico high throughput screen to identify selective inhibitors for protein–protein interactions. Journal of computer-aided molecular design, 27(1), 57–67. Retrieved from [Link]

Sources

Quantitative Structure-Activity Relationship (QSAR) Analysis of 4-(5-Nitropyridin-2-yl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the ability to predict the biological activity of novel chemical entities is a cornerstone of efficient and targeted therapeutic development.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling stands as a powerful computational tool in this endeavor, enabling researchers to correlate the physicochemical properties of molecules with their biological activities.[2][3] This guide provides an in-depth comparative analysis of QSAR methodologies as applied to a class of compounds with significant therapeutic potential: 4-(5-Nitropyridin-2-yl)benzoic acid derivatives. These derivatives, featuring a nitropyridine core, are of growing interest due to their diverse biological activities, including potential applications as anticancer and antimicrobial agents.[4]

This document will navigate the reader through the conceptual framework of a QSAR study for this specific class of compounds, from the foundational principles of descriptor selection to the nuances of model building and validation. We will explore how different computational choices can impact the predictive power and interpretability of a QSAR model, providing a comparative perspective for researchers, scientists, and drug development professionals.

The Significance of the this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry. The pyridine ring, a common motif in FDA-approved drugs, offers versatile substitution patterns, while the nitro group can be a key pharmacophoric feature or a precursor for further chemical modifications.[5][6] The benzoic acid moiety provides a handle for modulating solubility and for potential interactions with biological targets. Understanding how structural modifications to this core impact a desired biological effect is paramount for lead optimization.

Pillars of a Robust QSAR Analysis

A successful QSAR study is built upon a logical and scientifically rigorous framework. The following sections will dissect the critical components of a hypothetical QSAR analysis of this compound derivatives, offering a comparative look at various approaches.

Defining the Biological Endpoint and Assembling the Dataset

The initial and most critical step in any QSAR study is the selection of a well-defined biological activity to model. For the purpose of this guide, we will consider a hypothetical dataset of this compound derivatives and their corresponding inhibitory activity (IC50) against a specific cancer cell line. The choice of a consistent and accurately measured biological endpoint is crucial for the reliability of the resulting model.

A hypothetical dataset for our analysis is presented below. In a real-world scenario, this data would be obtained from experimental screening.

Compound IDR-group on Benzoic AcidIC50 (µM)pIC50 (-logIC50)
1-H10.54.98
2-CH38.25.09
3-OCH35.15.29
4-Cl3.75.43
5-F4.25.38
6-NO21.85.74
7-NH215.34.82
8-COOH12.14.92
9-OH9.85.01
10-CF32.55.60
............
The Art and Science of Molecular Descriptor Selection

Molecular descriptors are numerical representations of a molecule's physicochemical properties.[7] The selection of appropriate descriptors is a pivotal step that dictates the information content of the QSAR model. A judicious choice of descriptors can illuminate the key molecular features driving biological activity.[8]

Here, we compare different classes of molecular descriptors that could be calculated for our hypothetical dataset of this compound derivatives:

Descriptor ClassExamplesInformation EncodedRelevance to the Scaffold
1D Descriptors Molecular Weight, Atom Count, Bond CountBasic constitutional information.[9]Provides a general sense of molecular size.
2D Descriptors Topological Indices (e.g., Wiener, Randić), Polar Surface Area (PSA)Molecular connectivity and topology.[9]Useful for understanding molecular shape and polarity, which influence solubility and membrane permeability.
3D Descriptors Steric Parameters (e.g., Molar Refractivity), CoMFA/CoMSIA fieldsThree-dimensional shape and electronic properties.[10]Crucial for modeling interactions with a specific binding pocket of a biological target.
Quantum Chemical Descriptors HOMO/LUMO energies, Dipole Moment, Partial ChargesElectronic structure and reactivity.[11]The nitro group's electron-withdrawing nature significantly impacts the electronic properties of the molecule.[11]

Causality in Descriptor Choice: For our this compound derivatives, a combination of descriptors would be most insightful. For instance, the Topological Polar Surface Area (TPSA) would be critical in predicting oral bioavailability. Quantum chemical descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) could be particularly relevant due to the electrophilic nature of the nitropyridine ring.[11]

Comparative Analysis of QSAR Modeling Techniques

With a curated dataset and a set of calculated descriptors, the next step is to build the mathematical model that relates the two. The choice of modeling technique can range from simple linear methods to complex machine learning algorithms.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building & Validation cluster_application Application Data Biological Activity Data (e.g., pIC50) Split Data Splitting (Training & Test Sets) Data->Split Structures Molecular Structures Descriptors Descriptor Calculation Structures->Descriptors Descriptors->Split Model QSAR Model Generation (e.g., MLR, PLS, SVM) Split->Model Training Set Validation Model Validation (Internal & External) Model->Validation Test Set Prediction Prediction of New Compound Activity Validation->Prediction Interpretation Mechanistic Interpretation Validation->Interpretation

Caption: A generalized workflow for a QSAR study.

Here's a comparison of common QSAR modeling techniques:

Modeling TechniqueDescriptionAdvantagesDisadvantages
Multiple Linear Regression (MLR) A statistical method that uses several explanatory variables to predict the outcome of a response variable.[1]Simple to implement and interpret. The resulting equation clearly shows the contribution of each descriptor.Assumes a linear relationship between descriptors and activity. Prone to overfitting with a large number of descriptors.
Partial Least Squares (PLS) A regression method that can handle datasets with more variables than observations and when there is multicollinearity among the independent variables.[1]Robust for datasets with many, potentially correlated descriptors.The interpretation of the model can be more complex than MLR.
Support Vector Machines (SVM) A supervised machine learning algorithm that can be used for both classification and regression tasks.Effective in high-dimensional spaces and can model non-linear relationships.Can be computationally intensive and the model is less interpreable (a "black box").
Random Forest (RF) An ensemble learning method that constructs a multitude of decision trees at training time.Generally provides high accuracy and is robust to overfitting. Can handle a large number of input variables.Can be a "black box" model, making it difficult to understand the underlying relationships.

Self-Validating Systems: Regardless of the chosen method, rigorous validation is non-negotiable for a trustworthy QSAR model.[1] This involves both internal validation (e.g., cross-validation on the training set) and external validation (predicting the activity of a separate test set of compounds not used in model development).

A comparison of key validation parameters is provided below:

ParameterDescriptionGood Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6 for the training set
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through cross-validation.> 0.5
R²pred (R² for the external test set) The R² value for the prediction of the external test set.> 0.5

Experimental Protocols: A Step-by-Step Guide to QSAR Analysis

To ensure scientific integrity, the following provides a detailed, step-by-step methodology for conducting a QSAR analysis on our hypothetical this compound derivatives.

Protocol 1: Molecular Structure Preparation and Descriptor Calculation

  • 2D Structure Drawing: Draw the chemical structures of all this compound derivatives using a chemical drawing software (e.g., ChemDraw).

  • 3D Structure Generation and Optimization: Convert the 2D structures to 3D and perform energy minimization using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step is crucial for calculating 3D descriptors.

  • Descriptor Calculation: Use specialized software (e.g., MOE, Dragon) to calculate a wide range of molecular descriptors (1D, 2D, 3D, and quantum chemical).

Protocol 2: QSAR Model Development and Validation using MLR

  • Data Splitting: Randomly divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).

  • Variable Selection: Use a variable selection method (e.g., stepwise regression, genetic algorithm) to identify a subset of descriptors that are most correlated with the biological activity. This helps to avoid overfitting.

  • Model Building: Use the selected descriptors and the training set to build the MLR model. The output will be a linear equation of the form: pIC50 = c0 + c1D1 + c2D2 + ...

  • Internal Validation: Perform leave-one-out cross-validation on the training set to calculate the Q² value.

  • External Validation: Use the developed MLR model to predict the pIC50 values for the compounds in the test set and calculate the R²pred value.

Visualizing Structure-Activity Relationships

Diagrams are invaluable for conceptualizing the complex relationships in a QSAR study.

SAR_Concept cluster_molecule Molecular Structure cluster_descriptors Molecular Descriptors cluster_activity Biological Activity Structure This compound Derivative Electronic Electronic (e.g., LUMO, Partial Charges) Structure->Electronic Steric Steric (e.g., Molar Refractivity) Structure->Steric Hydrophobic Hydrophobic (e.g., logP) Structure->Hydrophobic Activity Biological Activity (e.g., pIC50) Electronic->Activity Steric->Activity Hydrophobic->Activity

Caption: The core concept of QSAR.

Conclusion and Future Directions

This guide has provided a comprehensive and comparative overview of the QSAR analysis of this compound derivatives. By understanding the interplay between descriptor selection, modeling techniques, and rigorous validation, researchers can develop predictive and interpretable QSAR models. These models, in turn, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, ultimately saving time and resources. The principles and methodologies outlined herein provide a robust framework for the rational design of novel therapeutics based on this promising chemical scaffold.

References

  • Tutorial: Molecular Descriptors in QSAR - UC Santa Barbara. Available at: [Link]

  • Molecular Descriptors: Building Accurate Models - ProtoQSAR. Available at: [Link]

  • Descriptors and their selection methods in QSAR analysis: paradigm for drug design - PubMed. Available at: [Link]

  • MOLECULAR DESCRIPTORS USED IN QSAR - HUFOCW. Available at: [Link]

  • Molecular descriptors, in Recent Advances in QSAR Studies Methods and Applications. Available at: [Link]

  • Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. Available at: [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. Available at: [Link]

  • SAR & QSAR Model - Creative Biolabs. Available at: [Link]

  • Medicinal Chemistry: Understanding QSAR - Prezi. Available at: [Link]

  • Quantitative structure–activity relationship - Wikipedia. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • Computational Methods Applied to Rational Drug Design. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Available at: [Link]

  • Computational Methods in Drug Discovery - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[9][12]- and Naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinone Derivatives - PMC - NIH. Available at: [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. Available at: [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action for 4-(5-Nitropyridin-2-yl)benzoic Acid Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of novel 4-(5-Nitropyridin-2-yl)benzoic acid derivatives. In the absence of established data for this specific chemical series, we will proceed under the guiding hypothesis that these molecules function as kinase inhibitors—a common modality for small molecules with similar structural motifs. Our approach is designed to be a self-validating system, moving from broad, unbiased screening to specific, targeted validation with robust, industry-standard methodologies.

The core principle of this guide is to not only present protocols but to instill a deep understanding of the scientific rationale behind each experimental choice. We will explore a multi-pronged strategy encompassing target identification, target engagement, and downstream pathway analysis, providing a clear and logical progression for your research.

Section 1: Hypothesis-Driven Target Identification: Is it a Kinase?

The initial and most critical step is to identify the molecular target(s) of your this compound derivatives. A powerful and unbiased method for this is chemical proteomics, particularly affinity chromatography-mass spectrometry.

Kinobeads Affinity Chromatography for Kinase Target Identification

Kinobeads are a form of affinity resin where multiple, broadly selective kinase inhibitors are immobilized.[1] This technique allows for the capture of a significant portion of the cellular kinome from a cell lysate.[2] By pre-incubating the lysate with your compound of interest, you can competitively prevent the binding of its target kinases to the beads. Subsequent mass spectrometry analysis reveals which kinases are "competed off" by your compound, thus identifying them as potential targets.[1][3] This method is advantageous as it assesses interactions with endogenously expressed kinases in a near-native state.[3]

Experimental Workflow: Kinobeads Pulldown Assay

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Treat cells with compound C Heat aliquots to a range of temperatures A->C B Treat cells with DMSO (control) B->C D Cell Lysis C->D E Separate soluble and aggregated proteins D->E F Quantify soluble target protein (e.g., Western Blot, MS) E->F G Plot melting curves F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat cultured cells with your this compound derivative or DMSO for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the specific target protein in the soluble fraction using Western blotting or, for higher throughput, mass spectrometry. [4][5]6. Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve for the compound-treated sample indicates target engagement.

Quantitative Data Comparison
ParameterCETSAKinobeads
Principle Ligand-induced thermal stabilizationCompetitive affinity binding
Output Target engagement confirmation, Tagg shiftPutative target identification
Context Intact cellsCell lysate
Throughput Low to medium (Western), High (MS)Medium to high

Section 3: Characterizing the Inhibitor-Target Interaction and Downstream Effects

With the target identified and engagement confirmed, the next phase is to characterize the nature of the inhibition and its functional consequences on cellular signaling.

In Vitro Enzymatic Assays

Biochemical assays using the purified recombinant target kinase are essential to determine the inhibitory potency (IC50) and the mode of inhibition (e.g., competitive, non-competitive) of your compound. [6][7][8] Protocol: Kinase Inhibition Assay

  • Assay Setup: In a microplate, combine the purified kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add your this compound derivative at a range of concentrations.

  • Reaction: Initiate the kinase reaction and incubate for a specific time at the optimal temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including fluorescence, luminescence, or radioactivity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phosphoproteomics for Downstream Pathway Analysis

If your compound is a kinase inhibitor, it will alter the phosphorylation status of downstream proteins. Phosphoproteomics, the large-scale analysis of protein phosphorylation, is a powerful tool to map these changes and understand the broader impact of your compound on cellular signaling. [9][10][11][12][13]

Logical Flow: From Target Engagement to Pathway Analysis

MoA_Validation Target_ID Target Identification (Kinobeads) Target_Engagement Target Engagement (CETSA) Target_ID->Target_Engagement Biochemical_Assay Biochemical Characterization (IC50) Target_Engagement->Biochemical_Assay Phosphoproteomics Downstream Pathway Analysis Biochemical_Assay->Phosphoproteomics PPI_Analysis Protein-Protein Interaction Analysis (BRET/FRET) Phosphoproteomics->PPI_Analysis Phenotypic_Assay Cellular Phenotype PPI_Analysis->Phenotypic_Assay

Caption: Logical progression for MoA validation.

Protocol: Phosphoproteomic Analysis

  • Cell Treatment and Lysis: Treat cells with your compound or DMSO. Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify the changes in phosphopeptide abundance between the compound-treated and control samples. Map the significantly altered phosphosites to known signaling pathways.

Probing Protein-Protein Interactions: BRET and FRET

Many signaling pathways are regulated by protein-protein interactions (PPIs) that are dependent on phosphorylation status. Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to study these interactions in living cells. [14][15][16][17][18]If your phosphoproteomics data suggests that your compound might disrupt a key PPI, BRET or FRET can be used for validation.

Protocol: BRET Assay for PPI

  • Construct Generation: Create expression vectors for your two proteins of interest, one fused to a donor molecule (e.g., Renilla luciferase) and the other to an acceptor molecule (e.g., YFP).

  • Transfection: Co-transfect cells with both constructs.

  • Compound Treatment: Treat the cells with your this compound derivative.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine) and measure the light emission at the donor and acceptor wavelengths.

  • Data Analysis: An increase or decrease in the BRET ratio upon compound treatment indicates a modulation of the PPI.

Section 4: Comparative Analysis of Methodologies

Method Information Gained Advantages Limitations
Kinobeads Unbiased identification of kinase targets. [1][3]Assesses endogenous proteins in a near-native state.Limited to kinases and some ATP-binding proteins. [3]
CETSA Confirmation of direct target engagement in intact cells. [19][20]Physiologically relevant context.Lower throughput for Western blot-based detection. [5]
Enzymatic Assays Inhibitory potency (IC50) and mechanism of inhibition. [6][7]Quantitative and precise.Uses purified components, lacks cellular context.
Phosphoproteomics Global view of downstream signaling effects. [9][13]Unbiased and comprehensive pathway analysis.Can be complex to analyze and requires specialized expertise. [13]
BRET/FRET Real-time analysis of protein-protein interactions in live cells. [14][16]Dynamic and sensitive.Requires genetic modification of proteins.

Conclusion

Validating the mechanism of action for a novel compound series like this compound derivatives requires a systematic and multi-faceted approach. By starting with a clear hypothesis—in this case, kinase inhibition—and employing a logical sequence of unbiased discovery (Kinobeads), cellular validation (CETSA), biochemical characterization, and downstream pathway analysis (phosphoproteomics, BRET/FRET), researchers can build a robust and compelling data package that clearly elucidates the compound's MoA. This guide provides the foundational knowledge and experimental frameworks to confidently navigate this critical phase of drug discovery.

References

  • Phosphoproteomics in Drug Discovery. PubMed. [Link]

  • The role of phospho-proteomics in drug discovery and development. Drug Discovery World. [Link]

  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PubMed Central (PMC). [Link]

  • (PDF) Phosphoproteomics in Drug Discovery and Development. ResearchGate. [Link]

  • Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. PubMed Central (PMC). [Link]

  • Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Journal of Hematology & Oncology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Methods to study Protein-Protein Interactions. Berthold Technologies. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central (PMC). [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Enzyme assay. Wikipedia. [Link]

  • Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo. Springer Link. [Link]

  • Kinobeads use immobilized kinase inhibitors as affinity reagents.... ResearchGate. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health (NIH). [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PubMed Central (PMC). [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. ACS Publications. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central (PMC). [Link]

Sources

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of 4-(5-Nitropyridin-2-yl)benzoic acid and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-(5-Nitropyridin-2-yl)benzoic acid and its primary synthetic precursors, 2-chloro-5-nitropyridine and 4-carboxyphenylboronic acid. Designed for researchers, chemists, and drug development professionals, this document elucidates the structural transformations from reactants to product through detailed interpretation of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The experimental protocols and data presented herein serve as a self-validating framework for synthesis monitoring, quality control, and structural confirmation.

Introduction: The Synthetic Pathway and Rationale

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, conjugated biaryl structure, featuring both a hydrogen bond donor (carboxylic acid) and acceptor (nitropyridine), makes it an attractive scaffold for developing novel therapeutic agents and functional materials.

The most common and efficient synthesis route to this molecule is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful tool for constructing carbon-carbon bonds. In this context, the reaction couples 2-chloro-5-nitropyridine with 4-carboxyphenylboronic acid, catalyzed by a palladium complex. Understanding the distinct spectroscopic signatures of the starting materials and the final product is paramount for confirming the success of the reaction and the purity of the isolated compound. This guide offers a detailed roadmap for this analytical process.

Synthesis_Pathway cluster_reactants Precursors precursor1 2-Chloro-5-nitropyridine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base precursor1->catalyst precursor2 4-Carboxyphenylboronic acid precursor2->catalyst product This compound catalyst->product Suzuki Coupling Workflow cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis s1 Combine Precursors, Catalyst, and Base in Solvent s2 Heat Reaction Mixture (e.g., 80-100°C) s1->s2 s3 Reaction Quench & Acidification s2->s3 s4 Product Extraction & Purification (Crystallization) s3->s4 a1 FTIR Analysis (ATR) s4->a1 Characterize Purified Product a2 NMR Analysis (¹H & ¹³C in DMSO-d₆) s4->a2 Characterize Purified Product a3 UV-Vis Analysis (Dilute in Ethanol/MeOH) s4->a3 Characterize Purified Product

Caption: General experimental workflow for synthesis and analysis.

Protocol 1: Synthesis of this compound
  • To a dried round-bottom flask, add 4-carboxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add 2-chloro-5-nitropyridine (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 90-100°C) and monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and quench with water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.

Protocol 2: FTIR Spectroscopy
  • Instrument: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the dry, powdered sample (precursor or product) directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire at least 16 scans with a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum to identify the key functional group frequencies as outlined in the tables above.

Protocol 3: NMR Spectroscopy
  • Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable protons of the carboxylic and boronic acids.

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling constants to elucidate the structure. Compare the number of signals in the ¹³C spectrum to the expected number based on molecular symmetry.

Protocol 4: UV-Vis Spectroscopy
  • Instrument: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation: Prepare a dilute stock solution of the sample in a UV-grade solvent (e.g., ethanol or methanol). Serially dilute to obtain a concentration that results in an absorbance maximum between 0.5 and 1.5 AU.

  • Data Acquisition: Scan the sample from 200 to 600 nm using the pure solvent as a blank.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and compare the values for the precursors and the final product.

Conclusion

The transformation of 2-chloro-5-nitropyridine and 4-carboxyphenylboronic acid into this compound is accompanied by a clear and predictable evolution of spectroscopic signatures. A multi-technique approach using FTIR, NMR, and UV-Vis spectroscopy provides a comprehensive and definitive confirmation of the reaction's success. By establishing a clear baseline with the precursor spectra, one can confidently identify key changes—such as the disappearance of C-Cl and B-O-H signals, the retention of NO₂ and COOH groups, and the bathochromic shift in UV-Vis absorption—that validate the formation of the desired biaryl product. This guide provides the foundational data and protocols for researchers to apply this rigorous analytical logic in their own synthetic endeavors.

References

  • ResearchGate. (n.d.). Structure of 2-chloro-5-nitro pyridine. Retrieved from researchgate.net. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • PubChem. (n.d.). 4-Carboxyphenylboronic Acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • NIST. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from webbook.nist.gov. [Link]

  • SpectraBase. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from spectrabase.com. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from rsc.org. [Link]

  • ResearchGate. (n.d.). Synthesis of the precursors and reference standards of the benzoic acid.... Retrieved from researchgate.net. [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from hmdb.ca. [Link]

  • Amanote Research. (2001). 5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines. Retrieved from research.amanote.com. [Link]

  • PubMed. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... Retrieved from researchgate.net. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from myskinrecipes.com. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from myskinrecipes.com. [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from rsc.org. [Link]

  • ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from researchgate.net. [Link]

  • Research Square. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium.... Retrieved from assets.researchsquare.com. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from orgsyn.org. [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times.... Retrieved from researchgate.net. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from sielc.com. [Link]

  • ResearchGate. (n.d.). Ultraviolet absorption spectra of five analytes. Retrieved from researchgate.net. [Link]

  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum.... Retrieved from researchgate.net. [Link]

  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from degruyter.com. [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from researchgate.net. [Link]

  • ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from researchgate.net. [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from researchgate.net. [Link]

  • Amanote Research. (2019). (PDF) Crystallographic and Spectroscopic Characterization. Retrieved from research.amanote.com. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • SpectraBase. (n.d.). benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)-. Retrieved from spectrabase.com. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling novel or specialized compounds like 4-(5-Nitropyridin-2-yl)benzoic acid requires a thorough understanding of not just its intended application, but also its entire lifecycle, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Understanding the Hazard Profile: A Synthesis of Structure and Reactivity

Proper disposal begins with a comprehensive risk assessment. While a specific, detailed Safety Data Sheet (SDS) with complete disposal information for this compound is not always readily available, we can infer its hazard profile by examining its constituent functional groups: the nitro group, the pyridine ring, and the benzoic acid moiety.

  • Nitroaromatic Compounds: The presence of the nitro (-NO₂) group on an aromatic ring is a significant structural alert. Nitroaromatic compounds are often recognized as priority pollutants due to their potential for toxicity and resistance to environmental degradation.[1] The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation, which can lead to persistence in the environment.[1]

  • Pyridine Carboxylic Acids: The pyridine core, a heterocyclic aromatic ring, contributes to the chemical stability of the molecule. Certain pyridine carboxylic acids are known for their persistence and are even used as herbicides, a testament to their recalcitrance.[2][3] Wastewater generated from the production of related compounds can be particularly challenging to treat via standard biochemical methods.[4]

  • Benzoic Acid: While a common chemical, benzoic acid and its derivatives can cause serious eye damage, skin irritation, and potential organ damage through prolonged or repeated exposure.[5][6][7][8]

Given this composite profile, this compound must be treated as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular trash .[9][10][11]

Essential Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all appropriate personal protective equipment is in use. The rationale is to prevent any direct contact, inhalation, or ingestion.

Item Specification Justification
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[12]Protects against splashes of solutions and accidental contact with the solid powder, which could cause serious eye damage.[7][8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile) and a laboratory coat.[13]Prevents skin contact, as the compound is a likely skin irritant based on its benzoic acid structure.[6][7]
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood.[13]Prevents inhalation of the solid dust or aerosols from solutions.[14]

Waste Segregation and Containment: The Core Protocol

The fundamental principle of chemical waste management is segregation. Never mix incompatible waste streams.[10][15] For this compound, waste will typically be generated in three forms: pure solid, contaminated labware, and solutions.

Step 1: Designate a Hazardous Waste Container

Select a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[9][15] For this compound waste, a high-density polyethylene (HDPE) container is a suitable choice.

Step 2: Label the Container Before Use

Proper labeling is a non-negotiable legal and safety requirement.[15] The label must be completed as soon as the first drop of waste is added. Use an official hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoid abbreviations)

  • An accurate list of all contents, including solvents and their approximate percentages.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The accumulation start date.[15][16]

Step 3: Segregate and Dispose of Waste

A. Unused or Expired Solid Compound:

  • Place the original container with the unused solid directly into a designated hazardous waste collection area.

  • If the original container is compromised, carefully transfer the solid into a new, properly labeled waste container inside a chemical fume hood to avoid generating dust.[12]

B. Contaminated Labware (e.g., weigh boats, gloves, wipes):

  • These items are considered solid hazardous waste.

  • Collect them in a separate, clearly labeled, lined container or a heavy-duty plastic bag designated for "Solid Hazardous Waste" or "Contaminated Debris."

  • Ensure no free liquids are present.

C. Aqueous and Organic Solutions:

  • Never mix halogenated and non-halogenated solvent waste streams .[13]

  • Collect solutions containing this compound in a designated liquid hazardous waste container.

  • Keep the container securely capped at all times, except when adding waste.[10][11] This prevents the release of volatile organic compounds (VOCs).

  • Maintain a log of what is added to the container to ensure an accurate composition is listed on the label.

Step 4: Decontamination of Glassware
  • Rinse glassware with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.

  • This first rinse must be collected and disposed of as hazardous waste .[10] Collect it in your designated liquid waste container.

  • Subsequent rinses can typically follow standard lab glassware cleaning procedures, but consult your institutional policy. Empty containers that held acutely hazardous waste may require triple rinsing before disposal.[11]

Storage and Final Disposal

Accumulated hazardous waste must be stored safely pending pickup by trained EHS professionals.

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory.[15]

  • Secondary Containment: Place liquid waste containers in a larger, chemically resistant bin or tray to contain any potential leaks.[10][15]

  • Segregation: Ensure the waste container for this compound is not stored with incompatible materials, particularly strong oxidizing agents.[16][17]

  • Pickup: Do not allow waste to accumulate beyond your lab's capacity or for more than six months.[9][16] When the container is about three-quarters full, schedule a pickup with your institution's EHS department.[16]

Workflow for Disposal of this compound

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

G cluster_0 Disposal Decision Workflow start Identify Waste Containing This compound decision_solid_liquid Solid, Liquid, or Contaminated Item? start->decision_solid_liquid process_solid Pure/Expired Solid decision_solid_liquid->process_solid Solid process_liquid Aqueous or Organic Solution decision_solid_liquid->process_liquid Liquid process_item Contaminated Labware (Gloves, Wipes, etc.) decision_solid_liquid->process_item Item container_solid Collect in Labeled Solid Hazardous Waste Container process_solid->container_solid container_liquid Collect in Labeled Liquid Hazardous Waste Container (Segregate by Solvent Type) process_liquid->container_liquid container_item Collect in Lined Container for Contaminated Solid Waste process_item->container_item storage Store in Secondary Containment in Satellite Accumulation Area container_solid->storage container_liquid->storage container_item->storage pickup Schedule Pickup with EHS storage->pickup

Caption: Decision workflow for segregating and disposing of this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Daniels Health. (2025, May 21).
  • Triumvirate Environmental. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.
  • Vanderbilt University Medical Center. (n.d.).
  • ECHEMI. (n.d.). 4-(5-NITROPYRIDIN-2-YL)
  • ITW Reagents. (2025, July 3).
  • Luo, K. H. (2020, September 25).
  • Thermo Fisher Scientific. (2012, May 1).
  • Fisher Scientific. (2012, May 1).
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard).
  • Sigma-Aldrich. (2024, September 6).
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Chemos GmbH & Co.KG. (2023, December 12).
  • Alpha Resources. (2021, February 19).
  • Parales, R. E., & Ju, K. S. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(4), 643-686.

Sources

A Researcher's Guide to the Safe Handling of 4-(5-Nitropyridin-2-yl)benzoic Acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to innovate safely. The following guide provides a comprehensive, risk-based framework for handling 4-(5-Nitropyridin-2-yl)benzoic acid, a compound of interest in contemporary drug discovery and materials science. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will apply established principles of chemical safety by analogy, dissecting its structural motifs—a nitropyridine and a benzoic acid—to construct a robust and self-validating safety protocol. This guide is designed to be your trusted resource, ensuring both scientific integrity and personal safety.

Hazard Identification: A Tale of Two Moieties

The toxicological profile of this compound has not been extensively documented. Therefore, a conservative approach is warranted, assuming the hazards associated with its constituent chemical classes.

  • The Nitropyridine Core: Nitroaromatic compounds are a well-recognized class of chemicals with potential for significant toxicity. Many are known to be skin and eye irritants, and some are suspected mutagens or carcinogens. The nitro group can also impart explosive properties, particularly in the presence of other energetic functional groups, though this is a lower risk for this specific molecule under standard laboratory conditions.

  • The Benzoic Acid Functionality: Benzoic acid and its derivatives are typically acidic and can cause irritation to the skin, eyes, and respiratory tract. While generally of lower toxicity than nitroaromatics, they contribute to the overall hazard profile.

Based on this analysis, we must assume that this compound is, at a minimum, a potent irritant to the skin, eyes, and respiratory system, with the potential for more severe systemic effects upon absorption.

The Hierarchy of Controls: Your First Line of Defense

Before we even consider Personal Protective Equipment (PPE), we must implement a robust system of engineering and administrative controls. PPE is the last line of defense, not the first.

Control LevelImplementation for this compound
Engineering Controls All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Administrative Controls Access to areas where this compound is handled should be restricted to trained personnel. Designate a specific area within the lab for its use to minimize the risk of cross-contamination.
Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.

  • Enhanced Protection: When handling the solid compound (weighing, transferring) or when there is a risk of splashing, a full-face shield worn over safety glasses is required. This provides an additional layer of protection against accidental splashes to the face.

  • Gloves: Due to the nitroaromatic nature of the compound, which can enhance skin absorption, proper glove selection is critical.

    • Recommended: Nitrile gloves are a suitable choice for incidental contact. For extended handling or in situations with a high risk of splashing, consider double-gloving or using a heavier-duty nitrile or neoprene glove.

    • Glove Change Protocol: Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required. Ensure the lab coat is fully buttoned to provide maximum coverage.

  • Additional Protection: For large-scale operations, consider the use of a chemically resistant apron and sleeve covers.

  • Standard Operations: When handling small quantities within a certified fume hood, respiratory protection is generally not required.

  • Non-Standard Operations: In the event of a spill outside of a fume hood or during procedures that could generate significant dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary. All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA 29 CFR 1910.134.

Safe Handling and Operations Workflow

The following workflow is designed to minimize exposure during common laboratory procedures involving this compound.

prep Preparation - Don appropriate PPE - Verify fume hood function weigh Weighing - Use an analytical balance inside the fume hood - Use a static-free weighing dish prep->weigh Proceed to dissolve Dissolution - Add solvent to the solid slowly - Keep the container covered as much as possible weigh->dissolve Transfer to reaction Reaction - Conduct the reaction in a closed system if possible - Maintain constant monitoring dissolve->reaction Initiate workup Work-up - Perform all extractions and transfers in the fume hood - Be mindful of potential splashes reaction->workup Upon completion cleanup Decontamination & Disposal - Decontaminate all surfaces - Dispose of waste in a designated, labeled container workup->cleanup Final step

Figure 1: A typical laboratory workflow for handling this compound.
Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating potential harm.

  • Small Spills (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.

    • Gently sweep the absorbed material into a designated waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

    • If safe to do so, increase ventilation to the area.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical responsibility.

  • Waste Streams: All solid waste (gloves, absorbent pads, contaminated weighing paper) and liquid waste (reaction mixtures, washes) containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Follow your institution's EHS guidelines for the final disposal of the waste. Do not pour any waste containing this compound down the drain.

Summary of Key Safety Information
HazardRequired PPE & Controls
Eye Irritation Safety glasses with side shields (minimum); face shield for splash risk.
Skin Irritation/Absorption Nitrile gloves (double-gloving recommended); flame-resistant lab coat.
Respiratory Irritation Handle in a certified chemical fume hood. Respirator for spills/aerosols.
Spills Chemical absorbent pads/sand; follow institutional EHS procedures.
Disposal Collect in labeled hazardous waste containers.

By adhering to these protocols, you can confidently and safely work with this compound, advancing your research while upholding the highest standards of laboratory safety.

References

  • OSHA 29 CFR 1910.134 - Respiratory Protection. Occupational Safety and Health Administration. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.